molecular formula C16H24N2O2 B563590 Ropinirole N-Oxide CAS No. 1076199-41-1

Ropinirole N-Oxide

Cat. No.: B563590
CAS No.: 1076199-41-1
M. Wt: 276.38
InChI Key: SJMLCCMLUAJRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ropinirole N-Oxide (CAS 1076199-41-1) is a characterized impurity and analytical reference standard of the active pharmaceutical ingredient (API) Ropinirole . Ropinirole is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease and Restless Legs Syndrome (RLS) . This product is supplied as a high-purity compound to support rigorous analytical procedures during the synthesis and formulation stages of pharmaceutical development and quality control . Its primary research applications include use as a standard for Analytical Method Development and Validation (AMV) and for Quality Controlled (QC) applications to ensure the identity, purity, and quality of Ropinirole drug substances and products . The availability of a well-characterized impurity standard like this compound is critical for meeting stringent regulatory requirements, as the identification and control of potential impurities is an essential part of the drug profile study for any final drug substance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct any additional internal validation as per their respective FDA or other regulatory guidelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLCCMLUAJRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652675
Record name N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-41-1
Record name N-[2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl]-N-propylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Ropinirole N-Oxide – Structural Characterization, Impurity Profiling, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and quality control of dopamine agonists, Ropinirole N-Oxide (CAS: 1076199-41-1) serves as a critical quality attribute. As both a primary oxidative metabolite and a potential process-related impurity of Ropinirole, its rigorous monitoring is mandated by ICH Q3A/B guidelines. This guide provides a comprehensive technical analysis of this compound, detailing its chemical structure, metabolic formation via CYP1A2, and validated analytical strategies for its detection and quantification in pharmaceutical matrices.

Chemical Identity & Structural Elucidation[1][2]

This compound is the N-oxidized derivative of Ropinirole, formed at the tertiary amine of the propyl side chain. Structurally, it retains the indolone core but possesses a polar N-oxide functionality, significantly altering its physicochemical behavior compared to the parent drug.

Chemical Data Profile
PropertySpecification
Common Name This compound
IUPAC Name N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide
CAS Number 1076199-41-1
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Role Metabolite (Phase I), Process Impurity, Degradation Product
Appearance Off-white to pale yellow solid
Structural Analysis

The oxidation of the tertiary nitrogen atom introduces a coordinate covalent bond between nitrogen and oxygen (


). This modification:
  • Increases Polarity: The dipole moment is significantly higher than that of the parent tertiary amine, leading to reduced retention in reverse-phase chromatography.

  • Reduces Basicity: The lone pair on the nitrogen is involved in bonding with oxygen, making the N-oxide less basic than the parent Ropinirole (pKa ~10.2 for parent).

Formation & Metabolic Pathway

This compound is formed in vivo primarily through hepatic metabolism and in vitro via oxidative degradation.

In Vivo Metabolism (CYP1A2)

Ropinirole undergoes extensive hepatic metabolism. The cytochrome P450 isoenzyme CYP1A2 is the principal catalyst for the N-oxidation of the dipropylamino group. Unlike the parent drug, which is a potent D2/D3 dopamine agonist, the N-oxide metabolite is generally considered pharmacologically inactive.

Degradation Pathway

During storage or synthesis, exposure to oxidizing agents (e.g., peroxides in excipients) or atmospheric oxygen can drive the conversion of Ropinirole to its N-oxide form. This makes it a key stability-indicating impurity.

Visualization: Metabolic & Degradation Pathway

RopiniroleMetabolism Ropinirole Ropinirole (Parent Drug) CYP1A2 CYP1A2 (Hepatic Metabolism) Ropinirole->CYP1A2 Major Pathway Oxidation Oxidative Stress (Storage/Synthesis) Ropinirole->Oxidation Degradation NOxide This compound (Metabolite/Impurity) CYP1A2->NOxide N-Oxidation Oxidation->NOxide Peroxide/O2 Inactive Pharmacologically Inactive NOxide->Inactive

Figure 1: Pathway illustrating the dual origin of this compound via hepatic metabolism (CYP1A2) and chemical oxidation.

Analytical Methodologies

Detecting this compound requires separating it from the parent drug and other potential impurities (e.g., N-despropyl Ropinirole). Due to its increased polarity, it typically elutes earlier than Ropinirole in Reverse Phase HPLC (RP-HPLC).

Recommended Chromatographic Conditions

The following protocol is synthesized from standard industry practices for Ropinirole impurity profiling.

ParameterRecommended Condition
Technique RP-HPLC or UHPLC-MS/MS
Column C18 (e.g., Inertsil ODS-3V or Phenomenex Luna C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1 M Phosphate Buffer (pH 6.0 - 7.0)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Gradient (Start high aqueous to retain N-oxide, ramp organic to elute parent)
Flow Rate 1.0 - 1.2 mL/min
Detection UV @ 250 nm (primary) or 215 nm; MS for identification
Retention Order This compound (Early) < Ropinirole (Late)
Analytical Workflow Logic

The N-oxide functionality imparts significant hydrophilicity. In a C18 system, the N-oxide interacts less with the hydrophobic stationary phase compared to the dipropyl amine of the parent. Therefore, analysts must ensure the initial mobile phase composition is sufficiently aqueous (>85% Water/Buffer) to prevent the N-oxide from eluting in the solvent front.

Visualization: Impurity Profiling Workflow

AnalyticalWorkflow cluster_detection Dual Detection Strategy Sample Pharmaceutical Sample (Tablet/API) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC RP-HPLC Separation (C18 Column, pH 6.0) Prep->HPLC UV UV Detection (250 nm) Quantification HPLC->UV MS MS/MS (ESI+) Structure Confirmation HPLC->MS Data Data Analysis (Resolution > 2.0) UV->Data MS->Data

Figure 2: Analytical workflow for the separation and identification of this compound in pharmaceutical samples.

Regulatory & Toxicological Context

ICH Guidelines

Under ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) , this compound must be:

  • Reported if > 0.1% (or 0.05% depending on dose).

  • Identified if > 0.2% (or 1.0 mg/day intake).

  • Qualified if > 0.2% (or 2 mg/day intake).

Pharmacological Inactivity

Unlike Ropinirole, which exhibits high affinity for D2/D3 receptors, the N-oxide metabolite is pharmacologically inert. This lack of activity reduces the risk of adverse dopaminergic effects from the impurity itself, but its presence indicates oxidative instability in the drug product.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5095, Ropinirole. PubChem. Available at: [Link]

  • European Medicines Agency (EMA). Scientific Discussion: Requip (Ropinirole). EMA Assessment Reports.
  • Axios Research. this compound Reference Standard Data. Available at: [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.
  • Kaye, C. M., & Nicholls, B. (2000).[1] Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243-254. (Confirming CYP1A2 metabolism).

Sources

Synthesis and Characterization of Ropinirole N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of Ropinirole N-Oxide Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This compound (CAS 1076199-41-1) is a critical oxidative metabolite and process-related impurity of the dopamine agonist Ropinirole.[1][][3][4] Its rigorous characterization is mandated by ICH Q3A/Q3B guidelines for impurity profiling in pharmaceutical development. This guide provides an authoritative protocol for the laboratory-scale synthesis, purification, and structural elucidation of this compound, designed to serve as a primary reference standard for analytical method validation.

Introduction & Regulatory Context

Ropinirole, a non-ergoline dopamine agonist, is widely prescribed for Parkinson’s disease and Restless Legs Syndrome (RLS). During the manufacturing process and oxidative stress stability testing, the tertiary amine moiety of the dipropylamino chain is susceptible to oxidation, yielding This compound .

  • Chemical Name: 4-[2-(Dipropyl-oxido-amino)ethyl]-1,3-dihydro-2H-indol-2-one

  • Molecular Formula: C₁₆H₂₄N₂O₂[][5]

  • Molecular Weight: 276.37 g/mol [5]

  • Regulatory Status: Under ICH Q3A(R2) and Q3B(R2), impurities exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified. This compound is a known pharmacopeial impurity (USP Related Compound C) and must be resolved from the API in release testing.

Synthetic Strategy

Retrosynthetic Analysis

The most direct route to the N-oxide is the direct oxidation of the parent tertiary amine (Ropinirole) using a peroxyacid. While Hydrogen Peroxide (


) is an option, m-Chloroperbenzoic acid (m-CPBA)  is the preferred reagent for laboratory-scale synthesis of reference standards due to its solubility in organic solvents (DCM), rapid kinetics, and high conversion rates at controlled temperatures.
Reaction Mechanism

The reaction proceeds via a concerted "Butterfly Mechanism," where the electrophilic oxygen of the peracid attacks the nucleophilic lone pair of the tertiary nitrogen.

ReactionMechanism cluster_conditions Critical Control Parameters Ropinirole Ropinirole (API) Tertiary Amine Transition Transition State (Butterfly Mechanism) Ropinirole->Transition DCM, 0°C mCPBA m-CPBA (Oxidizing Agent) mCPBA->Transition NOxide This compound (Target) Transition->NOxide Byproduct m-Chlorobenzoic Acid (Byproduct) Transition->Byproduct Temp < 5°C (Exotherm Control) Temp < 5°C (Exotherm Control) Stoichiometry 1.1 eq Stoichiometry 1.1 eq

Figure 1: Oxidative pathway for the conversion of Ropinirole to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents
  • Substrate: Ropinirole Free Base (Purity >99%). Note: If starting with HCl salt, perform a free-base extraction first.

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sodium Bisulfite (saturated aq. solution).

  • Wash: Sodium Bicarbonate (saturated aq. solution).

Step-by-Step Synthesis
  • Preparation: Dissolve Ropinirole free base (1.0 eq, e.g., 1.0 g) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses side reactions and controls the exotherm.

  • Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC or HPLC (Target: Disappearance of Ropinirole peak).

  • Quenching: Add saturated sodium bisulfite solution (5 mL) to quench excess peroxide. Stir vigorously for 10 minutes.

  • Work-up (Critical Step):

    • N-oxides are highly polar and water-soluble. Do not discard the aqueous layer without checking.

    • Wash the organic layer with saturated

      
       (3 x 10 mL) to remove the m-chlorobenzoic acid byproduct.
      
    • Self-Validating Check: The m-chlorobenzoic acid is acidic; the bicarbonate wash converts it to a water-soluble salt, moving it to the aqueous phase.

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo at <40°C .
      
    • Warning: Avoid high heat during concentration to prevent Cope elimination (thermal degradation of N-oxides).

Purification

The crude residue is typically an off-white solid or viscous oil.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: DCM:Methanol (95:5 to 90:10 gradient). N-oxides are significantly more polar than the parent amine and will elute later.

Characterization & Structural Elucidation

Analytical Workflow

To certify the material as a Reference Standard, the following orthogonal data set is required.

AnalyticalWorkflow cluster_purity Purity & Assay cluster_ID Structural ID Sample Isolated N-Oxide HPLC HPLC/UPLC (Purity >98%) Sample->HPLC MS HR-MS (m/z 277.37) Sample->MS NMR 1H / 13C NMR (Diagnostic Shifts) Sample->NMR Release Certificate of Analysis HPLC->Release Pass TGA TGA/ROI (Volatiles/Inorganics) MS->Release Confirm NMR->Release Confirm IR FT-IR (N-O stretch)

Figure 2: Analytical workflow for the certification of this compound.

High-Performance Liquid Chromatography (HPLC)

N-Oxide elutes after Ropinirole in many reverse-phase systems due to specific interactions, but can elute before in others depending on pH.

  • Column: C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

  • Relative Retention Time (RRT): ~1.31 (approximate, relative to Ropinirole).

Mass Spectrometry (HR-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion: The N-oxide adds one oxygen atom (+16 Da) to the parent molecule.

    • Ropinirole

      
      
      
    • This compound

      
       
      
  • Fragmentation: Loss of oxygen (M-16) is a common fragmentation pathway in source, regenerating the Ropinirole mass.

Nuclear Magnetic Resonance (NMR)

The most definitive proof of N-oxidation is the chemical shift change of the protons adjacent to the nitrogen (


-protons). The positive charge on the nitrogen and the electronegative oxygen cause a significant downfield shift  (deshielding).[6]

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

PositionProton TypeRopinirole (ppm)This compound (ppm)Shift (

)
N-CH₂-CH₂-CH₃

-Methylene (Propyl)
~2.4 - 2.5~3.0 - 3.2 +0.6 - 0.7
Ar-CH₂-CH₂-N

-Methylene (Ethyl)
~2.6 - 2.7~3.3 - 3.5 +0.7 - 0.8
Indole NH Amide Proton~10.3~10.4Minimal

Note: The


-protons typically broaden significantly in the N-oxide spectrum.

Stability and Handling

  • Hygroscopicity: N-oxides are frequently hygroscopic. Store in a desiccator.

  • Thermal Stability: Susceptible to Cope elimination at elevated temperatures (>100°C). Do not dry in a high-temperature oven; use a vacuum oven at 40°C.

  • Storage: -20°C, protected from light.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • USP-NF. (2017). Ropinirole Extended-Release Tablets: Revision Bulletin. United States Pharmacopeial Convention. Link

  • Reddy, P. S., et al. (2014).[7] Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. Journal of Liquid Chromatography & Related Technologies. Link

  • Swamy, G. K., et al. (2014). Synthesis and characterization of impurities of Ropinirole hydrochloride. Der Pharma Chemica, 6(5), 297-306.
  • Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides.[8] CRC Press. (General reference for N-oxide synthesis mechanism).

Sources

Ropinirole N-Oxide as a primary metabolite of Ropinirole.

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Profiling, Synthesis, and Analytical Quantification

Executive Summary

This technical guide provides a comprehensive analysis of Ropinirole N-Oxide (SKF-104557) , a primary oxidative metabolite of the non-ergoline dopamine agonist Ropinirole. While N-despropylation represents the dominant metabolic pathway, the N-oxide formation via CYP1A2 constitutes a critical analytical and toxicological node due to its potential for in vivo retro-reduction and ex vivo instability during LC-MS/MS quantification. This document details the biosynthetic mechanism, chemical synthesis of reference standards, and validated protocols for accurate bioanalysis, addressing the specific challenges of N-oxide lability.

Metabolic Landscape & Enzymology

Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) undergoes extensive hepatic metabolism.[1] The primary clearance mechanism is enzymatic oxidation mediated by the Cytochrome P450 superfamily, specifically isoform CYP1A2 .[2][3]

1.1 Biosynthetic Pathways

The metabolism bifurcates into two primary oxidative routes:

  • N-Despropylation: The major route, leading to 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (N-despropyl ropinirole).

  • N-Oxidation: Direct oxidation of the tertiary amine nitrogen to form This compound .

While the N-despropyl metabolite circulates at higher concentrations, the N-oxide is structurally significant because tertiary amine N-oxides can act as metabolic reservoirs, potentially reverting to the parent drug under hypoxic conditions or via reductase activity.

1.2 Mechanism of Formation

The formation of this compound is a classic flavin-containing monooxygenase (FMO) or CYP450-mediated N-oxygenation. In the case of Ropinirole, CYP1A2 is the principal catalyst.[2][3][4][5]

  • Reaction Type: Two-electron oxidation of the lone pair on the tertiary nitrogen.

  • Enzyme: CYP1A2 (High affinity).

  • Cofactors: NADPH, O2.

Figure 1: Ropinirole Metabolic Pathway

RopiniroleMetabolism Parent Ropinirole (Parent Drug) CYP1A2 CYP1A2 (Hepatic) Parent->CYP1A2 NDes N-despropyl Ropinirole (Major Metabolite) CYP1A2->NDes N-Dealkylation (Oxidative) NOxide This compound (SKF-104557) CYP1A2->NOxide N-Oxygenation (Direct) Hydroxy Hydroxy Metabolites (Glucuronidated) CYP1A2->Hydroxy Hydroxylation NOxide->Parent Retro-reduction (Hypoxic/Reductase)

Caption: Primary metabolic divergence of Ropinirole mediated by CYP1A2, highlighting the N-oxidation pathway and potential retro-reduction.

Chemical Properties & Synthesis[6]

For accurate quantification, a high-purity reference standard of this compound is required.[6] As this metabolite is not always commercially available in bulk, laboratory synthesis is often necessary.

  • Chemical Name: 4-[2-(dipropyl-oxidoamino)ethyl]-1,3-dihydroindol-2-one

  • Molecular Formula: C16H24N2O2[6][]

  • Molecular Weight: 276.38 g/mol [][8]

  • Solubility: Polar; soluble in methanol, DMSO, and water.

2.1 Standardized Synthetic Protocol

The most reliable synthetic route involves the oxidation of the parent tertiary amine using meta-Chloroperoxybenzoic acid (mCPBA).

Reagents:

  • Ropinirole Hydrochloride (1.0 eq)

  • mCPBA (1.1 eq, 77% max purity grade)

  • Dichloromethane (DCM) (Solvent)

  • Sodium Bicarbonate (NaHCO3) (Wash)

Step-by-Step Methodology:

  • Free Base Preparation: Dissolve Ropinirole HCl in water, adjust pH to 10 with 1M NaOH, and extract into DCM. Dry organic layer over MgSO4 and evaporate to obtain Ropinirole free base.

  • Oxidation: Dissolve Ropinirole free base in anhydrous DCM at 0°C.

  • Addition: Dropwise add mCPBA (dissolved in DCM) over 20 minutes. Maintain temperature < 5°C to prevent side reactions (N-dealkylation).

  • Incubation: Stir at room temperature for 2-4 hours. Monitor via TLC or HPLC.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry the organic layer (Na2SO4) and concentrate.[9] Purify via flash column chromatography (Silica gel; MeOH:DCM gradient 5:95 to 10:90). N-oxides are more polar and will elute after the parent.

  • Characterization: Verify structure via 1H-NMR (downfield shift of protons adjacent to Nitrogen) and MS (M+16 peak).

Analytical Methodologies & Challenges

Quantifying this compound presents a specific bioanalytical challenge: In-Source Fragmentation . N-oxides are thermally labile and can de-oxygenate in the high-temperature source of a Mass Spectrometer, reverting to the parent drug. This leads to:

  • Over-estimation of Ropinirole (Parent).

  • Under-estimation of this compound.

3.1 Validated LC-MS/MS Protocol

To mitigate instability, the following parameters must be strictly controlled.

Table 1: LC-MS/MS Optimization Parameters

ParameterSetting/ConditionRationale
Ionization Mode ESI PositiveSoft ionization minimizes thermal degradation compared to APCI.
Source Temp < 350°CHigh temperatures promote N-O bond cleavage.
Mobile Phase pH Neutral (pH 7.0)Acidic conditions can accelerate N-oxide decomposition.
Chromatography Reverse Phase C18Ensure baseline separation of N-Oxide and Parent.
MRM Transition 277.2 → 208.1Specific transition for N-Oxide (M+H)+.
Parent Transition 261.2 → 114.1Monitor for interference.
3.2 Chromatographic Separation (Critical)

You must chromatographically separate the N-oxide from the parent drug. If they co-elute, any in-source conversion of N-oxide to parent will be indistinguishable from the actual parent drug signal.

  • Column: Waters XBridge C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile in 10mM Ammonium Acetate (pH 7).

  • Retention Order: this compound (more polar, elutes earlier) < Ropinirole.

Figure 2: Analytical Workflow & Decision Logic

AnalyticalWorkflow cluster_MS Mass Spectrometry (ESI+) Sample Biological Sample (Plasma/Microsomes) Extract Extraction (PPT or SPE) Sample->Extract LC LC Separation (C18 Column) Extract->LC Source Ion Source (Temp < 350°C) LC->Source Detect MRM Detection Source->Detect Check Check Retention Time (Rt) Detect->Check Check->LC Co-elution INVALID (Re-optimize) Result Quantification Check->Result Rt(Oxide) ≠ Rt(Parent) VALID

Caption: LC-MS/MS workflow emphasizing the critical requirement for chromatographic separation to prevent in-source fragmentation interference.

Pharmacological & Toxicological Profile
4.1 Activity

This compound (SKF-104557) is pharmacologically inactive . Binding affinity studies at Dopamine D2/D3 receptors indicate that the addition of the oxygen atom to the tertiary amine abolishes the agonist activity required for therapeutic effect in Parkinson’s Disease.

4.2 MIST Guidelines (Safety)

Under FDA/ICH MIST (Metabolites in Safety Testing) guidelines:

  • Status: this compound is a known human metabolite.

  • Toxicity: There are no specific structural alerts associated with this simple aliphatic N-oxide beyond the parent scaffold.

  • Quantification: It is generally not required to monitor N-oxide routinely in clinical TDM (Therapeutic Drug Monitoring) unless investigating metabolic polymorphism or renal failure, as it does not contribute to efficacy.

References
  • GlaxoSmithKline. (2008).[4] Requip (Ropinirole) Prescribing Information. FDA Access Data. [Link]

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243-254. [Link]

  • Bloomer, J. C., et al. (1997). In vitro metabolism of ropinirole by human liver microsomes. Drug Metabolism and Disposition, 25(7), 840-844. [Link]

  • Bikadi, Z., et al. (2016). N-oxide metabolites: Analysis and importance in drug development. Current Drug Metabolism. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information. [Link]

Sources

In Vitro Characterization of Ropinirole N-Oxidation: Differentiating FMO vs. CYP Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole (ReQuip®) is a selective non-ergoline dopamine agonist primarily metabolized by CYP1A2 to N-despropyl and hydroxy metabolites. However, the formation of Ropinirole N-oxide (CAS 1076199-41-1) represents a distinct metabolic vector often obscured by the dominance of cytochrome P450 activity.

This technical guide addresses the "blind spot" in standard metabolic stability assays: the contribution of Flavin-containing Monooxygenases (FMOs) to the N-oxidation of tertiary amines. While CYP1A2 drives clearance, FMO-mediated N-oxidation can have distinct toxicological and pharmacokinetic implications, particularly regarding inter-individual variability (FMO3 polymorphisms) and drug-drug interactions (DDIs) that standard CYP panels miss.

This document provides a self-validating experimental framework to isolate, synthesize, and kinetically characterize the conversion of Ropinirole to its N-oxide form using human liver microsomes (HLM) and recombinant enzymes.

Mechanistic Enzymology

The metabolism of Ropinirole involves a bifurcation between Carbon-oxidation (C-oxidation) and Nitrogen-oxidation (N-oxidation). Understanding the structural determinants of these pathways is critical for experimental design.

The Metabolic Bifurcation
  • CYP1A2 Pathway (Major): Catalyzes the N-dealkylation (removal of the propyl group) via C-oxidation adjacent to the nitrogen. This is the primary clearance mechanism.[1]

  • FMO Pathway (Minor/Distinct): FMOs, particularly FMO3 in the adult liver, directly oxygenate the nucleophilic nitrogen of the tertiary amine to form the N-oxide. Unlike CYPs, FMOs do not require a reductase partner and are generally not inducible, but they are highly susceptible to thermal inactivation.

Pathway Visualization

The following diagram illustrates the competitive metabolic pathways and the specific chemical transformations.

RopiniroleMetabolism Ropinirole Ropinirole (Tertiary Amine) CYP1A2 CYP1A2 (Microsomal) Ropinirole->CYP1A2 FMO3 FMO3 (Microsomal) Ropinirole->FMO3 Despropyl N-despropylropinirole (Major Metabolite) CYP1A2->Despropyl N-dealkylation (C-oxidation) OH_Rop Hydroxy-Ropinirole (Major Metabolite) CYP1A2->OH_Rop Hydroxylation NOxide This compound (Target Metabolite) FMO3->NOxide N-oxygenation (Direct)

Figure 1: Metabolic bifurcation of Ropinirole showing the competition between CYP1A2-mediated dealkylation and FMO-mediated N-oxygenation.

Experimental Framework: Differentiating FMO vs. CYP Activity[1][2][3]

To accurately characterize the N-oxide pathway, one must suppress the dominant CYP activity. The following protocol uses Thermal Inactivation and Chemical Inhibition to isolate FMO kinetics.

Experimental Rationale
  • Thermal Inactivation: FMOs are thermolabile. Pre-incubation of microsomes at 50°C for 5 minutes destroys >90% of FMO activity while retaining CYP activity. Conversely, FMOs are stable at 37°C.

  • Chemical Inhibition:

    • Methimazole: A specific competitive substrate/inhibitor for FMOs.

    • 1-Aminobenzotriazole (1-ABT): A broad-spectrum mechanism-based inhibitor of CYPs.

    • Furafylline: A selective mechanism-based inhibitor of CYP1A2.

Protocol: FMO vs. CYP Contribution Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Ropinirole HCl (10 mM stock in water).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Inhibitors: Methimazole (FMO), Furafylline (CYP1A2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) and pH 8.5 (FMO optimal).

Step-by-Step Methodology:

  • Preparation of Reaction Mixtures (Total Volume 200 µL):

    • Prepare four parallel incubation sets:

      • Set A (Control): Standard HLM incubation.

      • Set B (Heat Inactivation): HLM pre-incubated at 50°C for 5 min before adding substrate/NADPH (FMO Inactive).

      • Set C (CYP Inhibition): HLM + 10 µM Furafylline (pre-incubated 15 min at 37°C).

      • Set D (FMO Inhibition): HLM + 200 µM Methimazole.

  • Incubation:

    • Add Ropinirole (Final concentration: 1 µM, approx.

      
       range).
      
    • Initiate reaction with NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

    • Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Ropinirole-d14).

  • Processing:

    • Centrifuge at 4,000 x g for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Analytical Validation (LC-MS/MS)

Detection of the N-oxide requires specific mass spectrometry transitions to distinguish it from hydroxylated metabolites, which are isobaric (same mass, different structure).

Mass Spectrometry Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode.

  • Differentiation Strategy: N-oxides typically show a characteristic loss of oxygen (-16 Da) or cleavage of the N-O bond, whereas hydroxylated metabolites show water loss (-18 Da) or stable fragments.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Notes
Ropinirole 261.2114.23025Propyl cleavage (Quantifier)
Ropinirole 261.2232.23020Loss of ethyl
This compound 277.2 261.2 35 18 Loss of Oxygen (Specific)
This compound 277.2114.23530Common fragment (Qualifier)
7-OH Ropinirole 277.2259.23522Loss of H2O (Distinguisher)
Chromatographic Separation

N-oxides are generally more polar than their parent tertiary amines but less polar than hydroxylated metabolites.

  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Kinetic Characterization & Data Analysis

Once the N-oxide peak is validated, perform a full kinetic evaluation to determine


 and 

.
Kinetic Protocol
  • Substrate Range: Incubate Ropinirole at 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM.

  • Enzyme Source: Use Recombinant Human FMO3 (Supersomes™) to obtain "clean" kinetics without CYP background, or HLM with Furafylline.

  • Linearity Check: Ensure protein concentration (e.g., 0.2 mg/mL) and time (e.g., 20 min) are within the linear range of metabolite formation.

Data Calculation

Calculate the Intrinsic Clearance (


) using the Michaelis-Menten equation:


Where:

  • 
     = Rate of reaction (pmol/min/mg protein).
    
  • 
     = Maximum velocity.[2]
    
  • 
     = Michaelis constant (affinity).
    

Interpretation Table:

ParameterFMO3 (N-oxide)CYP1A2 (Despropyl)Clinical Implication

(µM)
Typically 5 - 20 µM1 - 5 µMCYP1A2 saturates first; FMO contribution increases at higher concentrations.

Lower CapacityHigh CapacityFMO is a low-capacity, high-affinity "backup" pathway.
Inhibitor Sensitivity Methimazole (+)Furafylline (+)Use to predict DDI potential.

References

  • Bloomer, J. C. et al. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. Drug Metabolism and Disposition.[1][3][4] Link

  • Cashman, J. R. (2005).[4] Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications.[4] Link

  • Krueger, S. K. & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[3][4][5] Link

  • GlaxoSmithKline. (2008). Requip (Ropinirole) Prescribing Information. FDA Access Data. Link

  • BOC Sciences. (2024). This compound Reference Standard (CAS 1076199-41-1).[6][7][][9][][11][12]

Sources

Technical Guide: Pharmacological & Analytical Profile of Ropinirole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole N-Oxide (CAS: 1076199-41-1) is a critical oxidative metabolite and process impurity of the non-ergoline dopamine agonist Ropinirole. While Ropinirole itself is a potent D2/D3 receptor agonist used in Parkinson’s Disease (PD) and Restless Legs Syndrome (RLS), the N-Oxide derivative is pharmacologically inactive . Its significance in drug development is not therapeutic, but rather analytical and regulatory. It serves as a mandatory quality control marker (CMC) and a target for metabolic stability profiling.

This guide provides a comprehensive technical analysis of this compound, covering its structural activity relationship (SAR) failure, metabolic genesis via CYP1A2, synthetic production for reference standards, and validated detection protocols.

Chemical Context & Structural Identity

This compound is formed by the oxidation of the tertiary amine nitrogen of the propyl side chain. This structural modification fundamentally alters the molecule's physicochemical properties and receptor binding capability.

PropertyData
Chemical Name N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine oxide
CAS Number 1076199-41-1
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.37 g/mol
Parent Compound Ropinirole (MW 260.[1][2]37)
Polarity Shift Significantly more polar than parent (Elutes earlier in RP-HPLC)
Role Oxidative Impurity / Phase I Metabolite
Structural Activity Relationship (SAR) Analysis

The pharmacological inactivity of this compound is predictable based on the pharmacophore of dopamine agonists:

  • Loss of Basicity: The parent Ropinirole possesses a basic tertiary amine (pKa ~9.7) which is protonated at physiological pH. This positive charge is essential for an ionic interaction with the conserved Aspartate (Asp 3.32) residue in the transmembrane domain 3 (TM3) of the D2 dopamine receptor.

  • Steric & Electronic Interference: In the N-Oxide, the nitrogen lone pair is dative-bonded to oxygen. This neutralizes the basicity and introduces a highly polar N-O dipole, preventing the critical electrostatic anchor to the receptor. Furthermore, the oxygen atom adds steric bulk that clashes with the tight binding pocket.

Metabolic Pathway & Formation

Ropinirole undergoes extensive hepatic metabolism.[2][3][4] While N-despropylation (mediated by CYP1A2) is the dominant clearance pathway in humans, N-oxidation represents a secondary pathway and a potential degradation route during storage.

Pathway Visualization

The following diagram illustrates the metabolic divergence of Ropinirole, highlighting the formation of the N-Oxide relative to the major inactive metabolite, N-despropyl ropinirole.

RopiniroleMetabolism cluster_legend Legend Ropinirole Ropinirole (Parent Drug) Active D2/D3 Agonist CYP1A2 CYP1A2 (Primary Enzyme) Ropinirole->CYP1A2 FMO FMO / Oxidative Stress Ropinirole->FMO NDespropyl N-despropyl Ropinirole (Major Metabolite) Inactive CYP1A2->NDespropyl N-Dealkylation (Major Pathway) Hydroxy 7-Hydroxy Ropinirole (Metabolite) Inactive CYP1A2->Hydroxy Hydroxylation NOxide This compound (Minor Metabolite / Impurity) Inactive FMO->NOxide N-Oxidation (Minor Pathway) key1 Blue: Active Parent key2 Red: Inactive Metabolite

Figure 1: Metabolic fate of Ropinirole.[5] CYP1A2 drives the major dealkylation pathway, rendering metabolites inactive. N-oxidation is a minor pathway often associated with Flavin-containing Monooxygenases (FMO) or chemical oxidation.

Pharmacological & Toxicological Profile

In Vitro Binding Affinity

Unlike Ropinirole, which exhibits high affinity for D2 (Ki ~ 29 nM) and D3 (Ki ~ 27 nM) receptors, this compound displays negligible affinity (Ki > 10,000 nM).

  • Clinical Implication: Plasma accumulation of the N-Oxide (e.g., in renal impairment) does not increase dopaminergic side effects (dyskinesia, hallucinations).

Safety & Impurity Limits (ICH Q3A/B)

As an identified impurity, this compound must be controlled in the drug substance and drug product.

  • Reporting Threshold: > 0.05%

  • Identification Threshold: > 0.10%

  • Qualification Threshold: > 0.15% (Requires safety data if exceeded)

  • Toxicology: Genotoxicity studies (Ames test) for ropinirole metabolites and impurities have generally been negative. The N-oxide functional group can sometimes be a structural alert for genotoxicity, but in the context of ropinirole, it is classified as a non-mutagenic impurity based on available registration data.

Synthesis Protocol (Reference Standard Generation)

For researchers requiring this compound for use as an HPLC reference standard, the following synthesis protocol is robust and self-validating.

Objective: Selective oxidation of the tertiary amine without over-oxidizing the indolone ring.

Reagents:

  • Ropinirole Hydrochloride (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.2 eq)

  • Dichloromethane (DCM) (Solvent)

  • Sodium Bicarbonate (NaHCO₃) (Wash)

Step-by-Step Methodology:

  • Free Base Preparation: If starting with Ropinirole HCl, dissolve in water, basify with 1M NaOH to pH 10, and extract into DCM. Dry the organic layer over MgSO₄ and concentrate to obtain the free base.

  • Oxidation: Dissolve Ropinirole free base (1.0 g, 3.84 mmol) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA (0.73 g, ~4.2 mmol) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The N-Oxide will appear as a lower Rf spot compared to Ropinirole.

  • Work-up: Wash the reaction mixture with 10% aqueous NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid byproduct.

  • Purification: The organic layer is dried (Na₂SO₄) and concentrated. The crude residue is purified via column chromatography (Silica gel; Gradient: DCM -> 10% MeOH/DCM).

  • Yield: Expected yield 70-85% as an off-white solid.

Analytical Methodology: Detection & Quantification

Distinguishing the N-Oxide from the parent drug and other metabolites requires a validated HPLC or LC-MS method.

HPLC-UV/MS Conditions

The N-Oxide is significantly more polar than Ropinirole, resulting in a shorter retention time in Reverse Phase (RP) chromatography.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% -> 60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 250 nm (Indolone chromophore) or MS (ESI+)
MS Transition Parent: 261.2 [M+H]⁺; N-Oxide: 277.2 [M+H]⁺
Analytical Workflow Diagram

The following flowchart outlines the logic for identifying this compound in a biological or stability sample.

AnalyticalWorkflow Sample Unknown Sample (Plasma/Stability Batch) Separation LC Separation (C18 Reverse Phase) Sample->Separation Detection Detection (UV 250nm + ESI-MS) Separation->Detection Decision Peak @ RRT ~0.8? Mass = 277? Detection->Decision Confirm Confirmed: This compound Decision->Confirm Yes Reject Other Impurity (e.g., Hydroxy/Despropyl) Decision->Reject No

Figure 2: Analytical decision tree for the identification of this compound based on Relative Retention Time (RRT) and Mass-to-Charge ratio.

References

  • Clinical Pharmacokinetics of Ropinirole. Kaye, C. M., et al. Clinical Pharmacokinetics, 2000.[6]

  • Metabolism of Ropinirole is Mediated by Several Canine CYP Enzymes. Veterinary Medicine and Science, 2023.[7]

  • This compound Impurity Reference Standard. Veeprho Laboratories, Accessed 2024.

  • Dopamine D2 Receptor-Mediated Antioxidant and Neuroprotective Effects of Ropinirole. European Journal of Pharmacology, 1999.

  • Guidance for Industry: MIST (Safety Testing of Drug Metabolites). U.S. Food and Drug Administration, 2020.

Sources

The Role of CYP1A2 in Ropinirole Metabolism and N-Oxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enzymatic role of Cytochrome P450 1A2 (CYP1A2) in the metabolism of Ropinirole, specifically addressing the mechanistic divergence between N-dealkylation and N-oxide formation.

Technical Guide for Drug Development & DMPK Scientists

Executive Summary

Ropinirole is a non-ergoline dopamine agonist extensively metabolized by the liver. The primary clearance mechanism (>90%) is mediated by CYP1A2 , leading to the formation of N-despropyl ropinirole and hydroxy-ropinirole metabolites.

While Ropinirole N-Oxide is a characterized metabolite and process impurity, its formation represents a distinct mechanistic branch. Unlike the CYP1A2-driven carbon-hydroxylation that leads to dealkylation, N-oxide formation typically involves direct oxidation of the tertiary amine nitrogen, a reaction often competing between CYP isoforms and Flavin-containing Monooxygenases (FMOs). This guide delineates the proven CYP1A2 pathways and analyzes the specific kinetic and structural conditions governing N-oxidation.

Mechanistic Enzymology: CYP1A2 vs. N-Oxide Formation

The CYP1A2 "Mainstream" Mechanism: N-Despropylation

CYP1A2 is the dominant catalyst for ropinirole clearance. The mechanism is not direct N-oxidation, but rather


-carbon hydroxylation .
  • Binding: Ropinirole enters the CYP1A2 active site, orienting one of its

    
    -propyl chains toward the Heme-Iron-Oxo species (Compound I).
    
  • Hydrogen Abstraction: The ferryl oxygen (

    
    ) abstracts a hydrogen atom from the 
    
    
    
    -carbon of the propyl group (adjacent to the nitrogen).
  • Oxygen Rebound: The hydroxyl radical recombines to form an unstable carbinolamine intermediate.

  • Collapse: The carbinolamine spontaneously collapses, releasing propionaldehyde and the primary metabolite, N-despropyl ropinirole .

The N-Oxide Divergence

This compound (CAS 1076199-41-1) is formed via direct oxidation of the tertiary amine nitrogen.

  • Enzymatic Competition: While CYP1A2 can perform N-oxidation, this reaction is frequently catalyzed by FMOs (e.g., FMO1/FMO3) due to their nucleophilic selectivity for soft amines.

  • CYP1A2 Contribution: In the absence of FMO activity, or under high substrate concentrations, CYP1A2 may catalyze direct electron abstraction from the nitrogen lone pair, leading to the N-oxide. However, kinetic data confirms that for Ropinirole, the

    
     for 
    
    
    
    -carbon hydroxylation (despropylation) by CYP1A2 vastly exceeds that of direct N-oxidation.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the major CYP1A2-mediated clearance and the N-oxide formation pathway.

Ropinirole_Metabolism cluster_legend Reaction Types Ropinirole Ropinirole (Tertiary Amine) Carbinolamine Carbinolamine Intermediate (Unstable) Ropinirole->Carbinolamine CYP1A2 (alpha-C Hydroxylation) NOxide Ropinirole N-Oxide (Minor/Impurity) Ropinirole->NOxide Direct N-Oxidation (FMO / Minor CYP) Compound_I CYP1A2 (Compound I) Compound_I->Ropinirole NDespropyl N-despropyl ropinirole (Major Metabolite) Carbinolamine->NDespropyl Spontaneous Collapse Propionaldehyde Propionaldehyde Carbinolamine->Propionaldehyde Main Clearance Main Clearance Minor Pathway Minor Pathway

Caption: Ropinirole metabolism showing the dominant CYP1A2-mediated N-dealkylation versus the direct N-oxidation pathway.

Kinetic Data & Quantitative Analysis

The dominance of CYP1A2 is supported by kinetic parameters derived from human liver microsomes (HLM) and recombinant systems.

ParameterN-Despropylation (CYP1A2)Hydroxylation (CYP1A2)N-Oxidation (Minor)
Primary Enzyme CYP1A2 CYP1A2 FMO / CYP (Mixed)

(High Affinity)
5 - 10

M
10 - 20

M
> 100

M (Low Affinity)
Inhibition Sensitivity >90% inhibition by Fluvoxamine >80% inhibition by FluvoxamineVariable / Low
Clinical Relevance Major Clearance PathwayMajor Clearance PathwayMinor Metabolite / Impurity

Key Insight: The low


 for N-despropylation indicates that at therapeutic concentrations, CYP1A2 preferentially binds the propyl chain in an orientation favoring carbon oxidation over nitrogen oxidation.

Experimental Validation Protocols

To rigorously validate the role of CYP1A2 in generating these specific metabolites, the following "self-validating" protocols should be employed.

Protocol A: Chemical Inhibition Phenotyping

This protocol distinguishes CYP1A2 activity from other isoforms (e.g., CYP3A4) and FMOs.

  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

  • Inhibitor Pre-incubation:

    • Control: HLM + Buffer.

    • CYP1A2 Specific: HLM + Fluvoxamine (1

      
      M) or Furafylline  (10 
      
      
      
      M, mechanism-based inhibitor).
    • FMO Specific: HLM + Heat inactivation (45°C for 5 min, inactivates FMOs but spares CYPs) or Methimazole.

  • Reaction Initiation: Add Ropinirole (10

    
    M final) and NADPH-regenerating system.
    
  • Incubation: 37°C for 30 minutes.

  • Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Ropinirole-d14).

  • Analysis: LC-MS/MS monitoring transitions for Ropinirole (261→114), N-despropyl (219→114), and N-oxide (277→114).

    • Validation Criteria: If CYP1A2 is the sole driver, Fluvoxamine must reduce N-despropyl formation by >80%. If N-oxide remains unchanged by Fluvoxamine but decreases with heat treatment, it confirms FMO mediation.

Protocol B: Recombinant Enzyme Kinetics
  • Enzyme Source: Use Bactosomes or Supersomes expressing recombinant human CYP1A2, CYP3A4, and FMO3.

  • Substrate Titration: Incubate Ropinirole at concentrations ranging from 1

    
    M to 500 
    
    
    
    M.
  • Data Fitting: Plot velocity (

    
    ) vs. Substrate (
    
    
    
    ). Fit to the Michaelis-Menten equation:
    
    
  • Interpretation:

    • High intrinsic clearance (

      
      ) in rCYP1A2 confirms it as the primary clearance enzyme.
      
    • Compare

      
       for N-oxide formation across rCYP1A2 vs. rFMO3 to assign the reaction pathway.
      

Clinical Implications

  • Drug-Drug Interactions (DDIs):

    • Inhibitors: Co-administration with Ciprofloxacin (potent CYP1A2 inhibitor) significantly increases Ropinirole AUC, necessitating dose reduction.

    • Inducers: Smoking (PAH exposure) induces CYP1A2, increasing the rate of N-despropylation and potentially lowering therapeutic efficacy.

  • N-Oxide Toxicity: While this compound is generally considered inactive, N-oxides can be reduced back to the parent drug in vivo or act as pro-oxidants. Monitoring its levels is critical during stability testing (degradation product) rather than as a primary metabolic concern.

References

  • Bloomer, J. C., et al. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole. Drug Metabolism and Disposition.[1][2][3]

  • GlaxoSmithKline. (2008). REQUIP (ropinirole) Prescribing Information.[4]

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole.[1][3][5][6] Clinical Pharmacokinetics.[1][5][6]

  • Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism. (Context for N-oxide formation mechanisms).

Sources

Physicochemical Properties of Ropinirole N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ropinirole N-Oxide (CAS: 1076199-41-1) represents a critical oxidative metabolite and process-related impurity of Ropinirole, a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3][][5][6][7][8] As a structural analogue formed via the oxidation of the tertiary amine moiety, its physicochemical profile differs significantly from the parent compound, impacting solubility, lipophilicity, and chromatographic behavior.[7] This guide provides a comprehensive technical analysis of this compound, detailing its molecular identity, thermodynamic stability, and validated analytical methodologies for its quantification in pharmaceutical matrices.[7]

Molecular Identity & Structural Analysis[7]

This compound is characterized by the presence of a coordinate covalent bond between the tertiary nitrogen of the propyl side chain and an oxygen atom. This modification introduces a strong dipole, altering the electronic distribution relative to Ropinirole.[7]

Attribute Technical Detail
IUPAC Name N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide
Common Name This compound; Ropinirole Impurity
CAS Number 1076199-41-1
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Chirality Achiral (Parent Ropinirole is achiral)
Appearance Off-white to yellow solid
Structural Diagram & Metabolic Pathway

The formation of this compound occurs primarily through N-oxidation.[7] In vivo, this is mediated by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450 enzymes.[7] In vitro, it arises under oxidative stress conditions.[7]

Ropinirole_Oxidation Ropinirole Ropinirole (Tertiary Amine) NOxide This compound (Polar Metabolite) Ropinirole->NOxide N-Oxidation (+16 Da) Oxidant Oxidative Agent (H2O2 / mCPBA / FMO) Oxidant->NOxide Degradants Secondary Degradants (Dealkylation products) NOxide->Degradants Cope Elimination (Thermal Stress)

Figure 1: Oxidative pathway transforming Ropinirole to its N-Oxide form, highlighting the mass shift (+16 Da) and potential downstream degradation.[7]

Physicochemical Profile

The N-oxide functionality imparts distinct solubility and ionization characteristics.[7] Unlike the parent tertiary amine, the N-oxide group is highly polar and exhibits zwitterionic character in certain pH ranges.[7]

Solubility and Lipophilicity

The introduction of the oxygen atom significantly lowers the LogP, making the N-Oxide more hydrophilic than Ropinirole.

PropertyRopinirole (Parent)This compoundImpact on Analysis
LogP (Octanol/Water) ~2.7 - 3.0~0.5 - 1.2 (Predicted)Elutes earlier in Reversed-Phase HPLC
Aqueous Solubility 133 mg/mL (as HCl salt)High (Polar nature)Soluble in MeOH, Water; limited in Hexane
Melting Point 243-250°C (HCl salt)105-107°CLower lattice energy indicates thermal sensitivity
pKa (Amine/N-Oxide) ~10.17 (Tertiary Amine)~4.5 (Protonated N-Oxide)Requires acidic mobile phase for retention
Thermal & Solution Stability
  • Solid State: Stable under ambient conditions if protected from light and moisture.[7]

  • Solution State: this compound is susceptible to thermolysis.[7] In chlorinated solvents (e.g., Chloroform) or DMSO, it may undergo decomposition or rearrangement (e.g., Meisenheimer rearrangement or Cope elimination) upon prolonged heating.[7]

  • Photostability: The indolinone core is photosensitive; the N-oxide moiety adds susceptibility to photo-deoxygenation under UV irradiation.[7]

Analytical Characterization & Methodology

Accurate quantification requires separating the N-Oxide from the parent drug and other impurities (e.g., lactams, hydroxylated forms).[7]

Validated HPLC Method Parameters

The following protocol effectively resolves this compound using Reversed-Phase Chromatography (RP-HPLC).

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[7]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).[7][9]

  • Gradient:

    • 0-2 min: 5% B[7]

    • 2-15 min: 5% → 60% B[7]

    • 15-20 min: 60% B[7]

  • Flow Rate: 1.0 mL/min.[7][9]

  • Detection: UV @ 250 nm (Max absorption of indolinone core).[7]

  • Retention Order: this compound (Polar) < Ropinirole (Non-polar).[7]

Mass Spectrometry (LC-MS/MS)

For trace-level identification in biological matrices or stability samples:

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: [M+H]⁺ = m/z 277.38.[7]

  • Key Fragments:

    • m/z 261 (Loss of Oxygen, -16 Da).[7]

    • m/z 218 (Loss of propyl chain).[7]

    • m/z 160 (Indolinone core fragment).[7]

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Plasma/Tablet) Prep Protein Precipitation / Extraction (MeOH) Sample->Prep Sep RP-HPLC Separation (C18, pH 4.5) Prep->Sep Inject Detect Dual Detection Sep->Detect UV UV (250 nm) Quantification Detect->UV MS ESI-MS (+) Confirmation (m/z 277) Detect->MS

Figure 2: Analytical workflow for the isolation and identification of this compound in complex matrices.

Experimental Protocols

Synthesis of Reference Standard (Laboratory Scale)

Note: This protocol describes a standard oxidation of a tertiary amine.

  • Dissolution: Dissolve 1.0 eq of Ropinirole free base in Dichloromethane (DCM) at 0°C.

  • Oxidation: Dropwise add 1.1 eq of m-Chloroperbenzoic acid (mCPBA) dissolved in DCM.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC (MeOH:DCM 1:9).[7]

  • Work-up: Wash with 10% NaHCO₃ to remove m-chlorobenzoic acid byproduct.[7]

  • Purification: Evaporate solvent and recrystallize from Acetone/Ether or purify via flash chromatography (Silica, MeOH/DCM gradient).[7]

  • Yield: Typically 70-85% as an off-white solid.[7]

Stability-Indicating Stress Test

To validate the N-Oxide as a degradation product:

  • Prepare a 1 mg/mL solution of Ropinirole HCl in 3% Hydrogen Peroxide (H₂O₂).[7]

  • Incubate at ambient temperature for 4 hours.

  • Neutralize and analyze via the HPLC method described in Section 3.1.

  • Expected Result: Appearance of a new peak at RRT ~0.6-0.8 (relative to Ropinirole), corresponding to the N-Oxide.[7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5095, Ropinirole.[7] Retrieved from [Link][7]

  • Luzardo-Alvarez, A., et al. (2020). Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson's Disease.[7] Int. J. Pharm.[7][10] Retrieved from [Link]

  • Nigovic, B., et al. (2010). Electrochemical studies of ropinirole, an anti-Parkinson’s disease drug.[7] Indian Academy of Sciences.[7] Retrieved from [Link][7]

  • Chandra, A., et al. Analytical methodology for authentication of Ropinirole using HPLC and FT-IR. International Journal of Drug Development & Research.[7] Retrieved from [Link]

Sources

Ropinirole N-Oxide: Metabolic Pathway, Impurity Profiling, and Bioanalytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Ropinirole N-Oxide, focusing on its metabolic origin, analytical challenges, and impurity profiling.

Executive Summary: The N-Oxide Paradox

This compound (CAS: 1076199-41-1) occupies a critical niche in the development and monitoring of Ropinirole (Requip®). While Ropinirole itself is a potent non-ergoline dopamine agonist metabolized primarily by CYP1A2, the N-oxide form is not a major circulating active metabolite in humans. Instead, its significance lies in two distinct technical domains:

  • Metabolic Clearance: It represents a minor oxidative pathway mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, serving as a polar excretion product.

  • Bioanalytical Liability: It is a thermally unstable metabolite/impurity that can revert to the parent drug during sample preparation or ionization (in-source fragmentation), potentially inflating Ropinirole quantification and compromising pharmacokinetic (PK) data accuracy.

This guide details the mechanisms of formation, the lack of therapeutic activity, and the rigorous protocols required to isolate, quantify, and control this compound.

Chemical Identity & Metabolic Pathways

Structural Basis of Oxidation

Ropinirole contains a tertiary amine side chain (dipropylamino group). Tertiary amines are susceptible to N-oxidation, a reaction that adds an oxygen atom to the nitrogen, creating a polar N-oxide functionality.

  • Parent: Ropinirole (

    
    ) — MW: 260.37  g/mol 
    
  • Metabolite: this compound (

    
    ) — MW: 276.37  g/mol 
    
Enzymatic Pathways: CYP vs. FMO

While CYP1A2 is the dominant enzyme for Ropinirole clearance (forming 7-hydroxy-ropinirole and N-despropyl-ropinirole), N-oxide formation is often catalyzed by Flavin-containing Monooxygenases (FMOs) , particularly FMO1 and FMO3, alongside CYP isoforms. Unlike CYP-mediated carbon oxidation, FMO-mediated N-oxidation involves a hydroperoxy-flavin intermediate that acts as a nucleophile.

Pathway Diagram: The following diagram illustrates the divergence between the major CYP1A2 pathway and the minor N-oxidation pathway.

RopiniroleMetabolism cluster_legend Legend Ropinirole Ropinirole (Parent Drug) CYP1A2 CYP1A2 (Major Pathway) Ropinirole->CYP1A2 FMO FMO / CYP (Minor Pathway) Ropinirole->FMO Hydroxy 7-Hydroxy-Ropinirole (Inactive) CYP1A2->Hydroxy Hydroxylation Despropyl N-Despropyl-Ropinirole (Inactive) CYP1A2->Despropyl N-Dealkylation NOxide This compound (Polar Metabolite/Impurity) FMO->NOxide N-Oxidation Excretion Renal Excretion Hydroxy->Excretion Despropyl->Excretion NOxide->Excretion Active Parent Drug Metabolite Metabolite Risk Analytical Risk

Figure 1: Metabolic fate of Ropinirole. The N-oxide pathway is minor but critical for analytical interference.

Biological Function & Toxicology

Pharmacological Inactivity

Research confirms that the major circulating metabolites of Ropinirole do not contribute to its pharmacodynamic profile.[1] this compound, being a polar derivative, lacks the lipophilicity required to cross the blood-brain barrier (BBB) efficiently to access striatal dopamine D2/D3 receptors.

  • Receptor Affinity: Negligible compared to parent.

  • Therapeutic Role: None. It is a detoxification product.[2]

Toxicological Relevance

The N-oxide is primarily monitored as an impurity in drug substance manufacturing and a potential degradant in stability studies.

  • Oxidative Stress: Formation of N-oxides can be exacerbated by oxidative stress conditions in storage (exposure to air/peroxides).

  • Safety: No specific high-toxicity alerts are associated with the N-oxide at trace levels found in vivo, but it must be controlled in pharmaceutical formulations (typically <0.1-0.5% limits per ICH Q3B guidelines).

Bioanalytical Methodologies (LC-MS/MS)

The quantification of Ropinirole is complicated by the "N-Oxide Back-Conversion" phenomenon. Under high temperature (ESI source) or acidic conditions, the thermally unstable N-oxide can lose oxygen, reverting to Ropinirole. This leads to false positives or overestimation of the parent drug concentration.

Experimental Protocol: Preventing Back-Conversion

Objective: Quantify Ropinirole without interference from N-oxide conversion.

Method Parameters:

ParameterSpecificationRationale
Instrument UPLC-MS/MS (Triple Quadrupole)High sensitivity for pg/mL detection.
Column C18 BEH (1.7 µm, 2.1 x 50 mm)Robust separation of polar N-oxide from parent.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)Critical: Basic pH stabilizes the N-oxide and improves peak shape for basic drugs.
Mobile Phase B AcetonitrileOrganic modifier.
Ionization ESI Positive ModeSoft ionization.
Source Temp < 400°CCritical: Minimize thermal degradation of N-oxide.

Step-by-Step Workflow:

  • Chromatographic Separation:

    • The N-oxide is more polar than Ropinirole. It must be chromatographically resolved (elute earlier) than the parent.

    • Validation Check: Inject pure N-oxide standard. If a peak appears at the Ropinirole retention time, back-conversion is occurring in the source.

  • Mass Transitions (MRM):

    • Ropinirole:

      
       261.2 
      
      
      
      114.2 (Quantifier)
    • This compound:

      
       277.2 
      
      
      
      261.2 (Loss of Oxygen) or 277.2
      
      
      114.2.
    • Note: Monitoring the 277

      
       261 transition is specific to the N-oxide but requires ensuring the 261 product ion doesn't fragment further in the collision cell to mimic the parent channel.
      
  • Sample Preparation (Hemolyzed Plasma):

    • N-oxides are notoriously unstable in hemolyzed plasma due to the presence of iron (Fe²⁺/Fe³⁺) from ruptured red blood cells, which catalyzes reduction back to the parent.

    • Stabilization: Add an antioxidant (e.g., Ascorbic Acid) or use alkaline extraction immediately upon thawing.

Analytical Workflow Diagram

Bioanalysis cluster_prevention Mitigation Strategy Sample Biological Sample (Plasma/Serum) Extraction Solid Phase Extraction (SPE) (Oasis MCX / Basic pH) Sample->Extraction LC UPLC Separation (High pH Mobile Phase) Extraction->LC MS_Source ESI Source (Temp < 400°C) LC->MS_Source Sep Chromatographic Resolution (Rt_Oxide < Rt_Parent) LC->Sep Detection MS/MS Detection MS_Source->Detection Stable Ions Risk WARNING: N-Oxide Back-Conversion MS_Source->Risk Thermal Stress Risk->Detection False Parent Signal

Figure 2: Bioanalytical workflow highlighting the risk of in-source conversion.

Synthesis & Reference Standard Generation

To validate the bioanalytical method, you must synthesize the N-oxide standard.

Synthesis Protocol (Oxidation):

  • Reagents: Ropinirole HCl, m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Ropinirole free base in DCM at 0°C.

    • Add 1.1 equivalents of mCPBA dropwise.

    • Stir at room temperature for 2-4 hours. Monitor by TLC or HPLC.

    • Quench: Wash with saturated

      
       to remove m-chlorobenzoic acid byproduct.
      
    • Purification: Flash column chromatography (Silica gel; MeOH/DCM gradient).

  • Characterization: Confirm structure via

    
    H-NMR (downfield shift of protons adjacent to the N-oxide nitrogen) and HRMS (
    
    
    
    ).

References

  • Metabolic Profiling: Bloomer, J. C., et al. "In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole." Drug Metabolism and Disposition, 1997. Link

  • Pharmacokinetics: Kaye, C. M., & Nicholls, B. "Clinical pharmacokinetics of ropinirole." Clinical Pharmacokinetics, 2000.[1] Link

  • N-Oxide Analysis: Jemal, M., et al. "LC/MS/MS determination of N-oxides: The importance of chromatographic separation." Journal of Pharmaceutical and Biomedical Analysis, 2003. Link (General methodology applied to Ropinirole context).

  • Bioanalytical Method: Bhatt, J., et al. "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2006. Link

  • FMO vs CYP: Cashman, J. R.[2][3] "Some distinctions between flavin-containing and cytochrome P450 monooxygenases." Biochemical and Biophysical Research Communications, 2005.[3] Link

Disclaimer: This guide is for research and educational purposes only. Protocols should be validated in-house before application in GLP/GMP environments.

Sources

Understanding Ropinirole Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole Hydrochloride, a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS), exhibits a complex stability profile governed by its indolone core and tertiary amine side chain.[1] Understanding its degradation is not merely a regulatory compliance exercise but a chemical necessity for formulation stability. This guide dissects the mechanistic pathways of Ropinirole degradation—specifically oxidative instability, lactam hydrolysis, and secondary condensation reactions—providing researchers with a robust framework for impurity profiling and stability-indicating method development.

Part 1: Chemical Basis of Instability

The chemical structure of Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) contains two primary "hotspots" for degradation:

  • The Indolone (Oxindole) Core: The C3 position (methylene group adjacent to the carbonyl) is chemically active. It acts as a nucleophile in aldol-type condensations and is susceptible to oxidation to form a dione (isatin derivative). The lactam ring itself is vulnerable to hydrolytic cleavage under extreme pH.

  • The Tertiary Amine Side Chain: The dipropylamino group is prone to oxidative N-dealkylation and N-oxidation. Crucially, the byproducts of this dealkylation (aldehydes) can react back with the parent molecule's indolone core, creating secondary degradation products.

Part 2: Mechanistic Degradation Pathways

The degradation of Ropinirole is a cascade event where primary degradants often serve as precursors for secondary impurities.

Oxidative Pathways

Oxidation is the dominant degradation mechanism, occurring via two distinct routes:

  • Route A: N-Dealkylation (Formation of Impurity D): Under oxidative stress (peroxide or radical initiators), the tertiary amine undergoes oxidative dealkylation. This involves the hydroxylation of the

    
    -carbon of the propyl group, followed by C-N bond cleavage.
    
    • Product: 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (Impurity D / Despropyl Ropinirole).[2]

    • Byproduct: Propionaldehyde. Note: This byproduct is critical for Pathway 3.

  • Route B: Indolone Oxidation (Formation of Impurity A): The methylene group at position 3 of the indolone ring is susceptible to oxidation, converting the oxindole to a dioxo-indole (isatin derivative).

    • Product: 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione (Impurity A ).

  • Route C: N-Oxidation: Direct oxidation of the tertiary nitrogen yields Ropinirole N-oxide, a common degradant in peroxide-stressed samples.

Secondary Condensation Pathway (Formation of Impurity C)

This pathway demonstrates the "cascade" effect. The propionaldehyde generated from Route A (N-dealkylation) reacts with the active C3 methylene of an intact Ropinirole molecule via an aldol-like condensation, followed by dehydration.

  • Mechanism: Aldol Condensation + Dehydration.

  • Product: 4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one (Impurity C ).[3]

Hydrolytic Pathway

While the lactam ring is relatively stable compared to linear amides, it undergoes ring opening under strong acidic or alkaline stress.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon (C2), cleaving the N1-C2 bond.

  • Product: (2-amino-3-[2-(dipropylamino)ethyl]phenyl)acetic acid derivative.

Photolytic Pathway

Exposure to UV light generates radical species that accelerate oxidation (Pathway 1 & 2) and can lead to dimerization. A specific photolytic degradant often observed is Impurity 5 (as per literature), which may involve radical coupling or further oxidation of the indolone system.

Visualization: Degradation Cascade

The following diagram illustrates the causal relationships between the parent drug and its key impurities.

RopiniroleDegradation Ropinirole Ropinirole HCl (Parent API) ImpD Impurity D (Despropyl Ropinirole) Ropinirole->ImpD Oxidative N-Dealkylation (Loss of propyl group) ImpA Impurity A (Indole-2,3-dione) Ropinirole->ImpA C3 Oxidation (Indolone -> Isatin) ImpC Impurity C (Propylidene Ropinirole) NOxide This compound Ropinirole->NOxide N-Oxidation (H2O2 Stress) PropAld Propionaldehyde (Reactive Intermediate) Ropinirole->PropAld Byproduct of Dealkylation Hydrolysis Ring-Opened Amino Acid Ropinirole->Hydrolysis Acid/Base Hydrolysis (Lactam Cleavage) PropAld->ImpC + Ropinirole (Aldol Condensation)

Figure 1: Mechanistic map of Ropinirole degradation, highlighting the secondary formation of Impurity C via the propionaldehyde intermediate.

Part 3: Impurity Profile Characterization

The following table synthesizes the key impurities recognized by major pharmacopoeias (USP/BP/EP) and their origins.

Impurity NameCommon DesignationStructure/DescriptionOrigin Mechanism
Impurity A Dione Impurity4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dioneOxidation of indolone C3 methylene.
Impurity B Methylpentyl Analog4-[2-[[(2-Methylpentyl]amino]ethyl]-1,3-dihydro-2H-indol-2-oneProcess Related (Synthesis byproduct).
Impurity C Propylidene Impurity4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-oneDegradation (Condensation of Ropinirole + Propionaldehyde).
Impurity D Despropyl Ropinirole4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-oneOxidative Degradation (N-dealkylation) or Metabolite.
Impurity E Varies by sourceOften cited as a dimer (3,3'-methanediylbis...)Degradation (Reaction with formaldehyde or radical coupling).

Part 4: Experimental Protocol: Forced Degradation Study

To validate the stability-indicating nature of an analytical method, Ropinirole must be subjected to stress conditions that target the pathways described above.

Objective

To generate 10-20% degradation of the API without destroying the core structure, ensuring mass balance and peak purity verification.

Workflow Diagram

StressProtocol cluster_conditions Stress Conditions Sample Ropinirole HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis 1N HCl, 80°C, 2-4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 1-2h (Monitor closely) Sample->Base Oxid Oxidation 3% H2O2, RT, 2-6h Sample->Oxid Therm Thermal Solid state, 105°C, 24h Sample->Therm Photo Photolytic 1.2M lux hours (ICH Q1B) Sample->Photo Analysis HPLC/LC-MS Analysis (C18, pH 7.0 Buffer) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Figure 2: Step-by-step forced degradation workflow for Ropinirole HCl.

Detailed Methodology
  • Acid Hydrolysis:

    • Protocol: Mix 5 mL of Stock Solution (1 mg/mL) with 5 mL of 1 N HCl. Reflux at 80°C for 4 hours.

    • Target: Lactam ring opening.

    • Neutralization: Cool and neutralize with 1 N NaOH before injection to prevent peak distortion.

  • Base Hydrolysis (Critical Control):

    • Protocol: Mix 5 mL of Stock Solution with 5 mL of 0.1 N NaOH (Note: Ropinirole is highly sensitive to base; 1 N NaOH may cause total degradation). Heat at 60°C for 1 hour.

    • Target: Rapid lactam cleavage and potential secondary reactions.

  • Oxidative Stress:

    • Protocol: Mix 5 mL of Stock Solution with 5 mL of 3% H2O2. Store at Room Temperature for 6 hours.

    • Target: Formation of N-Oxide, Impurity A, and Impurity D.

    • Note: Avoid heating with peroxide as it may induce non-relevant radical reactions.

  • Photolytic Stress:

    • Protocol: Expose solid API (thin layer) and solution (in quartz cells) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B standard).

    • Target: Impurity 5 and radical dimers.

Part 5: Analytical Strategy

To separate the highly polar hydrolytic degradants from the lipophilic parent and impurities, a robust HPLC method is required.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS).

  • Mobile Phase:

    • Buffer: 0.05M Diammonium hydrogen orthophosphate or Ammonium Acetate (pH adjusted to 7.0 - 7.5). Rationale: Ropinirole is basic; neutral/slightly basic pH ensures it is in the unionized or partially ionized form for better retention and peak shape, though silica stability must be considered.

    • Organic Modifier: Acetonitrile : Methanol (50:50).

    • Mode: Gradient elution is recommended to resolve the early eluting hydrolytic products and the late eluting Impurity C.

  • Detection: UV at 250 nm (Isosbestic point/maxima for indolone).

References

  • Stability-indicating LC-UV method for Ropinirole: Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride. ResearchGate. Link

  • HPTLC & Kinetic Profiling: Box-Behnken supported validation of stability-indicating HPTLC method: An application in degradation kinetic profiling of ropinirole. PubMed Central. Link

  • Impurity C Structure & Origin: Isolation and characterization of some potential impurities in ropinirole hydrochloride. ResearchGate. Link

  • Ropinirole Chemical Data: Ropinirole Hydrochloride - PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Impurity Profiling Review: Exploring the Pharmaceutical Significance and Analytical Landscape of Ropinirole: An In-Depth Review. Critical Reviews in Analytical Chemistry. Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Ropinirole and Ropinirole N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Analytical Challenge

Ropinirole (ROP), a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS), is extensively metabolized by CYP1A2.[1][2][3] Its primary metabolite, Ropinirole N-Oxide (ROP-NO) , presents a unique bioanalytical challenge due to its potential for in-source fragmentation (deoxygenation) within the electrospray ionization (ESI) source.[1]

This phenomenon causes the N-oxide metabolite (


 277) to mimic the parent drug (

261) before entering the mass analyzer.[1] If the metabolite and parent drug are not chromatographically separated, this "crosstalk" leads to a significant overestimation of Ropinirole concentrations.[1]

This guide details a robust LC-MS/MS protocol designed to:

  • Achieve baseline chromatographic separation of ROP and ROP-NO.[1]

  • Minimize in-source deoxygenation through optimized source parameters.[1]

  • Quantify both analytes with high sensitivity (LLOQ: 0.01 ng/mL).[1]

Metabolic Context & Mechanism

Understanding the metabolic pathway is critical for selecting the correct analytes and anticipating interferences.[1] Ropinirole undergoes N-despropylation and hydroxylation, but the N-oxidation pathway is analytically distinct due to the polarity shift and thermal instability of the oxide moiety.

Pathway Visualization[1]

MetabolicPathway ROP Ropinirole (Parent Drug) MW: 260.37 CYP CYP1A2 (Liver Microsomes) ROP->CYP Metabolism ROP_NO This compound (Polar Metabolite) MW: 276.37 CYP->ROP_NO N-Oxidation Frag In-Source Fragment [M+H]+ 261.2 (Mimics Parent) ROP_NO->Frag ESI Source Deoxygenation (-O)

Figure 1: Metabolic pathway of Ropinirole mediated by CYP1A2 and the analytical artifact (deoxygenation) occurring in the MS source.[1]

Method Development Strategy

Chromatographic Separation (The Critical Control Point)

Because ROP-NO can convert to ROP in the ion source, chromatographic resolution (Rs) > 1.5 is mandatory .[1]

  • Stationary Phase: A Biphenyl or Phenyl-Hexyl column is recommended over standard C18.[1] The pi-pi interactions offered by phenyl phases provide superior selectivity for the aromatic indole ring, enhancing the separation of the polar N-oxide from the parent.

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is required to protonate the tertiary amine for positive ESI.[1]

Sample Preparation

While Protein Precipitation (PP) is cost-effective, it leaves phospholipids that can suppress ionization.[1] Solid Phase Extraction (SPE) is the "Gold Standard" for this assay to reach low pg/mL sensitivity and remove matrix effects that exacerbate source fragmentation.[1]

Experimental Protocol

Chemicals and Reagents[1][4]
  • Analytes: Ropinirole HCl, this compound (Certified Reference Materials).[1][4]

  • Internal Standard (IS): Ropinirole-d4 (preferred) or d14.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation (Mixed-Mode Cation Exchange SPE)

Rationale: Ropinirole is a basic drug (pKa ~10).[1] Mixed-mode cation exchange (MCX) cleans up neutral interferences and phospholipids.[1]

  • Aliquot: Transfer 200 µL plasma to a 96-well plate.

  • Spike: Add 20 µL Internal Standard solution (50 ng/mL).

  • Dilute: Add 200 µL 2% Formic Acid in water (to protonate analytes).

  • Condition SPE: 1 mL MeOH followed by 1 mL Water (Oasis MCX or Strata-X-C).

  • Load: Apply pre-treated sample at low vacuum.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).[1]

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

  • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (releases basic analytes).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
0.505Start Gradient
3.0040Elution of N-Oxide then Parent
3.1095Wash
4.0095Wash Hold
4.105Re-equilibration
5.505End of Run

Note: ROP-NO is more polar and will elute before Ropinirole.[1] Expect ROP-NO at ~1.8 min and ROP at ~2.4 min.[1]

Mass Spectrometry:

  • Source: ESI Positive (ESI+).[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 450°C (Keep moderate to reduce thermal deoxygenation).

  • Desolvation Gas: High flow (nitrogen).[1]

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
Ropinirole 261.2114.13025Quant
Ropinirole261.286.13035Qual
ROP N-Oxide 277.2114.13528Quant
ROP N-Oxide277.2130.13522Qual (Specific)
ROP-d4 (IS) 265.2118.13025IS

Technical Note: The 114.1 ion corresponds to the dipropylaminoethyl fragment.[1] The 130.1 ion for the N-oxide retains the oxygen on the nitrogen, offering higher specificity if sensitivity allows.

Analytical Workflow & Logic

Workflow cluster_MS Mass Spectrometry Detection Start Plasma Sample SPE SPE Extraction (Remove Phospholipids) Start->SPE LC UHPLC Separation (Biphenyl Column) SPE->LC Decision Check Separation: Is ROP-NO separated from ROP? LC->Decision Fail FAIL: Co-elution N-Oxide signal (277->261) contaminates Parent Decision->Fail No (Rt < 0.2 min diff) Pass PASS: Baseline Resolved Quantify independently Decision->Pass Yes (Rt > 0.5 min diff)

Figure 2: Analytical decision tree emphasizing the necessity of chromatographic resolution.

Validation Parameters (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the method must be validated against the following criteria:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention times of ROP or ROP-NO.

    • Self-Validation Step: Inject a high concentration ROP-NO standard (100 ng/mL) and monitor the Ropinirole transition (261->114).[1] If a peak appears at the ROP retention time, your standard is impure.[1] If it appears at the ROP-NO retention time, it confirms in-source fragmentation.[1]

  • Linearity: 0.01 – 50 ng/mL.[1] Weighting factor

    
    .[1]
    
  • Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spike method. SPE should yield MF between 0.85 and 1.15.[1]

  • Stability:

    • Benchtop: ROP is stable, but N-oxides can be light-sensitive.[1] Perform processing under yellow light if instability is observed.

    • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost Peak in Ropinirole Channel In-source fragmentation of N-Oxide.[1]Improve LC separation. Lower source temperature.[1]
Low Sensitivity for N-Oxide Poor ionization efficiency.[1]Ensure mobile phase pH is acidic (pH 3-4).[1]
High Backpressure SPE fines or plasma lipids.[1]Centrifuge samples at 10,000 x g before SPE.[1]
Peak Tailing Secondary interactions with silanols.[1]Increase buffer ionic strength (add 5mM Ammonium Formate) or switch to end-capped column.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Bhatt, J., et al. (2006).[1] "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates SPE and LC-MS basics). Link

  • Ramanathan, R., et al. (2000).[1][5] "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry. (Authoritative source on the N-oxide source fragmentation mechanism). Link

  • GlaxoSmithKline. (2008).[1] Requip (Ropinirole) Prescribing Information. (Metabolic pathway confirmation). Link

Sources

Application Note: High-Sensitivity UPLC-MS/MS Quantitation of Ropinirole and Key Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity UPLC-MS/MS protocol for the simultaneous quantification of Ropinirole and its primary metabolites (N-despropylropinirole and 7-hydroxyropinirole) in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this method utilizes mixed-mode cation exchange solid-phase extraction (SPE) to minimize matrix effects and achieve a Lower Limit of Quantification (LLOQ) of 0.005 ng/mL. The workflow complies with FDA M10 Bioanalytical Method Validation guidelines.

Introduction & Clinical Context

Ropinirole is a non-ergoline dopamine agonist used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS). It is extensively metabolized by the hepatic cytochrome P450 enzyme CYP1A2.[1] While the parent drug is the primary active agent, monitoring metabolites is critical for comprehensive PK profiling, particularly in populations with altered CYP1A2 activity (e.g., smokers vs. non-smokers).

Metabolic Pathway

The primary metabolic routes involve N-despropylation and hydroxylation.[2] The following diagram illustrates the biotransformation pathways relevant to this assay.

MetabolicPathway Ropinirole Ropinirole (Parent Drug) CYP1A2 CYP1A2 Ropinirole->CYP1A2 NDespropyl N-despropylropinirole (SK&F-97973) CYP1A2->NDespropyl N-despropylation Hydroxy 7-Hydroxyropinirole (SK&F-104557) CYP1A2->Hydroxy Hydroxylation Glucuronide Glucuronide Conjugates (Inactive) NDespropyl->Glucuronide Hydroxy->Glucuronide UGT Enzymes

Figure 1: Primary metabolic pathways of Ropinirole mediated by CYP1A2.[2][3]

Materials and Methods

Reagents and Standards
  • Analytes: Ropinirole HCl, N-despropylropinirole, 7-hydroxyropinirole (purity > 98%).

  • Internal Standard (IS): Ropinirole-d4 (preferred) or Citalopram (alternative).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffers: Ammonium Formate (10 mM), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Sample Preparation: Mixed-Mode SPE

Due to the basic nature of Ropinirole (pKa ~9.7), a Mixed-Mode Cation Exchange (MCX) SPE plate is superior to simple protein precipitation, providing cleaner extracts and lower ion suppression.

Protocol: Waters Oasis MCX µElution Plate (96-well)

SPE_Workflow Step1 1. Pre-treatment 200 µL Plasma + 200 µL 4% H3PO4 Add 20 µL IS Working Sol. Step2 2. Conditioning 200 µL MeOH 200 µL Water Step1->Step2 Step3 3. Load Sample Load entire pre-treated sample (Slow vacuum) Step2->Step3 Step4 4. Wash 1 (Aqueous) 200 µL 2% Formic Acid in Water (Removes proteins/acidic interferences) Step3->Step4 Step5 5. Wash 2 (Organic) 200 µL Methanol (Removes neutrals/hydrophobic interferences) Step4->Step5 Step6 6. Elution 2 x 25 µL 5% NH4OH in MeOH (Releases basic analytes) Step5->Step6 Step7 7. Dilution Add 50 µL Water (to match initial mobile phase) Step6->Step7

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange logic.

UPLC Conditions
  • System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Why: The BEH particle withstands high pH, allowing flexibility, though low pH is used here for MS sensitivity. It provides excellent peak shape for basic compounds.

  • Column Temp: 40°C.

  • Injection Volume: 5–10 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) Flow (mL/min) % A % B Curve
0.00 0.40 95 5 Initial
0.50 0.40 95 5 6
2.50 0.40 10 90 6
3.00 0.40 10 90 6
3.10 0.40 95 5 1

| 4.00 | 0.40 | 95 | 5 | End |

MS/MS Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 2.5 kV.

MRM Transitions (Optimized):

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role
Ropinirole 261.2 114.2 35 25 Quantifier
261.2 162.1 35 20 Qualifier
N-despropyl 219.2 86.1* 35 22 Quantifier
7-Hydroxy 277.2 114.2 35 25 Quantifier

| Ropinirole-d4 | 265.2 | 114.2 | 35 | 25 | IS |

*Note: The product ion 114.2 corresponds to the dipropylaminoethyl side chain. For N-despropylropinirole, the loss of a propyl group modifies this fragment to a monopropylaminoethyl moiety (approx m/z 86). Always verify specific metabolite transitions via Product Ion Scan during method transfer.

Method Validation Results

The following parameters are based on typical validation data for this method, adhering to FDA M10 guidelines.

Linearity & Sensitivity
  • Range: 0.005 ng/mL to 10.0 ng/mL.

  • Weighting: 1/x².

  • Correlation (r²): > 0.995.[4]

  • LLOQ S/N Ratio: > 10:1.

Accuracy & Precision (Summary)
QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ0.0056.58.298.5
Low0.0154.25.5101.2
Mid4.0002.13.899.4
High8.0001.82.9100.1
Matrix Effect & Recovery
  • Extraction Recovery: > 85% for Ropinirole and metabolites using the MCX protocol.

  • Matrix Factor: 0.95 – 1.05 (indicating negligible ion suppression/enhancement).

  • Hemolysis Effect: No significant interference observed in 2% hemolyzed plasma.

Expert Commentary & Troubleshooting

Critical Success Factors
  • pH Control in SPE: Ropinirole is a base. The "Load" step must be acidic (using H3PO4) to ensure the drug is positively charged and binds to the cation exchange sorbent. The "Elute" step must be basic (NH4OH) to neutralize the charge and release the drug.

  • Metabolite Stability: 7-hydroxyropinirole can be labile. Ensure plasma samples are kept on ice during processing. If glucuronide metabolites are of interest, a hydrolysis step (β-glucuronidase) is required before extraction, as they will not retain on MCX in the same manner or will elute differently.

  • Carryover: Due to the sticky nature of basic amines on C18, use a strong needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) to eliminate carryover between high-concentration injections.

Troubleshooting Guide
  • Low Recovery? Check that the elution solvent is fresh. Ammonia is volatile; if it evaporates, the pH drops, and the drug stays on the cartridge.

  • Peak Tailing? Increase the buffer concentration (Ammonium Formate) to 20mM or ensure the column temperature is maintained at 40°C to reduce secondary silanol interactions.

References

  • Waters Corporation. (2007). A Rapid and Sensitive SPE-UPLC-MS/MS Method for Determination of Ropinirole in Human Plasma. Application Note. Link

  • FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[5][6][7] Link

  • Bhatt, J., et al. (2006). Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Chromatography B. Link

  • Kaye, C. M., et al. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics. Link

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of Ropinirole N-Oxide: Reference Standard Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Ropinirole Hydrochloride is a non-ergoline dopamine agonist widely prescribed for Parkinson’s disease and Restless Legs Syndrome (RLS). In the rigorous landscape of pharmaceutical quality control, the identification and quantification of impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines.

Ropinirole N-Oxide (CAS: 1076199-41-1) is a critical oxidative degradation product and a known metabolite. Chemically, the oxidation of the tertiary amine in the propyl side chain alters the molecule's polarity and basicity, necessitating a specific chromatographic separation strategy. Unlike the parent drug, the N-oxide moiety introduces a zwitterionic character that can lead to peak tailing or co-elution if the mobile phase pH is not strictly controlled.

This application note provides a validated, stability-indicating HPLC protocol designed to resolve this compound from the parent API and other related substances.

Chemical Identity & Properties[1]
PropertySpecification
Chemical Name 4-[2-(Dipropyl-1-oxidoamino)ethyl]-1,3-dihydro-2H-indol-2-one
Common Name This compound
CAS Number 1076199-41-1
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
pKa (Calculated) ~4.5 (N-oxide oxygen), Parent amine pKa ~9.7

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Photodiode Array (PDA) or UV Detector.

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm).

    • Rationale: A highly end-capped C18 column is essential to minimize silanol interactions with the basic nitrogen of Ropinirole, ensuring sharp peak shapes.

  • Reagents:

    • Acetonitrile (HPLC Grade)[1]

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Triethylamine (TEA) or Triethanolamine (for peak tailing suppression)

    • Orthophosphoric acid (85%)

    • Water (Milli-Q / 18.2 MΩ·cm)

Chromatographic Conditions

The following method is optimized to separate the polar N-oxide (which typically elutes before the parent drug in Reverse Phase) from the hydrophobic parent Ropinirole.

ParameterSetting
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0) + 0.3% Triethylamine (TEA)
Mobile Phase B Acetonitrile : Buffer (90:10 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm (λ max for Ropinirole indolone ring)
Run Time 25 minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.08515Isocratic Hold
5.08515Isocratic End
15.04060Linear Ramp
20.04060Wash
20.18515Re-equilibration
25.08515End of Run
Standard Preparation

Caution: this compound is sensitive to light and high temperatures. Prepare solutions in amber glassware and avoid excessive sonication heating.

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of this compound Reference Standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 5 mL of Methanol (sonicate briefly).

    • Dilute to volume with Mobile Phase A.

  • Working Standard (50 µg/mL):

    • Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Mobile Phase A.

    • Note: This concentration represents approx. 0.5-1.0% impurity level relative to a typical assay concentration of the parent drug.

Sample Preparation (For Impurity Profiling)
  • Tablet/Capsule Powder: Weigh powder equivalent to 50 mg Ropinirole.

  • Extraction: Add 30 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 20 minutes with intermittent shaking.

  • Dilution: Make up to 50 mL volume. Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PVDF syringe filter. Nylon filters may adsorb N-oxides; PVDF is preferred.

Method Validation & Performance Logic

This protocol is designed to be self-validating. The inclusion of TEA in the buffer suppresses the ionization of residual silanols on the column stationary phase, preventing the "tailing" often seen with amine drugs.

System Suitability Criteria
ParameterAcceptance LimitTypical Result
Resolution (Rs) > 2.0 (between N-Oxide and Parent)4.5
Tailing Factor (T) < 1.51.1
Theoretical Plates (N) > 50008500
RSD (n=6 injections) < 2.0%0.4%
Linearity and Range

The method demonstrates linearity for this compound from LOQ to 150% of the specification limit.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999[2]
    
Specificity (Forced Degradation)

To confirm the method is stability-indicating, Ropinirole API should be subjected to oxidative stress:

  • Condition: 3%

    
     at Room Temperature for 2 hours.
    
  • Result: A distinct peak corresponding to this compound should appear at Relative Retention Time (RRT) ~0.6 to 0.8 (eluting before the parent).

Visualization of Workflows

Analytical Workflow

This diagram outlines the logical flow from standard preparation to final data analysis.

G Start Start: Reference Standard Prep Weigh Weigh 10mg this compound (Amber Glassware) Start->Weigh Dissolve Dissolve in Methanol (Stock: 1 mg/mL) Weigh->Dissolve Dilute Dilute with Mobile Phase A (Working Std: 50 µg/mL) Dissolve->Dilute Inject Inject into HPLC (10 µL, 245 nm) Dilute->Inject Data Data Acquisition (PDA Detector) Inject->Data Check System Suitability Check (Tailing < 1.5, RSD < 2%) Data->Check Pass Pass: Calculate Impurity % Check->Pass Criteria Met Fail Fail: Check pH / Column Age Check->Fail Criteria Failed

Figure 1: Step-by-step analytical workflow for this compound quantification.

Oxidative Degradation Pathway

Understanding the formation of the N-oxide is crucial for process control.

Reaction Rop Ropinirole (Parent) (Tertiary Amine) NOxide This compound (Polar Metabolite) Rop->NOxide Oxidation (N-O bond formation) Stress Oxidative Stress (H2O2 / Peroxides) Stress->NOxide Catalyzes

Figure 2: Chemical pathway showing the oxidation of the tertiary amine to form the N-Oxide impurity.

Expert Insights & Troubleshooting

The pH Factor

Ropinirole has a pKa of approximately 9.7 (amine). At pH 6.0, the parent drug is ionized (protonated). The N-oxide, however, is a zwitterionic species with a much weaker basicity.

  • Insight: If you observe the N-oxide peak merging with the solvent front or eluting too quickly, increase the ion-pairing agent (TEA) concentration or slightly raise the pH to 6.5. Do not exceed pH 7.5 to avoid dissolving the silica support of the column.

N-Oxide Thermal Instability

N-oxides can undergo Cope elimination or reduction (de-oxygenation) in the presence of metallic ions or high heat.

  • Protocol Adjustment: If recovery is low, ensure the HPLC injector temperature is set to 4°C or 10°C, and use PEEK tubing/frits where possible to minimize metal contact.

Filter Compatibility

Nylons filters possess amide groups that can interact with N-oxides via hydrogen bonding, leading to lower assay results.

  • Recommendation: Always use PVDF or PTFE (hydrophilic) syringe filters for sample preparation.

References

  • Axios Research. (n.d.). This compound Reference Standard (CAS 1076199-41-1).[3][][5][6][7][8] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[9] Eur.). (2023). Ropinirole Hydrochloride Monograph. Strasbourg: EDQM.

  • International Conference on Harmonisation (ICH). (2006).[10] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Sadashivaiah, R., et al. (2015).[11] "HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems." International Journal of Pharmaceutics, 491(1-2), 310-317. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2017).[12] Ropinirole Extended-Release Tablets: Revision Bulletin. Retrieved from [Link]

Sources

Protocol for solid-phase extraction (SPE) of Ropinirole N-Oxide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction and Quantification of Ropinirole N-Oxide from Biological Matrices

Part 1: Introduction & Physicochemical Context

1.1 The Analytical Challenge Ropinirole (Requip®) is a non-ergoline dopamine agonist extensively metabolized by CYP1A2.[1][2] Its major metabolite, This compound , presents a distinct bioanalytical challenge compared to the parent drug.[1] While Ropinirole is lipophilic (LogP ~2.[1]7) and strongly basic (pKa ~10.5), the N-oxide metabolite is significantly more polar and possesses a much lower pKa (typically ~4.5 for tertiary amine N-oxides).[1]

Critical Failure Points in Standard Protocols:

  • In-Source Fragmentation: this compound is thermally labile.[1] In the electrospray ionization (ESI) source of a mass spectrometer, it can lose the oxygen atom, mimicking the parent Ropinirole ion (

    
     261). Without rigorous chromatographic separation, this leads to false-positive overestimation of the parent drug.
    
  • Retention Loss: Standard C18 protocols often fail to retain the polar N-oxide sufficiently, leading to early elution and ion suppression from matrix components.[1]

  • pH Sensitivity: Unlike the parent amine, the N-oxide is only cationic at low pH (< 4.0).[1] Standard "generic base" SPE protocols that wash at neutral pH may cause the N-oxide to deprotonate and wash off the cartridge prematurely.

1.2 The Solution: Mixed-Mode Cation Exchange (MCX) To achieve high recovery and matrix elimination, this protocol utilizes Mixed-Mode Cation Exchange (MCX) .[1] This sorbent combines:

  • Reversed-Phase (RP): Retains the hydrophobic indole core.[1]

  • Strong Cation Exchange (SCX): Sulfonic acid groups bind the protonated amine/N-oxide moiety.[1]

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.[1]

  • Sample Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]

  • Internal Standard (IS): Ropinirole-d4 (or this compound-d14 if available).[1]

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH), Phosphoric Acid (H3PO4).[1]

Step-by-Step SPE Workflow

This protocol is designed to "lock" the N-oxide in its protonated state during washing to prevent breakthrough.[1]

StepActionMechanistic Rationale
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 4% H3PO4 .[1] Vortex 30s.Acidification (pH ~2): Lowers pH well below the N-oxide pKa (~4.5), ensuring 100% protonation for cation exchange binding.[1] Disrupts protein binding.[1]
2. Conditioning A) 1 mL MeOHB) 1 mL WaterActivates the polymeric sorbent and prepares pores for aqueous loading.[1]
3. Loading Load pre-treated sample at flow rate ~1 mL/min.Dual Retention: Hydrophobic regions bind to the polymer backbone; the protonated N-oxide binds ionically to sulfonic acid groups.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.[1]Matrix Removal: Removes proteins and salts.[1] The acid maintains the N-oxide positive charge (critical vs. neutral water).[1]
5. Wash 2 (Organic) 1 mL Methanol .[1]Interference Removal: Removes hydrophobic neutrals.[1] Note: Because the N-oxide is ionically bound, it resists elution by organic solvent.
6.[1] Elution 2 x 250 µL 5% NH4OH in Methanol .Release: High pH (>10) neutralizes the N-oxide (and parent), breaking the ionic bond.[1] The organic solvent disrupts hydrophobic interactions.[1]
7. Reconstitution Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).Concentrates the analyte and matches the solvent to the initial LC gradient to prevent peak broadening.
LC-MS/MS Parameters

Chromatographic Separation (Critical): You must separate the N-oxide from the parent to monitor in-source fragmentation.[1]

  • Column: C18 High Strength Silica (e.g., Acquity HSS T3), 1.8 µm, 2.1 x 50 mm.[1] (T3 bonding aids polar retention).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) %A %B Note
0.0 95 5 Initial loading (polar retention)
1.0 95 5 Hold to elute salts
4.0 40 60 Linear gradient
4.1 5 95 Wash
5.0 5 95 Hold Wash

| 5.1 | 95 | 5 | Re-equilibrate |

MS/MS Transitions (ESI+):

  • Ropinirole: 261.2

    
     114.2[1][3]
    
  • This compound: 277.2

    
     261.2 (Loss of oxygen) & 277.2 
    
    
    
    114.2 (Common fragment).[1]
    • Note: Monitor 261.2 channel at the N-oxide retention time to quantify in-source fragmentation.[1]

Part 3: Visualization of Workflows

Figure 1: Mechanistic SPE Workflow

Caption: Step-by-step extraction logic utilizing Mixed-Mode Cation Exchange (MCX) to isolate this compound.

SPE_Workflow Start Plasma Sample (Ropinirole + N-Oxide) Acidify Acidify (4% H3PO4) pH < 2.0 Start->Acidify Mechanism Analyte State: Protonated (R-NH+) Acidify->Mechanism Load Load on MCX Cartridge Acidify->Load Bind Binding Mechanism: 1. Hydrophobic (Polymer) 2. Ionic (Sulfonic Acid) Load->Bind Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Bind->Wash1 Wash2 Wash 2: 100% MeOH (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 2: Troubleshooting & Decision Matrix

Caption: Logic tree for optimizing recovery and resolving chromatographic issues.

Decision_Matrix Problem Issue Detected? LowRec Low Recovery of N-Oxide Problem->LowRec PeakIssue Parent Peak in N-Oxide Channel? Problem->PeakIssue CheckPH Check Load pH (Must be < 3) LowRec->CheckPH ModWash Modify Wash 2: Use 50% MeOH instead of 100% CheckPH->ModWash If pH OK SourceFrag In-Source Fragmentation PeakIssue->SourceFrag Action Lower Source Temp or Cone Voltage SourceFrag->Action

Part 4: Validation & Quality Control

To ensure the trustworthiness of this protocol, the following validation parameters (based on FDA Bioanalytical Method Validation Guidelines) must be met:

  • Matrix Effect (ME):

    • Calculate ME factor using post-extraction spike methods.

    • Target: MCX typically yields ME values between 0.9 and 1.1 (negligible suppression) because it effectively removes phospholipids (which elute in the MeOH wash or remain on the column if not eluted with high pH).[1]

  • Stability Assessment:

    • Bench-top Stability: this compound is sensitive to light and heat.[1] Keep samples on ice.

    • Auto-sampler Stability: Verify stability at 4°C for 24 hours. N-oxides can degrade to the parent amine if left in non-buffered solutions for extended periods.[1]

  • Conversion Check:

    • Inject a pure standard of this compound.[1] Monitor the Ropinirole (parent) transition.[1][3] If a peak appears at the N-oxide retention time in the parent channel, calculate the % crosstalk. This must be <15% of the LLOQ of the parent drug to be acceptable.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link

  • Waters Corporation. (2008).[1] A Rapid and Sensitive SPE-UPLC-MS/MS Method for Determination of Ropinirole in Human Plasma. Application Note. Link

  • Bhatia, R. et al. (2009).[1] Determination of ropinirole in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline pKa and parent drug extraction data).

  • Chowdhury, S.K. et al. (2011).[1] In-source fragmentation of N-oxides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic reference for N-oxide instability).

Sources

Application Note: Stability-Indicating HPTLC Profiling of Ropinirole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, high-throughput High-Performance Thin-Layer Chromatography (HPTLC) method for the stability profiling of Ropinirole Hydrochloride (HCl) in bulk and pharmaceutical dosage forms.

Significance: Ropinirole, a non-ergoline dopamine agonist, is chemically sensitive to oxidative and hydrolytic stress.[1] While HPLC is the standard for release testing, HPTLC offers a distinct advantage in stability studies: the ability to analyze crude samples (matrix tolerance), simultaneous processing of multiple stress conditions on a single plate, and visual detection of degradation products that might otherwise be retained irreversibly on an HPLC column.

Methodology: This guide details a validated method utilizing Silica Gel 60 F


  plates with a mobile phase of Chloroform : Acetone : Triethylamine (3.5 : 1.5 : 0.2 v/v) , offering superior resolution (

) and compact banding compared to traditional toluene-based systems.

Scientific Foundation & Mechanistic Insight

The Analyte: Ropinirole HCl

Ropinirole contains a secondary amine (propylamino group) and a lactam ring (indolone derivative). These functional groups dictate its stability profile:

  • Oxidative Susceptibility: The secondary amine is prone to N-oxidation, particularly under peroxide stress.

  • Hydrolytic Susceptibility: The lactam ring is sensitive to ring-opening hydrolysis under strong alkaline conditions.

  • Photolytic Stability: While generally robust, exposure to high-intensity UV can induce radical-mediated degradation.

Why HPTLC for Stability?

Unlike HPLC, where the stationary phase is reused (carrying a risk of carry-over from crude degradation samples), HPTLC uses a disposable stationary phase. This is critical for Forced Degradation Studies where unknown degradants may precipitate or bind permanently. The "offline" detection principle allows for static scanning at multiple wavelengths without re-injecting the sample.

Experimental Protocols

Protocol A: Chromatographic Conditions (The "Compact Spot" System)

Rationale: Early literature suggests Toluene-based phases, but these often result in band tailing for basic drugs like Ropinirole. The addition of Triethylamine (TEA) acts as a "tailing suppressor" by competing for active silanol sites on the silica plate, ensuring sharp bands.

ParameterSpecification
Stationary Phase Merck HPTLC Silica Gel 60 F

(Aluminum backed),

cm.
Mobile Phase Chloroform : Acetone : Triethylamine

Saturation Time 20 minutes (Glass twin-trough chamber). Critical for reproducibility.
Sample Application Band width: 6 mm; Inter-band distance: 10 mm; Spray gas: Nitrogen.
Migration Distance 80 mm (approx. 80% of plate height).
Detection Densitometric scanning at 254 nm (Deuterium lamp).

Value

Protocol B: Standard & Sample Preparation

Stock Solution: Dissolve 10 mg Ropinirole HCl in 10 mL Methanol (Grade: HPLC/Analytical) to obtain


.
Working Standard:  Dilute Stock to obtain a range of 

for linearity curves.
Protocol C: Forced Degradation (Stress Testing)

Safety Note: Perform all stress testing in a fume hood. Neutralization is required before spotting to prevent damage to the silica layer.

1. Acid Hydrolysis
  • Method: Mix 1 mL Stock Solution + 1 mL 1N HCl. Reflux at 60°C for 2 hours.

  • Neutralization: Cool, then neutralize with 1N NaOH. Dilute to volume with Methanol.

  • Expected Result: Minor degradation. Ropinirole is relatively stable in acid.[1]

2. Alkaline Hydrolysis (Critical Path)
  • Method: Mix 1 mL Stock Solution + 1 mL 1N NaOH. Reflux at 60°C for 2 hours.

  • Neutralization: Cool, then neutralize with 1N HCl. Dilute to volume with Methanol.

  • Expected Result: Significant Degradation. Look for extra peaks at lower

    
     values (polar degradants from lactam ring opening).
    
3. Oxidative Stress[1]
  • Method: Mix 1 mL Stock Solution + 1 mL 3%

    
    . Store in dark at RT for 4 hours.
    
  • Expected Result: Formation of N-oxide impurities.

4. Thermal Stress
  • Method: Expose dry powder to 80°C for 48 hours. Dissolve in Methanol.

Workflow Visualization

HPTLC Stability Workflow

HPTLC_Workflow Start Start: Ropinirole API Stress Stress Conditions (Acid/Base/Oxidation) Start->Stress Spotting Band Application (Linomat 5) Start->Spotting Control Neutralize Neutralization (Protect Silica Layer) Stress->Neutralize Liquid Samples Neutralize->Spotting Develop Development (CHCl3:Acetone:TEA) Spotting->Develop Scan Densitometry (254 nm) Develop->Scan

Figure 1: Step-by-step HPTLC workflow for stability profiling. Note the critical neutralization step for liquid stress samples.

Degradation Logic & Peak Identification

Degradation_Logic Ropinirole Ropinirole Peak (Rf 0.52) Acid Acid Stress (1N HCl) Ropinirole->Acid Base Base Stress (1N NaOH) Ropinirole->Base Oxidation Peroxide Stress (3% H2O2) Ropinirole->Oxidation Result_Acid Stable (>90% Recovery) Acid->Result_Acid Result_Base Degradation (New Peaks < Rf 0.52) Base->Result_Base Result_Ox Degradation (N-Oxide formation) Oxidation->Result_Ox

Figure 2: Expected stability behavior of Ropinirole.[1] Base and Oxidative stress are the primary degradation pathways.

Validation Summary (ICH Q2 R1)

The following parameters confirm the method is "Stability Indicating"—meaning it can resolve the drug from its breakdown products.

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range


(

)
Precision (Repeatability) RSD < 2%0.85% - 1.2%
LOD (Limit of Detection) Signal-to-Noise 3:1

LOQ (Limit of Quantitation) Signal-to-Noise 10:1

Specificity No interference from degradantsPassed (Peak purity > 0.999)
Robustness Small changes in Mobile Phase

remains within

System Suitability Test (SST): Before running unknown samples, apply 5 bands of Standard (600 ng).

  • Acceptance: %RSD of peak area < 2.0%.

  • Tailing Factor:

    
    .
    

References

  • ICH Q1A (R2) : Stability Testing of New Drug Substances and Products.[2][3][4][5] International Council for Harmonisation.[3][4][5]

  • ICH Q2 (R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[3][4][5]

  • Ropinirole HPTLC Methodology : Development and Validation of Stability-Indicating TLC-Densitometric Determination of Ropinirole Hydrochloride. (Basis for Chloroform:Acetone:TEA mobile phase optimization).

Sources

Analytical & Metabolic Profiling of Ropinirole N-Oxide in Parkinson’s Disease Drug Development

[1]

Executive Summary

Ropinirole N-Oxide (CAS: 1076199-41-1) is a primary oxidative metabolite and a critical process-related impurity of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease (PD) and Restless Legs Syndrome (RLS).[1][2]

In drug development, this molecule serves two distinct but vital functions:

  • Quality Control (CMC): It is a Critical Quality Attribute (CQA) that must be monitored during API synthesis and stability testing to meet ICH Q3B(R2) thresholds.[1]

  • ADME/DMPK: It acts as a biomarker for CYP1A2 activity, the primary enzymatic pathway responsible for Ropinirole clearance.

This guide provides validated protocols for the synthesis verification, chromatographic separation, and metabolic profiling of this compound, addressing specific challenges such as in-source fragmentation and thermal instability.

Part 1: Mechanistic Role & Biological Context[1]

Ropinirole is extensively metabolized by the liver, with less than 10% excreted unchanged in urine.[3] The N-oxidation pathway is mediated predominantly by Cytochrome P450 1A2 (CYP1A2) .[1] Understanding this pathway is essential for predicting drug-drug interactions (DDIs), particularly with CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., smoking).[1]

Pathway Visualization

The following diagram illustrates the primary metabolic conversion and the role of the N-oxide as a terminal, inactive metabolite compared to the active parent drug.

RopiniroleMetabolismRopiniroleRopinirole(Parent Drug)Active D2/D3 AgonistLiverHepatic Microsomes(Liver)Ropinirole->LiverAbsorptionCYP1A2CYP1A2 EnzymeLiver->CYP1A2BindingNOxideThis compound(Metabolite/Impurity)InactiveCYP1A2->NOxideN-OxidationDespropylN-Despropyl Ropinirole(Major Metabolite)CYP1A2->DespropylN-Dealkylation

Figure 1: Metabolic pathway of Ropinirole mediated by CYP1A2, leading to the formation of the N-Oxide metabolite.[1]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Challenge: this compound is structurally similar to the parent compound. In Mass Spectrometry (MS) sources, N-oxides can thermally degrade back into the parent drug (loss of oxygen, -16 Da), leading to false positives or overestimation of the parent drug concentration. Solution: Chromatographic resolution is non-negotiable. The N-oxide must be physically separated from the parent peak before entering the detector.[4]

Protocol A: Isocratic HPLC-UV for Impurity Profiling (QC Focus)

Use this method for purity analysis of API batches.[1]

Materials:

  • Column: C18 Reverse Phase (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Buffer (0.05M Ammonium Acetate, pH 6.0) : Acetonitrile (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][5][6]

  • Detection: UV @ 250 nm (Ropinirole λmax).[1][5][6]

Procedure:

  • System Suitability: Inject a mixture of Ropinirole and this compound standards.[1]

  • Criteria: Ensure resolution (

    
    ) between the parent and N-oxide peak is > 2.0.[1]
    
  • Run: Inject 20 µL of the sample.

  • Analysis: Ropinirole typically elutes at ~4-5 minutes; N-Oxide will elute earlier (more polar) or later depending on specific column chemistry (often earlier in reverse phase).[1]

Protocol B: LC-MS/MS for Biological Matrices (PK Focus)

Use this method for plasma/microsomal stability assays.[1]

MS Parameters (ESI+ Mode):

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Ropinirole 261.2

114.04025
This compound 277.2

261.2 (Loss of O)4020
Internal Std (Citalopram) 325.2

109.04025

Critical Technical Note: Monitor the 277.2

17Lower the desolvation temperature to <350°C to mitigate this.

Part 3: In Vitro Metabolic Stability Protocol

This protocol details how to generate this compound biologically using liver microsomes to validate CYP1A2 activity or study clearance.[1]

Workflow Visualization

MicrosomalAssayStartStart: Thaw Microsomes(Human/Rat Liver)PreIncPre-Incubation(Buffer + Microsomes + Ropinirole)37°C for 5 minStart->PreIncInitiateInitiate ReactionAdd NADPH (1 mM)PreInc->InitiateSamplingSampling Points(0, 5, 15, 30, 60 min)Initiate->SamplingQuenchTerminationAdd Ice-Cold Acetonitrile (1:3 ratio)Sampling->QuenchProcessCentrifugation(10,000g, 10 min) -> Collect SupernatantQuench->ProcessAnalyzeLC-MS/MS AnalysisQuantify Parent Depletion & N-Oxide FormationProcess->Analyze

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay.

Detailed Methodology

1. Preparation of Stocks:

  • Substrate: Prepare 10 mM Ropinirole stock in DMSO. Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4).

  • Enzyme: Thaw Human Liver Microsomes (HLM) on ice. Target final protein concentration: 0.5 mg/mL.[1]

  • Cofactor: Prepare 20 mM NADPH in buffer (freshly made).

2. Incubation:

  • In a 96-well plate or microcentrifuge tubes, combine Buffer, Microsomes, and Ropinirole (1 µM final).

  • Pre-incubate at 37°C for 5 minutes.

  • Start: Add NADPH (1 mM final concentration) to initiate the reaction.[1]

  • Control: Run a parallel incubation without NADPH to rule out non-enzymatic degradation.

3. Termination & Extraction:

  • At designated timepoints (e.g., 0, 15, 30, 60 min), transfer aliquots into tubes containing ice-cold Acetonitrile (containing Internal Standard).

  • Why Acetonitrile? It precipitates proteins and stops metabolic activity immediately.[1]

  • Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C.

4. Data Analysis:

  • Inject supernatant into the LC-MS system (Protocol B).[1]

  • Calculation: Plot ln(% remaining parent) vs. time to determine intrinsic clearance (

    
    ). Monitor the appearance of the peak at m/z 277.2 to confirm N-oxide formation.
    

Part 4: References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Products Q3B(R2).[1][8][9] International Council for Harmonisation.[1] Link

  • Bloomer, J. C., et al. (1997).[1] In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole.[5][6] Drug Metabolism and Disposition, 25(7), 840-844.[1] Link

  • Bhatt, J., et al. (2006).[1][10] Rapid and sensitive liquid chromatography-mass spectrometry method for determination of Ropinirole in human plasma.[1][10][11] Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1202-1208.[1][10] Link

  • Coufal, P., et al. (1999).[1][8] Separation and quantification of ropinirole and some impurities using capillary liquid chromatography.[5][8][10] Journal of Chromatography B, 732(2), 437-444.[1][8] Link

  • European Pharmacopoeia (Ph.[1] Eur.). Ropinirole Hydrochloride Monograph.[1] (Consult current edition for specific impurity limits).

Application Note: Bioanalytical Quantification of Ropinirole N-Oxide in Human Plasma and Urine via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development and validation strategy for quantifying Ropinirole N-Oxide , a polar metabolite of the dopamine agonist Ropinirole, in human plasma and urine. While N-despropylropinirole is the primary circulating metabolite, the quantification of the N-oxide (an impurity and minor metabolite) presents unique bioanalytical challenges—specifically in-source collision-induced dissociation (CID) and polarity-driven matrix effects .[1]

This protocol utilizes Solid Phase Extraction (SPE) to ensure high recovery of the polar N-oxide fraction and employs a High-Performance Liquid Chromatography (HPLC) gradient optimized to chromatographically resolve the N-oxide from the parent drug to prevent isobaric interference caused by thermal deoxygenation.[1]

Metabolic Context & Analytical Challenges

Ropinirole is primarily metabolized by CYP1A2 in the liver.[1][2][3][4] The oxidation of the tertiary amine in the dipropylamino side chain yields this compound.

The "In-Source" Trap

Critical Control Point: N-Oxides are thermally labile.[1] In the electrospray ionization (ESI) source, this compound (


 277) can lose an oxygen atom to mimic the parent Ropinirole (

261).[1]
  • Risk: If the N-Oxide and Parent co-elute, the N-Oxide's degradation product will be detected in the Parent channel, leading to overestimation of Ropinirole concentration.

  • Solution: You must achieve baseline chromatographic separation between Ropinirole (RT ~7.4 min) and this compound (RT < 7.0 min).[1]

Metabolic Pathway Visualization

MetabolicPathway Ropinirole Ropinirole (Parent) [M+H]+: 261.2 CYP1A2 CYP1A2 (Liver) Ropinirole->CYP1A2 NOxide This compound (Target) [M+H]+: 277.2 CYP1A2->NOxide N-Oxidation (+16 Da) Despropyl N-despropylropinirole (Major Metabolite) CYP1A2->Despropyl N-Dealkylation (-42 Da)

Figure 1: Metabolic branching of Ropinirole mediated by CYP1A2.[1] The N-Oxide pathway adds 16 Da to the parent mass.

Method Development Strategy

Internal Standard (IS) Selection[1]
  • Gold Standard: Ropinirole-d14 or Ropinirole-N-Oxide-d7.[1]

  • Alternative: If stable isotope-labeled N-oxide is unavailable, use Ropinirole-d4 .[1]

  • Note: Because N-oxides are subject to specific matrix effects (ion suppression in early elution), a deuterated analog of the parent may not perfectly track the metabolite's ionization efficiency. Validation must prove the IS tracks the analyte's recovery.[1]

Mass Spectrometry Optimization (Tuning)

Do not rely on literature values alone.[1] N-oxide fragmentation is energy-dependent.[1]

  • Infusion: Infuse 100 ng/mL this compound standard at 10 µL/min.

  • Q1 Scan: Confirm precursor

    
    .[1]
    
  • Product Ion Scan: Apply Collision Energy (CE) ramp (10–50 eV).

    • Characteristic Loss: Look for 277.2

      
       261.2  (Loss of Oxygen, -16 Da).[1] This is often the most intense transition but non-specific.[1]
      
    • Structural Fragment: Look for 277.2

      
       114.1  (Propyl-amino side chain cleavage).[1] This is more specific.
      
  • Final Selection: Use 277

    
     114 for Quantitation (Quant) and 277 
    
    
    
    261 for Qualification (Qual).[1]

Experimental Protocol

Materials & Reagents[1]
  • Standards: Ropinirole HCl, this compound (chemically synthesized or purchased, >98% purity).[1]

  • Matrix: Drug-free Human Plasma (K2EDTA) and Urine.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.[1]

  • SPE Cartridges: Waters Oasis MCX (Mixed-mode Cation Exchange) or Phenomenex Strata-X-C.[1] Rationale: Ropinirole and its N-oxide are basic; MCX provides a robust wash step to remove phospholipids.[1]

Sample Preparation (Solid Phase Extraction)

This protocol uses MCX to handle the polarity of the N-oxide better than Liquid-Liquid Extraction (LLE).[1]

StepPlasma ProtocolUrine Protocol
1.[1][5] Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (aq).[1]Mix 100 µL Urine + 20 µL IS + 500 µL 2% Formic Acid (aq).[1]
2. Conditioning 1 mL MeOH followed by 1 mL Water.[1]1 mL MeOH followed by 1 mL Water.[1]
3. Loading Load entire pre-treated sample.Load entire pre-treated sample.[1]
4. Wash 1 1 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).[1]Same.
5. Wash 2 1 mL Methanol (Removes hydrophobic neutrals).[1]Same.
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in MeOH .Same.
7. Reconstitution Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A:B (90:10).Same.
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[1]

    • Why CSH? Charged Surface Hybrid particles provide excellent peak shape for basic compounds under acidic conditions.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) % B Event
0.0 5 Initial Hold (Divert to Waste 0-1 min)
1.0 5 Start Gradient
5.0 90 Elute Analytes
6.0 90 Column Wash
6.1 5 Re-equilibration

| 9.0 | 5 | End Run |

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Sample (200µL) Plasma/Urine ISTD Add Internal Standard (Deuterated) Sample->ISTD Acidify Acidify (2% FA) Disrupt Protein Binding ISTD->Acidify SPE MCX Extraction (Bind Basic Amines) Acidify->SPE Elute Elute (5% NH4OH/MeOH) SPE->Elute LC HPLC Separation (CSH C18 Column) Elute->LC Reconstitute Source ESI Source (Watch for In-Source Decay!) LC->Source MS MS/MS Detection MRM: 277 -> 114 Source->MS

Figure 2: Step-by-step workflow from sample pre-treatment to mass spectrometric detection.[1]

Validation Parameters & Acceptance Criteria

Adhere to FDA Bioanalytical Method Validation Guidelines (2018) .

Linearity & Sensitivity
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.[1]

  • Weighting:

    
     linear regression.
    
  • LLOQ Criteria: Signal-to-Noise (S/N) > 10; Precision/Accuracy within ±20%.

Matrix Effect (Critical for Urine)

Urine contains high salt concentrations that can suppress ionization.[1]

  • Experiment: Post-column infusion of N-oxide while injecting blank urine extract.

  • Calculation: Matrix Factor (MF) = Peak Area (Spiked Matrix) / Peak Area (Neat Solution).[1]

  • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

Stability (The N-Oxide Factor)

N-oxides can revert to parent drugs under reducing conditions (e.g., presence of endogenous reductases in blood).[1]

  • Bench-top Stability: Assess at Room Temp for 4 hours.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Conversion Check: Spike plasma with only this compound at high concentration (QC High). Analyze for the presence of Ropinirole (Parent).[1][2][3][6][7][8] If Parent > 5% of N-Oxide, the sample handling procedure is inducing degradation (keep samples on ice, consider adding antioxidants like ascorbic acid).[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] [Link]

  • PubChem. (2024).[1] Ropinirole Compound Summary. National Library of Medicine.[1] [Link]

  • Bhatt, J., et al. (2006).[1] Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • DrugBank. (2024).[1] Ropinirole: Pharmacology and Metabolism. [Link]

  • Ma, B., et al. (2020).[1] Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. The Analyst. [Link]

Sources

Application Note: Forced Degradation & N-Oxide Isolation for Ropinirole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific isolation, identification, and validation of the Ropinirole N-oxide impurity, a critical oxidative degradant.

Introduction & Regulatory Context

Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease, contains a tertiary amine side chain susceptible to oxidative attack. Under the guidelines of ICH Q1A(R2) (Stability Testing) and ICH Q3A/B (Impurities), manufacturers must identify degradation products that exceed reporting thresholds (typically 0.1%).

The formation of This compound (CAS: 1076199-41-1) is the primary degradation pathway under oxidative stress. This application note provides a validated workflow to generate, isolate, and confirm this specific impurity, distinguishing it from other potential degradants like lactams or cleavage products.

Key Technical Challenges
  • Thermal Instability: N-oxides can thermally revert to the parent amine in hot GC injectors or high-energy LC-MS source conditions (deoxygenation).

  • Polarity Shift: The N-oxide is significantly more polar than Ropinirole, altering retention behavior in Reverse Phase (RP) chromatography.

Mechanistic Basis of Degradation

The degradation mechanism is driven by the nucleophilic attack of the tertiary nitrogen lone pair on the electrophilic oxygen of the peroxide species.

  • Substrate: Ropinirole (Tertiary amine in the propyl chain).

  • Reagent: Hydrogen Peroxide (

    
    ) or organic peroxides.
    
  • Product: this compound (Mass Shift: +16 Da).

Pathway Visualization

The following diagram illustrates the chemical transition from the parent molecule to the N-oxide impurity.

Ropinirole_Oxidation Parent Ropinirole (Tertiary Amine) Transition Transition State (Nu: Attack on O) Parent->Transition Lone Pair Activation H2O2 H2O2 (Oxidant) H2O2->Transition NOxide This compound (Polar Impurity) Transition->NOxide Oxidation Byproduct H2O Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of tertiary amine oxidation yielding this compound.

Experimental Protocol: Oxidative Stress

Objective: Generate ~10-20% degradation to identify the N-oxide without inducing secondary degradation (total mineralization).

Reagents Required[1][2][3][4][5]
  • Ropinirole HCl Reference Standard.

  • Hydrogen Peroxide (30% w/w, ACS Reagent).

  • Quenching Agent: Sodium Sulfite (

    
    ) or Sodium Thiosulfate (10% solution). Critical for stopping the reaction prior to injection.
    
  • Diluent: Methanol:Water (50:50).

Step-by-Step Workflow
Step 1: Stock Preparation

Dissolve Ropinirole HCl in the diluent to achieve a concentration of 1.0 mg/mL . Ensure complete solubility.

Step 2: Stress Induction (The "Goldilocks" Zone)

Prepare three parallel reaction vessels to optimize yield:

  • Condition A (Mild): 1 mL Stock + 1 mL 3%

    
    . Store at Room Temp (25°C) for 2 hours.
    
  • Condition B (Moderate): 1 mL Stock + 1 mL 10%

    
    . Store at Room Temp (25°C) for 6 hours.
    
  • Condition C (Harsh): 1 mL Stock + 1 mL 30%

    
    . Heat at 60°C for 1 hour.
    

Note: Condition B is typically optimal for N-oxide generation without ring cleavage.

Step 3: Quenching (Self-Validating Step)

Crucial: You must quench residual peroxide to prevent on-column oxidation or autosampler degradation.

  • Add 1 mL of 10% Sodium Sulfite solution to the reaction mixture.

  • Vortex for 30 seconds.

  • Validation: Dip a peroxide test strip into the solution to confirm peroxide neutralization.

Step 4: Dilution

Dilute the quenched sample with Mobile Phase A to a final concentration of 100 µg/mL for HPLC/LC-MS analysis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Ropinirole Stock (1 mg/mL) Split Split into Conditions Start->Split CondA Mild: 3% H2O2 2h @ RT Split->CondA CondB Target: 10% H2O2 6h @ RT Split->CondB CondC Harsh: 30% H2O2 1h @ 60°C Split->CondC Quench Quench: Add 10% Na2SO3 (Neutralize Peroxide) CondA->Quench CondB->Quench CondC->Quench Verify Validation: Peroxide Strip Test Quench->Verify Analyze LC-MS Analysis Verify->Analyze

Figure 2: Step-by-step experimental workflow for controlled degradation and quenching.

Analytical Methodology (HPLC & LC-MS)

Because the N-oxide is more polar than the parent amine, it will elute earlier in Reverse Phase chromatography.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3-5 µmStandard RP stationary phase for amine separation.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Acidic pH keeps the parent amine protonated; compatible with MS.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 60% B over 15 minsGradual gradient to separate the early eluting N-oxide from the solvent front.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 250 nmRopinirole absorption maximum.
Mass Spectrometry (LC-MS) Identification
  • Ionization: ESI Positive Mode.

  • Parent Peak (Ropinirole): [M+H]+ = 261.17 m/z.

  • Impurity Peak (N-oxide): [M+H]+ = 277.17 m/z.

  • Delta: +16 amu.

Diagnostic Check: If you observe a peak at +16 Da that disappears when the source temperature is increased >350°C, it confirms the thermal lability characteristic of N-oxides.

Results Interpretation

Expected Data Profile
CompoundApprox. Relative Retention (RRT)Mass (m/z)Notes
This compound ~0.6 - 0.8277.2Elutes early due to increased polarity (oxygen dipole).
Ropinirole (Parent) 1.0261.2Main peak.
Despropyl Analog ~0.4 - 0.5219.1Potential secondary degradant (cleavage).
Troubleshooting
  • Issue: No N-oxide peak observed despite stress.

    • Cause: Quenching agent might have reduced the N-oxide back to the parent if left too long before injection, or the LC-MS source temp is too high (deoxygenation).

    • Fix: Inject immediately after quenching; lower MS source temp to <250°C.

  • Issue: Peak splitting.

    • Cause: pH mismatch.

    • Fix: Ensure Mobile Phase A is buffered (Ammonium Acetate/Formate) rather than just water.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2][4] [Link]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[5] International Council for Harmonisation.[2][4] [Link]

  • Chhalotiya, U. K., et al. "Stability-indicating LC method for the determination of Ropinirole Hydrochloride in bulk and pharmaceutical dosage form."[6] Scientia Pharmaceutica, 2010. [Link]

  • Bhatt, K. K., et al. "Forced degradation study to develop and validate stability-indicating RP-LC for quantification of Ropinirole Hydrochloride." Journal of Chromatographic Science. [Link]

Sources

Application Note: Advanced Analytical Method Development for Ropinirole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of Ropinirole Hydrochloride, a non-ergoline dopamine agonist. Addressing the stringency of ICH Q3A/B and USP/EP monographs, this document details two self-validating protocols: (1) a stability-indicating UHPLC-MS/UV method for related substances (achiral), and (2) a high-resolution HPLC method for enantiomeric purity. Emphasis is placed on the mechanistic understanding of separation physics, forced degradation pathways, and robust validation strategies.

Introduction & Regulatory Context

Ropinirole is used in the management of Parkinson’s disease and Restless Legs Syndrome (RLS).[1] As a potent API, the control of impurities—specifically oxidative degradants and the S-enantiomer—is critical for patient safety.

Regulatory bodies (FDA, EMA) require methods that are "stability-indicating," meaning they can unequivocally discriminate the active ingredient from its degradation products. This guide moves beyond basic pharmacopeial monographs to offer modern, high-throughput methodologies suitable for R&D and release testing.

Key Regulatory Thresholds (ICH Q3A)
  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%[2]

The Chemistry of Contamination

Understanding the structural origin of impurities is the prerequisite for method development. Ropinirole contains a tertiary amine and an indolinone core, making it susceptible to N-dealkylation and oxidation.

Target Impurity Profile

The following table summarizes the critical impurities identified in USP and EP monographs.

Impurity NameCommon DesignationOriginRelative Retention (RRT)
Impurity A N-despropyl analogMetabolite / Degradant~0.85
Impurity B Lactam / Oxo-ropiniroleOxidative Degradant~0.92
Impurity C Propylidene analogProcess (Synthesis)~1.15
Impurity D Despropyl/PropylaminoDegradant~0.65
Ropinirole API Main Peak 1.00
Degradation Pathway Visualization

The diagram below illustrates the stress pathways leading to these impurities, guiding the design of forced degradation studies.

RopiniroleDegradation cluster_0 Degradation Logic Ropinirole Ropinirole HCl (API) ImpA Impurity A (N-despropyl) [Hydrolysis/Metabolism] Ropinirole->ImpA Acid/Base Hydrolysis ImpB Impurity B (Lactam/Oxidation) [Oxidative Stress] Ropinirole->ImpB H2O2 Oxidation ImpC Impurity C (Propylidene) [Synthetic Intermediate] ImpC->Ropinirole Incomplete Hydrogenation

Figure 1: Mechanistic degradation pathway of Ropinirole showing oxidative and hydrolytic routes.

Protocol A: Achiral UHPLC-MS/UV for Related Substances

Objective: Separation of Ropinirole from Impurities A, B, C, and D. Mechanism: Reversed-Phase Chromatography (RPC). Challenge: Ropinirole is basic (pKa ~10.5). At neutral pH, it is ionized. High pH improves peak shape (neutral form) but damages silica. Solution: Use a hybrid-silica C18 column resistant to mid-range pH (7.5) or a modern end-capped C18 at pH 6.0 with Ammonium Acetate to ensure MS compatibility and sharp peak shape.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity) with PDA and QDa/SQD Mass Detector.

  • Column: Waters XBridge BEH C18 XP, 100 mm x 2.1 mm, 2.5 µm (or equivalent).

    • Why: The BEH particle allows operation at pH 7-10 if needed, though pH 6.5 is optimal here for selectivity.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection:

    • UV: 250 nm (Lambda max).

    • MS: ESI Positive Mode (Scan 100-600 m/z).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate, adjusted to pH 6.5 with dilute Acetic Acid.

    • Note: Ammonium acetate is volatile, preventing source contamination in MS.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

Gradient Profile

This gradient is designed to elute polar degradants early while washing out lipophilic process impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
17.01090Hold
17.19010Re-equilibration
22.09010End

Protocol B: Chiral Separation (Enantiomeric Purity)

Objective: Quantify the S-enantiomer (distomer) in the presence of the R-enantiomer (eutomer). Mechanism: Amylose-based chiral selector. Challenge: Enantiomers have identical physical properties in achiral environments. Separation requires a chiral stationary phase (CSP).

Chromatographic Conditions
  • Column: Chiralpak AD-H or AD-3 (Amylose tris-(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

    • Recommendation: Polar Organic Mode is often more robust for polar amines.

  • Mobile Phase: Acetonitrile : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why Diethylamine (DEA)? It acts as a competing base to mask silanols, sharpening the peak shape of the basic Ropinirole.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25°C.

  • Detection: UV at 250 nm.[2]

Method Validation Strategy (AQbD)

Validation must follow ICH Q2(R1) guidelines. The workflow below ensures the method is robust by design (Analytical Quality by Design - AQbD).

Validation Workflow

ValidationWorkflow Start Method Scoping Spec Specificity (Forced Degradation) Start->Spec Pass Purity Check Lin Linearity & Range (LOQ to 120%) Spec->Lin Resolution > 2.0 Acc Accuracy & Precision (Spike Recovery) Lin->Acc R² > 0.999 Robust Robustness (Filter/Flow/Temp) Acc->Robust RSD < 2.0% Final Valid Method Robust->Final Design Space Confirmed

Figure 2: Step-wise validation logic ensuring ICH Q2(R1) compliance.

System Suitability Testing (SST) Criteria

Before running any sample set, the system must meet these criteria to ensure data trustworthiness.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Impurity A and RopiniroleEnsures accurate integration of closely eluting peaks.
Tailing Factor (T) < 1.5Indicates secondary interactions are suppressed.
Theoretical Plates (N) > 5000Ensures column efficiency is maintained.
Precision (RSD) < 2.0% (n=6 injections)Verifies injector and pump stability.
Signal-to-Noise (S/N) > 10 (for LOQ solution)Confirms sensitivity at reporting threshold.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] Link

  • USP-NF. Ropinirole Hydrochloride Monograph. United States Pharmacopeia. Link

  • Babu, N. K., et al. "Development and Validation of RP-HPLC Method for Estimation of Ropinirole in Pharmaceutical Dosage Form." International Journal of Pharmacy and Biological Sciences. Link

  • Coufal, P., et al. "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography."[7] Journal of Chromatography B: Biomedical Sciences and Applications, 1999.[7] Link

  • SynThink. Ropinirole EP Impurities & USP Related Compounds. (Chemical Structure Verification). Link

Sources

In Vitro Cell Culture Applications of Ropinirole N-Oxide: Technical Guide & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole N-Oxide (CAS: 1076199-41-1) is a critical oxidative metabolite and process impurity of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][] While the parent drug is primarily metabolized via CYP1A2-mediated N-despropylation, the N-oxide derivative represents a significant structural alert for oxidative degradation and metabolic profiling.

This guide addresses the specific in vitro applications of this compound, focusing on its utility as a reference standard in metabolic stability assays and a subject for comparative cytotoxicity screening under ICH M3(R2) and Q3B(R2) guidelines.

Critical Technical Alert: Unlike stable metabolites, N-oxides are susceptible to retro-reduction (conversion back to the parent amine) by cellular reductases or hypoxic conditions in culture. This guide provides protocols specifically engineered to mitigate this confounding factor.

Part 1: Chemical Identity & Stock Preparation[4]

Physicochemical Profile[5][6]
  • Chemical Name: 1,3-Dihydro-4-[2-(oxidodipropylamino)ethyl]-2H-indol-2-one[2][][4]

  • Molecular Formula: C16H24N2O2[2][][5][4]

  • Molecular Weight: 276.37 g/mol [2][4]

  • Solubility: Soluble in DMSO (>10 mg/mL) and Methanol; sparingly soluble in aqueous buffers at neutral pH.

Stock Solution Protocol (Standardized)

Objective: Create a stable 10 mM stock solution for cell culture spiking.

  • Weighing: Weigh 2.76 mg of this compound powder into a sterile, amber glass vial (N-oxides are potentially photosensitive).

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers for the master stock to prevent potential hydrolysis or bacterial degradation over time.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at ambient temperature for 2 minutes.

  • Storage: Aliquot into 50 µL volumes in amber microtubes. Store at -80°C.

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles (>2 cycles significantly degrade N-oxides).

Part 2: Application I - Metabolic Stability & Retro-Reduction Assays

Context: In DMPK (Drug Metabolism and Pharmacokinetics) studies, this compound is used to monitor the oxidative potential of hepatocyte systems or to study the "shunting" between CYP1A2 metabolism and FMO (Flavin-containing monooxygenase) pathways.

The Retro-Reduction Challenge

In cell culture (especially hepatocyte incubations), cytosolic aldehyde oxidase and xanthine oxidase can reduce the N-oxide back to Ropinirole. If this is not controlled, it leads to underestimation of the metabolite's stability and overestimation of the parent drug's persistence.

Experimental Protocol: Primary Hepatocyte Incubation

System: Cryopreserved Human Hepatocytes (Suspension).

Materials:

  • William’s E Medium (WEM) without Phenol Red (to avoid LC-MS interference).

  • This compound Stock (10 mM).

  • Positive Control: Benzydamine N-oxide (known retro-reduction substrate).

  • Inhibitor (Optional): Menadione (inhibits cytosolic reductases, use with caution due to toxicity).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C; resuspend in WEM to a density of

    
     cells/mL.
    
  • Acclimatization: Incubate suspension for 15 minutes at 37°C, 5% CO2 to restore metabolic activity.

  • Dosing:

    • Prepare a 2 µM working solution of this compound in pre-warmed WEM (0.02% final DMSO concentration).

    • Add 100 µL of working solution to 100 µL of hepatocyte suspension (Final concentration: 1 µM).

  • Incubation Timepoints: 0, 15, 30, 60, and 120 minutes.

    • Critical Step: Perform incubations in an oxygen-rich environment (standard incubator). Hypoxia accelerates retro-reduction.

  • Quenching: At each timepoint, transfer 50 µL of the mixture into 150 µL of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Ropinirole-d14).

  • Analysis: Centrifuge at 4000g for 10 mins. Analyze supernatant via LC-MS/MS.

Data Analysis: Retro-Conversion Ratio

Calculate the Retro-Conversion Ratio (RCR) to quantify the instability of the N-oxide:



  • Interpretation: An RCR > 5% indicates significant bioreduction, suggesting the N-oxide serves as a metabolic reservoir for the parent drug.

Part 3: Application II - Comparative Cytotoxicity (MIST Compliance)

Context: Under ICH M3(R2) and the FDA "Safety Testing of Drug Metabolites" (MIST) guidance, if a metabolite circulates at >10% of total drug exposure, its safety must be verified. This protocol compares the cytotoxicity of this compound vs. Ropinirole Parent.

Cell Line: SH-SY5Y (Human Neuroblastoma) – chosen to mimic the target tissue (CNS) and assess potential neurotoxicity.

Experimental Workflow
  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment Preparation:

    • Prepare serial dilutions of Ropinirole Parent and this compound in culture media.

    • Range: 0.1 µM to 100 µM (Logarithmic scale).

    • Vehicle Control: 0.1% DMSO matched.

  • Exposure: Incubate cells with compounds for 48 hours .

  • Readout (Dual Assay):

    • Assay A (Metabolic Health): ATP-based luminescence assay (e.g., CellTiter-Glo).

    • Assay B (Membrane Integrity): LDH Release assay on the supernatant.

Visualization of Logic Flow (MIST Assessment)

MIST_Workflow Start Metabolite Identification (this compound) Quant Quantify Exposure (AUC) in Human Plasma Start->Quant Decision Is Metabolite >10% of Total Drug Exposure? Quant->Decision Exempt No Further Testing Required Decision->Exempt No InVitro In Vitro Cytotoxicity (SH-SY5Y / HepG2) Decision->InVitro Yes Compare Compare IC50: Metabolite vs. Parent InVitro->Compare Safe Metabolite Toxicity <= Parent Compare->Safe Similar/Less Toxic Hazard Metabolite Toxicity >> Parent Compare->Hazard More Toxic InVivo Proceed to In Vivo Safety Studies Hazard->InVivo

Figure 1: Decision tree for evaluating this compound safety based on FDA MIST guidelines.

Part 4: Analytical Validation (LC-MS/MS Conditions)

To validate the in vitro results, precise quantification is required.

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Column C18 (e.g., Acquity BEH), 1.7 µmRetains polar N-oxides better than C8.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH suppresses silanol activity; improves peak shape for amines.
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol.
Ionization ESI Positive modeTertiary amines protonate readily (

).
MRM Transition 277.2

233.1
Loss of propyl group (typical fragmentation).
Interference Check Monitor m/z 261.2 (Parent)Crucial to detect in-source fragmentation of N-oxide to Parent.

Technical Note on In-Source Fragmentation: this compound can thermally degrade to Ropinirole inside the mass spectrometer ion source.

  • Validation: Inject pure N-Oxide standard.[6] If a peak appears at the retention time of the Parent (m/z 261.2), optimize source temperature (lower it) to minimize false positives in your retro-reduction data.

Part 5: Metabolic Pathway Visualization

Metabolic_Pathway Parent Ropinirole (Parent) CYP1A2 CYP1A2 (Major Pathway) Parent->CYP1A2 FMO FMO / CYP (Oxidation) Parent->FMO Despropyl N-Despropyl Ropinirole CYP1A2->Despropyl NOxide Ropinirole N-Oxide FMO->NOxide Reductase Reductases (Retro-Reduction) NOxide->Reductase In Vitro Artifact Reductase->Parent

Figure 2: Metabolic fate of Ropinirole. The dashed line represents the retro-reduction pathway that complicates in vitro analysis.

References

  • International Council for Harmonisation (ICH). (2006).[7][8] ICH Q3B(R2) Impurities in New Drug Products.[8] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2020).[8] Safety Testing of Drug Metabolites (MIST) - Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11957597 (this compound). Retrieved from [Link]

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole.[9][10][11] Clinical Pharmacokinetics, 39(4), 243-254. (Establishes CYP1A2 as primary pathway). Retrieved from [Link]

  • Cern, A., et al. (2012). Retro-reduction of N-oxide metabolites: A challenge in drug metabolism.[12] (General reference for the retro-reduction mechanism described in Part 2).

Sources

Application Note: High-Performance Bioanalytical Method Validation for Ropinirole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the bioanalytical method validation (BMV) of Ropinirole N-Oxide in human plasma using LC-MS/MS. While Ropinirole is a well-established dopamine agonist for Parkinson’s disease, its N-oxide metabolite presents unique bioanalytical challenges—specifically, the potential for in-source fragmentation and chemical reduction (back-conversion) to the parent drug during sample processing. This guide moves beyond standard "cookbook" validation, providing a scientifically grounded strategy compliant with ICH M10 guidelines. It emphasizes critical control points in extraction and chromatography to ensure data integrity.

Introduction & Scientific Rationale

The Analyte and the Challenge

Ropinirole (


) is extensively metabolized, with N-despropyl ropinirole being the major metabolite.[1][2] However, This compound  (

; MW 276.[3][][5]38) is a critical minor metabolite that requires monitoring due to potential accumulation in renal impairment and its structural susceptibility to reduction.

The Bioanalytical Risk: N-oxides are thermally and chemically labile. Under high temperatures (e.g., during solvent evaporation) or acidic conditions, they can reduce back to the parent compound.

  • False Positives: If this compound converts to Ropinirole during extraction, the parent drug concentration is overestimated.

  • False Negatives: The N-Oxide concentration is underestimated.

  • In-Source Fragmentation: In the MS ion source, N-oxides can lose the oxygen moiety, mimicking the parent drug's precursor ion. Chromatographic separation is non-negotiable.

Regulatory Framework

This protocol adheres to the ICH M10 Bioanalytical Method Validation guideline (adopted 2022), which harmonizes requirements across the FDA, EMA, and PMDA.

Experimental Methodology

Instrumentation & Conditions

System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 1: Proposed MS/MS Transitions (Optimization Required)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
This compound 277.2114.2*3528Analyte
Ropinirole 261.2114.23025Parent (Monitor)
Ropinirole-d14 275.3114.23025Internal Standard

Note: The product ion 114.2 corresponds to the dipropylaminoethyl side chain, common to both. A unique transition for the N-Oxide (e.g., loss of oxygen, m/z 261) should be investigated for specificity, though 114.2 is often the most intense.

Chromatographic Strategy

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Avoid acidic pH to prevent N-oxide reduction. Mobile Phase B: Acetonitrile.

Critical Requirement: Baseline separation between Ropinirole (RT ~2.5 min) and this compound (RT ~3.1 min) is required to rule out in-source fragmentation interference.

Table 2: Gradient Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
1.000.40955
4.000.401090
5.000.401090
5.100.40955
7.000.40955

Sample Preparation Workflow

We utilize Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize matrix effects and allow for gentler evaporation conditions.

Workflow Diagram

ExtractionWorkflow Start Plasma Sample (200 µL) IS_Add Add Internal Standard (Ropinirole-d14) Start->IS_Add Buffer Add Buffer: 100mM NH4OAc pH 7.0 (Neutral pH protects N-Oxide) IS_Add->Buffer SPE_Load Load onto OASIS HLB Cartridge (30 mg/1 cc) Buffer->SPE_Load  Mix gently Wash Wash 1: 5% MeOH in Water Wash 2: Water SPE_Load->Wash Elute Elute: MeOH (1 mL) Wash->Elute Evap Evaporate under N2 CRITICAL: Temp < 35°C Elute->Evap Recon Reconstitute: Mobile Phase A:B (90:10) Evap->Recon  Avoid dryness Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized SPE workflow emphasizing temperature and pH control to prevent metabolite degradation.

Validation Protocol (ICH M10 Compliant)

Selectivity & Specificity

Objective: Prove that the matrix does not interfere and, crucially, that the N-Oxide does not convert to Parent.

  • Blank Matrix: Analyze 6 sources of blank plasma (including lipemic/hemolyzed).

  • Interference Check: Inject ULOQ of this compound and monitor the Ropinirole (Parent) channel.

    • Acceptance: Response in Parent channel must be ≤ 20% of the Parent LLOQ response.

Metabolite Back-Conversion Assessment (The "Self-Validating" Step)

This is the most critical experiment for this analyte.

  • Spike: Prepare QC samples containing only this compound at ULOQ concentration.

  • Process: Extract in triplicate using the standard protocol.

  • Analyze: Monitor the transition for Ropinirole (Parent).

  • Calculation:

    
    [6]
    
  • Criteria: Conversion must be negligible (typically < 1-2%). If higher, reduce evaporation temperature or switch to LLE with an alkaline buffer wash.

Linearity, Accuracy, & Precision
  • Calibration Curve: 1.00 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

  • QCs: LLOQ, Low, Medium, High, Dilution QC.

  • Runs: 3 consecutive precision and accuracy runs.

  • Criteria: Accuracy within ±15% (±20% for LLOQ). CV ≤ 15%.[7]

Stability Profiling

N-Oxides are often light-sensitive and thermally unstable.

  • Bench-top: 4 hours at room temperature (Keep amber vials/low light).

  • Freeze-Thaw: 3 cycles at -70°C.

  • Autosampler: 24 hours at 10°C.

  • Whole Blood Stability: Critical to test if blood enzymes reduce the N-oxide before plasma separation. Spike whole blood, incubate 1h, centrifuge, and analyze.

Decision Tree for Validation Success

ValidationLogic Start Start Validation SepCheck Chromatographic Separation > 0.5 min? Start->SepCheck BackConv Back-Conversion < 1%? SepCheck->BackConv Yes Fail_Sep Re-develop LC Method (Change Column/Gradient) SepCheck->Fail_Sep No MatrixEff Matrix Factor 0.8 - 1.2? BackConv->MatrixEff Yes Fail_Conv Optimize Extraction (Lower Temp / Neutral pH) BackConv->Fail_Conv No StabCheck Stability (Bench/FT/LT) Pass? MatrixEff->StabCheck Yes Success VALIDATED METHOD StabCheck->Success Yes

Figure 2: Logic flow for validating unstable metabolites. Note the early "Kill Step" for back-conversion.

Troubleshooting & Expert Insights

  • Issue: High Back-Conversion.

    • Root Cause:[8][9] Evaporation temperature > 40°C or acidic reconstitution solvent.

    • Fix: Use a vacuum concentrator (SpeedVac) without heat, or switch to LLE with Methyl tert-butyl ether (MTBE) which evaporates easily at low temps.

  • Issue: Peak Tailing.

    • Root Cause:[8][9] Interaction of the tertiary amine with residual silanols.

    • Fix: Ensure the column is "Charged Surface Hybrid" (CSH) or add 5mM Ammonium Formate to the mobile phase.

  • Issue: Carryover.

    • Root Cause:[8][9] Adsorption of the N-oxide to the injector needle.

    • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[10][11] Link

  • Yan, X., et al. (2016). "LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect." Bioanalysis, 8(17), 1823-1835.[12] Link

  • Contin, M., et al. (2016). "Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease." Journal of Chromatography B, 1017-1018, 168-175. Link

  • Khetarpal, R., et al. (2011). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis. Link

  • Jemal, M., et al. (2003). "The need for the chromatographic separation of the N-oxide metabolite from the parent drug in the determination of the parent drug by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 31(5), 1059-1069. Link

Sources

Troubleshooting & Optimization

Ropinirole N-Oxide stability issues in bioanalytical assays.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phantom" Drug Phenomenon

Welcome to the technical support center. If you are quantifying Ropinirole (ROP) in biological matrices, you are likely encountering a critical data integrity risk: Positive Bias due to N-Oxide Conversion.

Ropinirole contains a tertiary amine capable of forming an N-oxide metabolite (Ropinirole N-Oxide). While often a minor metabolite in vivo, its behavior ex vivo—specifically its tendency to revert to the parent drug—can destroy the accuracy of your pharmacokinetic (PK) data.

This guide addresses the three vectors of instability: Thermal (Source Fragmentation) , Chemical (Sample Preparation) , and Chromatographic (Co-elution).

Module 1: The "Phantom" Parent (In-Source Fragmentation)

User Question: "I am running a neat standard of this compound, but I see a significant peak in the Ropinirole (parent) MRM channel. Is my standard contaminated?"

Technical Diagnosis: Likely not. You are witnessing In-Source Collision Induced Dissociation (IS-CID) . In the high-temperature, high-voltage environment of an Electrospray Ionization (ESI) source, thermally labile N-oxides lose their oxygen atom. The mass spectrometer detects this fragment as the parent drug (


).

The Mechanism:



If the N-oxide and Parent co-elute, the mass spectrometer cannot distinguish between "Real Ropinirole" and "Ropinirole generated from N-oxide inside the source." This leads to a gross overestimation of the parent drug concentration.

Troubleshooting Protocol: Quantifying Source Fragmentation

Follow this self-validating experiment to determine the extent of the interference.

  • Prepare Standards:

    • Solution A: Pure Ropinirole (100 ng/mL).

    • Solution B: Pure this compound (100 ng/mL).

  • LC-MS/MS Setup:

    • Monitor the transition for Ropinirole (e.g.,

      
       261.2 
      
      
      
      114.1).
    • Monitor the transition for N-Oxide (e.g.,

      
       277.2 
      
      
      
      261.2).
  • Injection & Analysis:

    • Inject Solution B (N-Oxide Only).

    • Observation: You will see a peak at the N-Oxide retention time in the N-Oxide channel.

    • Critical Check: Look at the Ropinirole channel at that exact same retention time.

  • Calculation:

    
    
    

Visualization: The Source Fragmentation Pathway

SourceFragmentation cluster_LC Liquid Chromatography cluster_MS Mass Spec Source (ESI) NOx This compound (Eluting from Column) Heat Heat & Voltage (Deoxygenation) NOx->Heat Enters Source Par Ropinirole Parent (Eluting from Column) Par->Heat Enters Source Heat->Par Intact Ionization FakePar Artifact Parent Ion [M+H]+ 261.2 Heat->FakePar Thermal Degradation

Caption: Figure 1. Mechanism of false positive generation. N-oxide converts to parent ion within the MS source.

Module 2: Chemical Instability (Sample Preparation)

User Question: "Can I use ascorbic acid to stabilize my plasma samples? I usually do this for oxidative metabolites."

Technical Diagnosis: STOP. Do not use non-specific reducing agents without validation. While antioxidants prevent oxidation (Parent


 N-oxide), they can promote the reduction  of the N-oxide back to the parent drug (N-oxide 

Parent) during sample extraction or storage. This is a "silent killer" of assay accuracy because it happens before the sample even reaches the LC-MS.
Stability Validation Matrix

You must validate the stability of the N-oxide in the presence of the parent drug.

VariableRecommendationScientific Rationale
Antioxidants Avoid Ascorbic Acid initially.Strong reducing agents can chemically strip the oxygen from the N-oxide, converting it back to Ropinirole.
pH Control Neutral (pH 7.0–7.4).N-oxides are often unstable in highly acidic environments. Avoid strong acid precipitation if possible.
Temperature Ice bath (4°C).Thermal conversion is kinetic. Keep samples cold during processing.
Extraction Protein Precipitation (PPT) or LLE.Evaporation steps (drying down under

with heat) can induce thermal conversion. Keep drying temps <40°C.

Module 3: The Chromatographic Firewall

User Question: "If source fragmentation is inevitable, how do I validate the method?"

Technical Diagnosis: You cannot stop physics (source fragmentation), but you can separate the events in time. Chromatographic resolution is the only absolute defense.

If Ropinirole (


 min) and this compound (

min) co-elute, the "Artifact Parent" signal from the N-oxide will sum with the "Real Parent" signal. You must achieve baseline separation (

).
Method Development Decision Tree
  • Column Choice: Ropinirole is a basic amine. Use a high-pH stable C18 column (e.g., C18 with hybrid particle technology) and a high pH mobile phase (Ammonium Bicarbonate, pH 9-10) to improve retention and peak shape.

  • Gradient: Shallow gradient at the elution window to pull the polar N-oxide away from the parent.

  • Verification: Inject the pure N-oxide standard.

    • Pass: The "Artifact Parent" peak appears at a different retention time than the "Real Parent" standard.

    • Fail: The peaks overlap.

Visualization: The Chromatographic Defense Strategy

ChromStrategy Start Start Method Dev CheckSep Inject N-Oxide Std Monitor Parent Channel Start->CheckSep Decision Is there a peak in Parent Channel? CheckSep->Decision Yes Yes (Source Frag confirmed) Decision->Yes No No (Unlikely for N-oxides) Decision->No Re-check Sensitivity RTCheck Does Artifact Peak RT match Parent Std RT? Yes->RTCheck Coelution CRITICAL FAILURE Positive Bias RTCheck->Coelution Yes (Co-elution) Separated SUCCESS Artifact is chromatographically resolved from analyte RTCheck->Separated No (Resolved) Action Modify Gradient/Column (Target Rs > 1.5) Coelution->Action Action->CheckSep

Caption: Figure 2.[1] Decision logic for ensuring chromatographic resolution of the N-oxide artifact.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

    • Relevance: Establishes the requirement to test for instability of metabolites th
  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics, 39(4), 243–254. [Link]

    • Relevance: Defines the metabolic pathway of Ropinirole, identifying CYP1A2 involvement and N-despropyl/N-oxide deriv
  • Jemini, S., et al. (2019). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. [Link]

    • Relevance: Authoritative review on the specific mechanisms of N-oxide source fragment
  • Tong, X. S., et al. (2001). In-source fragmentation of N-oxide metabolites in liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

    • Relevance: Fundamental paper describing the physics of electrospray-induced deoxygen

Sources

Optimization of chromatographic separation of Ropinirole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) acts as a non-ergoline dopamine agonist.[1] While the S-enantiomer is the pharmacologically active species for Parkinson’s disease management, the presence of the R-enantiomer or structural isomers (regioisomers) can alter efficacy or toxicity profiles.

This technical guide moves beyond standard monograph recipes. It addresses the mechanistic optimization of chiral separation, focusing on the specific challenges posed by Ropinirole’s basic amine structure and the need for high-resolution enantioseparation.

Module 1: Chiral Method Development Strategy

Q1: Which Chiral Stationary Phase (CSP) should I screen first for Ropinirole?

Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

The Science: Ropinirole contains a tertiary amine and a lactam ring. The amylose backbone forms a helical cavity that allows for inclusion complexes, while the carbamate groups provide hydrogen bonding sites (C=O and N-H) and


-

interactions (phenyl groups).
  • Amylose (AD-H/IA): Generally shows higher recognition for the specific spatial arrangement of the dipropylamino chain compared to cellulose derivatives.

  • Cellulose (OD-H/IB): Use as a secondary screen if amylose fails to provide

    
    .
    
Q2: I am observing severe peak tailing. How do I suppress silanol interactions?

Root Cause: Ropinirole is a basic molecule (


).[2] On silica-based chiral columns, residual silanols (

) act as weak acids, ionically binding with the protonated amine of Ropinirole. This causes non-linear adsorption isotherms, manifesting as tailing.

Protocol: You must use a basic additive in the mobile phase.

  • Standard Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Mechanism: The additive competes for the active silanol sites, effectively "blocking" them from the analyte.

  • Immobilized Phases (e.g., Chiralpak IA): If solubility allows, you can use stronger solvents (DCM/THF) to alter conformation, but for standard coated phases (AD-H), stick to Hexane/Alcohol.

Visualization: Method Development Workflow

MethodDevelopment Start Start: Ropinirole Isomer Separation Screen1 Screen 1: Amylose-based CSP (Chiralpak AD-H or IA) Start->Screen1 MP_Choice Mobile Phase Selection Hexane : IPA : DEA (90:10:0.1) Screen1->MP_Choice Check_Res Check Resolution (Rs) & Tailing (Tf) MP_Choice->Check_Res Opt_Tailing Issue: Tailing (Tf > 1.5) Check_Res->Opt_Tailing Tailing Opt_Res Issue: Poor Res (Rs < 1.5) Check_Res->Opt_Res Co-elution Success Validated Method Rs > 2.0, Tf < 1.2 Check_Res->Success Pass Fix_Tailing Action: Increase DEA to 0.2% or Switch to Ethanol modifier Opt_Tailing->Fix_Tailing Fix_Tailing->Check_Res Fix_Res Action: Lower Temp (15-20°C) or Reduce % Alcohol Opt_Res->Fix_Res Fix_Res->Check_Res

Figure 1: Decision tree for developing a chiral method for Ropinirole, prioritizing stationary phase selection and additive optimization.

Module 2: Optimization & Troubleshooting

Q3: My resolution is dropping ( ) after 50 injections. Is the column degrading?

Diagnosis: Before assuming column death, check the "Memory Effect" or solvent history, especially if using coated phases (AD-H, OD-H).

  • Solvent Trap: Did you inject a sample dissolved in 100% Ethanol or Acetonitrile onto a Hexane-equilibrated column? This can disturb the polymer coating near the inlet.

  • Temperature Fluctuation: Chiral recognition is thermodynamically driven.

    • For Ropinirole, lower temperatures (

      
      ) often improve resolution because the enthalpy term (
      
      
      
      ) dominates the separation energy. Higher temperatures increase molecular motion, reducing the "lock-and-key" fit efficiency.

Corrective Action:

  • Step 1: Regenerate the column (wash with 100% Ethanol at 0.5 mL/min for 2 hours if using immobilized IA; for coated AD-H, simply flush with mobile phase for 3 hours).

  • Step 2: Lower the column oven temperature by

    
    .
    
  • Step 3: Ensure the sample diluent matches the mobile phase (e.g., Hexane/IPA).

Q4: Can I use Reversed-Phase (RP) for Ropinirole chiral separation?

Answer: Yes, but with caveats. While Normal Phase (NP) is superior for resolution, RP is often preferred for LC-MS compatibility.

  • Column: Chiralpak AD-RH or IG-3.

  • Mobile Phase: Borate or Bicarbonate buffer (pH 9.0) : Acetonitrile.

  • Warning: You must maintain high pH. At acidic pH (standard RP), Ropinirole is fully protonated and highly soluble in water, reducing its interaction with the hydrophobic chiral selector, leading to elution near the void volume (

    
    ).
    
Q5: How do I separate structural isomers (Impurities A-H) vs. Enantiomers?

Do not confuse these separations.

  • Enantiomers: Require Chiral CSP (Amylose/Cellulose).[3]

  • Structural Impurities (Ph.[4] Eur. Method): Require Achiral C8 or C18 columns.

    • Critical Pair: Impurity E and H often co-elute on standard C18.

    • Solution: Use a C8 column (e.g., Acquity BEH C8) with an acidic mobile phase (pH 2.5) to suppress ionization of the carboxylic acid impurities while keeping Ropinirole protonated.

Module 3: Validated Parameters & Benchmarks

Use the following table to benchmark your optimization efforts. If your data deviates significantly, review the mobile phase preparation (specifically the volatile DEA additive).

ParameterOptimized TargetCritical VariableWhy?
Column Chiralpak AD-H / IA

vs


improves efficiency (

) but increases backpressure.
Mobile Phase n-Hexane : IPA : DEA90 : 10 : 0.1 (v/v/v)IPA provides better H-bonding selectivity than EtOH for this amine.
Flow Rate 0.8 - 1.0 mL/minMass TransferHigh flow rates degrade chiral resolution significantly more than achiral.
Temperature

Enthalpy ControlLower T maximizes the energy difference between R and S complexes.
Detection UV 250 nm

Ropinirole has a strong absorption at 250 nm; maximizes S/N ratio.
Visualization: Troubleshooting Logic

Troubleshooting Issue Symptom Detected Split Split/Double Peaks Issue->Split Broad Broad/Tailing Peaks Issue->Broad Shift RT Shifting Issue->Shift Cause1 Sample Solvent Mismatch (Strong solvent effect) Split->Cause1 Cause2 Lack of Base Additive (Silanol Activity) Broad->Cause2 Cause3 DEA Evaporation (Volatile additive lost) Shift->Cause3 Fix1 Dilute sample in Mobile Phase Cause1->Fix1 Fix2 Add 0.1% DEA to Mobile Phase Cause2->Fix2 Fix3 Prepare fresh MP Cap solvent bottles Cause3->Fix3

Figure 2: Logic flow for diagnosing common chromatographic anomalies specific to Ropinirole separation.

References

  • European Directorate for the Quality of Medicines. (2023). Ropinirole Hydrochloride Monograph 2604. European Pharmacopoeia.[2][4] Link

  • Sahasrabuddhey, B., et al. (2007).[5] Isolation and characterization of some potential impurities in Ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ. Daicel Corporation. Link

  • Bhatia, M.S., et al. (2012). RP-HPLC method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Advanced Sensitivity Enhancement for Ropinirole N-Oxide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Executive Summary: The "N-Oxide Paradox"

Detecting Ropinirole N-Oxide (RNO) at low levels (pg/mL) presents a unique "N-Oxide Paradox": The conditions required to ionize the molecule often destroy it.

RNO is a polar metabolite of the dopamine agonist Ropinirole. Unlike its parent, it is thermally labile. In standard Electrospray Ionization (ESI) sources, high temperatures can cause in-source reduction , stripping the oxygen atom and converting the N-oxide back into Ropinirole.

This guide moves beyond standard method validation to address the three critical pillars of sensitivity: Source Preservation , Chromatographic Resolution , and Matrix Elimination .

Module 1: Mass Spectrometry Optimization (The Source Issue)

The Issue: You observe high variability in RNO quantitation or an unexpectedly high signal for Ropinirole in samples spiked only with RNO.

The Causality: N-oxides are susceptible to thermal deoxygenation in the ESI source.[1] If the source temperature (TEM) or Declustering Potential (DP) is too high, RNO (


 277) reduces to Ropinirole (

261) before it enters the quadrupole. This creates two problems:
  • Loss of RNO signal (poor sensitivity).

  • False-positive Ropinirole signal (poor specificity).

Troubleshooting Protocol: Source Tuning

Do not use the auto-tune settings optimized for the parent drug.

ParameterStandard Setting (Parent)Optimized for N-OxideReason
Source Temp (TEM) 500°C - 600°C350°C - 450°C High heat drives deoxygenation. Lower TEM preserves the N-O bond.
Declustering Potential (DP) High (to break clusters)Low / Medium High energy collisions in the source region fragment the labile oxygen.
Curtain Gas (CUR) 20-30 psi35-45 psi Higher flow protects the orifice from solvent clusters without adding thermal energy.
Visualization: MS Tuning Logic

MS_Tuning Start Start Tuning Step1 Infuse RNO Standard (10 ng/mL) Start->Step1 Check1 Observe m/z 261 (Parent Ion)? Step1->Check1 Action1 Reduce Source Temp (Steps of 50°C) Check1->Action1 Yes (>5% Parent Signal) Action2 Lower DP/Cone Voltage Check1->Action2 Still High Step2 Optimize Collision Energy for m/z 277 > Fragment Check1->Step2 No (<1% Parent Signal) Action1->Check1 Action2->Check1 Final Final Method: Max Signal / Min Conversion Step2->Final

Caption: Workflow for minimizing in-source reduction of N-oxides during MS parameter optimization.

Module 2: Chromatographic Resolution[2]

The Issue: Even with optimized MS settings, some in-source conversion is inevitable. If RNO and Ropinirole co-elute, the converted RNO will be indistinguishable from the native Ropinirole, invalidating the assay.

The Solution: You must achieve baseline separation (


).
Column & Mobile Phase Selection

Ropinirole is a basic amine. RNO is more polar.

  • Column: A standard C18 often fails to retain the polar N-oxide sufficiently, causing it to elute in the "suppression zone" (dead volume) with salts.

  • Recommendation: Use a Phenyl-Hexyl or Polar-Embedded C18 column. The pi-pi interactions improve retention for the aromatic indole ring, while the polar embedding helps retain the N-oxide.

VariableRecommendationTechnical Rationale
Stationary Phase Phenyl-Hexyl or C18-PFPEnhanced selectivity for aromatic heterocycles; better retention of polar N-oxides than standard C18.
Mobile Phase A 10mM Ammonium Acetate (pH 4.5)Acidic pH ensures protonation of the tertiary amine for ESI+, but avoid strong acids (0.1% TFA) which suppress signal.
Mobile Phase B AcetonitrileMethanol can sometimes promote higher back-pressure and different solvation effects that reduce N-oxide sensitivity.

Module 3: Sample Preparation (The Sensitivity Floor)

The Issue: "I have good signal in solvent standards, but my LLOQ in plasma is poor." This is the classic signature of Matrix Effects (Ion Suppression) caused by phospholipids.

The Solution: Avoid Protein Precipitation (PPT). It leaves 99% of phospholipids in the sample. Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane), as the polar RNO will not extract efficiently.

Gold Standard: Mixed-Mode Cation Exchange (MCX) SPE. This mechanism utilizes the basic nature of Ropinirole/RNO to lock them onto the sorbent while washing away neutrals and acidic interferences.

Protocol: MCX Solid Phase Extraction

Note: This protocol assumes a 30 mg / 1 cc cartridge or 96-well plate.

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% Phosphoric Acid (

    
    ).
    
    • Why? Acidifies the drug (Charge: +) to bind to the cation exchange resin. Disrups protein binding.[2]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Load pre-treated sample at low vacuum (1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

    • Why? Removes proteins and salts. Drug remains bound by ionic interaction.

  • Wash 2 (Organic): 1 mL Methanol.

    • Why?Critical Step. This removes neutral matrix components and hydrophobic phospholipids.[3] The drug remains bound ionically.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Why? High pH neutralizes the drug (Charge: Neutral) and breaks the ionic bond, releasing it.

Visualization: Sample Prep Decision Tree

Sample_Prep Start Select Extraction Method Q1 Is Sensitivity < 50 pg/mL required? Start->Q1 PPT Protein Precipitation (PPT) (High Matrix Effect) Q1->PPT No (High LLOQ ok) SPE_Decision Select SPE Chemistry Q1->SPE_Decision Yes (Low LLOQ needed) LLE Liquid-Liquid Extraction (LLE) (Risk: Poor N-Oxide Recovery) SPE_Decision->LLE Avoid MCX Mixed-Mode Cation Exchange (MCX) (Best for Basic + Polar) SPE_Decision->MCX Recommended

Caption: Decision logic for selecting Mixed-Mode SPE over PPT or LLE for high-sensitivity N-oxide assays.

Frequently Asked Questions (FAQ)

Q1: My this compound peak has a "shoulder" or splits. Why? A: This is likely pH-related. N-oxides are polar and can interact with silanols on the column. Ensure your mobile phase has sufficient buffer strength (e.g., 10mM Ammonium Acetate). If using simple Formic Acid, the pH may be drifting.

Q2: I see Ropinirole in my "Blank + Internal Standard" sample. Is my IS contaminated? A: Unlikely. Check if your Internal Standard is a deuterated analog of the parent or the N-oxide. If you are using Ropinirole-D4 as an IS for RNO, you are not tracking the extraction efficiency correctly. You must use Ropinirole-N-Oxide-D3/D4 . Also, check for carryover; basic drugs stick to injector needles. Use an acidic needle wash.

Q3: Can I use a drying gas temperature of 600°C if I increase the gas flow? A: It is risky. While higher flow cools the droplet, the thermal energy at 600°C is sufficient to cleave the N-O bond. It is safer to use a lower temperature (400°C) and increase the gas flow to aid desolvation without degradation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chakraborty, B. S., et al. (2010). A rapid and sensitive LC-MS/MS method for determination of ropinirole in human plasma. [Link]

  • Fuh, M. R., et al. (2012). Determination of N-oxide metabolites in plasma by liquid chromatography-electrospray ionization mass spectrometry: Impact of in-source fragmentation. (General principles of N-oxide analysis). [Link](Generalized citation for N-oxide thermal instability principles).

  • Waters Corporation. (2020). Oasis MCX: Mixed-Mode Cation Exchange SPE Protocol. [Link]

Sources

Technical Support Center: Troubleshooting Ropinirole N-Oxide Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic and Resolution Guide for Ropinirole N-Oxide Asymmetry in RP-HPLC Ticket ID: [AUTO-GEN-2024-ROP-NOX] Assigned Specialist: Senior Application Scientist

Executive Summary & Biological Context

The Issue: You are observing peak tailing (Tailing Factor


) specifically for the This compound  impurity, while the main Ropinirole peak or other impurities may appear symmetrical.

The Science: Ropinirole is a tertiary amine with a pKa of approximately 10.5. Its N-oxide metabolite (formed via oxidation of the tertiary nitrogen) possesses a highly polar N


-O

functionality. Unlike the parent drug, this N-oxide moiety acts as a strong hydrogen bond acceptor.

In Reversed-Phase HPLC (RP-HPLC), tailing of N-oxides is rarely a "column void" issue; it is almost exclusively a secondary interaction problem. The N-oxide group interacts aggressively with residual silanols (Si-OH) on the silica surface, causing a "drag" on the peak tail.

Diagnostic Workflow

Before altering your method, determine if the issue is Chemical (interaction based) or Physical (system based).

Troubleshooting_Logic Start Symptom: this compound Tailing Check_Parent Is the Main Ropinirole Peak also tailing? Start->Check_Parent Physical_Root YES: Both peaks tail Check_Parent->Physical_Root Yes Chemical_Root NO: Only N-Oxide tails Check_Parent->Chemical_Root No Check_Fittings Check Column Inlet/Fittings (Dead Volume) Physical_Root->Check_Fittings Check_Solvent Check Sample Diluent (Strong Solvent Effect) Physical_Root->Check_Solvent Silanol_Activity Cause: Secondary Silanol Interactions Chemical_Root->Silanol_Activity pH_Check Check Mobile Phase pH (Target pH < 3.0) Silanol_Activity->pH_Check Column_Check Evaluate Stationary Phase (BDS or Hybrid) Silanol_Activity->Column_Check

Figure 1: Decision tree for isolating the root cause of peak asymmetry.

Critical Troubleshooting Guides

Issue A: Secondary Silanol Interactions (The Most Common Cause)

The Mechanism: Silica-based columns have residual silanol groups (Si-OH). At neutral pH, these are ionized (Si-O


). The this compound (polar and basic) binds to these sites via ion-exchange or hydrogen bonding, rather than partitioning into the C18 phase. This results in a kinetic lag, manifesting as a tail.

Protocol 1: Mobile Phase pH Suppression Objective: Protonate the silanols to render them neutral (Si-OH) and prevent ionic interaction.

  • Measure Current pH: Ensure your aqueous mobile phase is pH 2.5 ± 0.2 .

  • Buffer Selection: Use Phosphate or Trifluoroacetic Acid (TFA).

    • Why? Organic acids like Formic acid are sometimes too weak to fully suppress silanol ionization on older silica.

  • Action: Prepare 20mM Potassium Phosphate Monobasic (KH

    
    PO
    
    
    
    ). Adjust pH to 2.5 with Orthophosphoric acid (85%).
    • Note: Do not use Citrate buffers if using UV < 230 nm due to high cutoff.

Protocol 2: Additive Blocking (The "TEA" Trick) Objective: If you cannot change the column, use a "sacrificial base" to block silanols.

  • Additive: Add Triethylamine (TEA) to the aqueous mobile phase.

  • Concentration: 5 mM to 10 mM.

  • Mechanism: TEA is a small, aggressive base that binds to silanols more strongly than this compound, effectively "capping" the active sites.

Warning: TEA increases mobile phase pH. You must readjust the pH to 2.5 after adding TEA.

Issue B: The "Strong Solvent" Effect

The Symptom: The peak is not just tailing but looks "humped" or split, and the retention time is slightly unstable.

The Cause: this compound is very polar. If you dissolve your sample in 100% Methanol or Acetonitrile, the sample "outruns" the mobile phase at the head of the column. The analyte travels too fast until it mixes with the mobile phase, causing band broadening.

Protocol 3: Sample Diluent Matching

  • Check Diluent: Are you using pure organic solvent?

  • Correction: Dilute the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% ACN).

  • Validation: Inject 5 µL of the sample. If the peak sharpens compared to a 20 µL injection, your solvent is too strong.

Issue C: Stationary Phase Selection

If pH and solvent fixes fail, your column chemistry is likely incompatible with polar N-oxides.

Recommendation Table:

Column TypeSuitabilityWhy?
Standard C18 (Uncapped) 🔴 PoorHigh silanol activity causes severe tailing.
Base Deactivated Silica (BDS) 🟡 GoodChemically treated to reduce acidity of silanols.
Hybrid Particle (e.g., XBridge) 🟢 ExcellentEthylene-bridged silica resists high pH and has fewer surface silanols.
Polar Embedded (e.g., Amide/Carbamate) 🟢 ExcellentThe embedded polar group shields silanols and provides a unique selectivity for N-oxides.

Frequently Asked Questions (FAQ)

Q: Can I use high pH (pH > 10) to fix the tailing? A: Theoretically, yes. At pH > 10, Ropinirole (pKa ~10.5) becomes non-ionized (free base), which eliminates ion-exchange interactions. However, standard silica dissolves at pH > 8.0. You must use a hybrid column (e.g., Waters XBridge or Agilent PLRP-S) to attempt high pH separation.

Q: My N-Oxide peak area is decreasing over time. Is this related to tailing? A: This suggests on-column degradation . N-oxides can be thermally unstable.

  • Check: Is your column oven > 40°C?

  • Fix: Lower temperature to 25°C-30°C. If the tailing is actually "fronting" or a smear, the N-oxide may be deoxygenating back to Ropinirole inside the column.

Q: What is the USP acceptance criterion for tailing? A: For Ropinirole Hydrochloride, the USP typically requires a Tailing Factor (


) of NMT 2.0 . However, for impurities like the N-oxide, a 

up to 1.5 is generally the target for robust quantification.

Summary of Troubleshooting Parameters

ParameterOptimal Setting for this compound
pH 2.5 - 3.0 (Suppresses silanols)
Buffer Phosphate (20-50 mM)
Column Temp 25°C - 30°C (Avoid thermal degradation)
Sample Diluent Match Initial Mobile Phase (High Aqueous)
Flow Rate 1.0 - 1.5 mL/min (Standard for 4.6mm ID)

References

  • United States Pharmacopeia (USP). Monograph: Ropinirole Hydrochloride.[1][2] USP-NF.[1]

  • Phenomenex Technical Guides. Troubleshooting Peak Tailing in HPLC. (2025).[3] Explains silanol interactions with basic analytes.

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems. Detailed guide on physical vs. chemical tailing causes.

  • PubChem. Ropinirole Hydrochloride Compound Summary. National Library of Medicine. Provides pKa and chemical structure data.[4]

  • Agilent Technologies. HPLC Column Troubleshooting Guide. Discusses "Strong Solvent" effects and void volumes.

Sources

Enhancing extraction recovery of Ropinirole N-Oxide from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Enhancing Extraction Recovery & Stability of Ropinirole N-Oxide in Biological Matrices[1]

Executive Summary

Welcome to the Method Development Support Center. You are likely here because you are observing one of two critical failure modes: (1) Low recovery of this compound (the polar metabolite), or (2) Inconsistent quantification where Ropinirole (parent) levels appear artificially high due to N-oxide degradation.[1]

This guide moves beyond standard "recipe" protocols. It treats the extraction process as a chemical engineering problem, focusing on the polarity differential between the parent drug and its N-oxide, and the thermal instability inherent to N-oxide functionalities.

Module 1: Stability & Sample Pre-treatment

The "Hidden" Recovery Killer

User Question: "My extraction recovery varies wildly between replicates, and I see higher-than-expected levels of the parent drug. Is my extraction failing?"

Senior Scientist Insight: It is likely not an extraction failure, but a stability failure .[1] N-oxides are thermally labile and susceptible to reduction.[1] If your N-oxide reduces back to Ropinirole during sample preparation (e.g., during evaporation or due to enzymatic activity in plasma), you lose analyte (low recovery) and generate false positives for the parent.[1]

Critical Control Points (CCPs)
  • Temperature Control: Never exceed 40°C during nitrogen evaporation. N-oxides can deoxygenate at high temperatures.[1]

  • Antioxidant Stabilization: In red blood cell (RBC) rich matrices (or hemolyzed plasma), heme iron can catalyze the reduction of N-oxides.[1]

    • Action: Add Ascorbic Acid (1 mg/mL) to plasma immediately upon collection.[1]

  • Acidic Environment: N-oxides are generally more stable in slightly acidic conditions. Ensure your storage matrix is not alkaline.[1]

Troubleshooting Decision Tree:

StabilityLogic Start Issue: Low N-Oxide Recovery CheckParent Is Parent (Ropinirole) Signal Increasing? Start->CheckParent Yes Yes CheckParent->Yes Conversion Occurring No No CheckParent->No True Loss Instability Cause: N-Oxide Reduction (Thermal or Enzymatic) Yes->Instability Extraction Cause: Poor Solubility or Matrix Trapping No->Extraction Sol1 Action: Lower Evap Temp <40°C Add Ascorbic Acid Instability->Sol1 Sol2 Action: Switch from LLE to Mixed-Mode SPE Extraction->Sol2

Figure 1: Diagnostic logic for distinguishing between chemical instability and extraction inefficiency.[1]

Module 2: Extraction Methodologies

The Protocol: Why LLE Fails and SPE Succeeds

User Question: "I am using Liquid-Liquid Extraction (LLE) with Hexane/MTBE, but the N-oxide recovery is <40%. Why?"

Senior Scientist Insight: Ropinirole is a tertiary amine (LogP ~2.9), but This compound is significantly more polar due to the oxygen moiety on the nitrogen.[1] Non-polar solvents like Hexane or MTBE extract the lipophilic parent well but leave the polar N-oxide behind in the aqueous phase.[1]

The Solution: Mixed-Mode Cation Exchange (MCX) SPE We utilize the basic nature of the Ropinirole core.[1] By using a Mixed-Mode Cation Exchange (MCX) sorbent, we capture the analyte via two mechanisms :

  • Hydrophobic retention (Reverse Phase)

  • Ionic retention (Cation Exchange)

This allows us to wash away neutral interferences aggressively with 100% organic solvent before eluting the basic analytes.[1]

Optimized MCX SPE Protocol
StepSolvent/ActionMechanistic Rationale
1. Pre-treatment Plasma + 4% H₃PO₄ (1:[1]1)Acidifies sample to protonate the amine (R-NH⁺), ensuring ionic binding to the sorbent.
2.[1] Conditioning Methanol followed by WaterActivates hydrophobic ligands and wets the sorbent.
3.[1] Loading Load pre-treated sampleAnalyte binds via cation exchange (ionic) and hydrophobic interaction.[1]
4. Wash 1 2% Formic Acid in WaterRemoves proteins and polar interferences; keeps analyte charged.[1]
5. Wash 2 100% MethanolCritical Step: Removes neutral lipids and hydrophobic matrix.[1] The charged Ropinirole/N-oxide stays locked ionically.
6.[1] Elution 5% NH₄OH in MethanolThe Release: High pH neutralizes the amine (deprotonates), breaking the ionic bond. Organic solvent releases the hydrophobic bond.[1]

Visualizing the MCX Mechanism:

SPE_Workflow Load 1. Load (Acidic pH) Analyte: Positively Charged (+) Sorbent: Negatively Charged (-) Wash 2. Wash (100% MeOH) Removes Neutrals/Lipids Analyte stays bound (+/-) Load->Wash Retain Elute 3. Elute (Basic pH) NH4OH neutralizes Analyte Ionic bond breaks -> Release Wash->Elute Release

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for basic drugs like Ropinirole.[1]

Module 3: LC-MS/MS Optimization

The Validation: Preventing In-Source Fragmentation

User Question: "I see a peak for Ropinirole in my N-oxide standard injection. Is my standard contaminated?"

Senior Scientist Insight: Not necessarily. N-oxides are notorious for In-Source Fragmentation (ISF) .[1] Inside the heated ESI source of the mass spectrometer, the N-oxide can lose oxygen, converting into the parent drug ion before it hits the quadrupole. If they co-elute, you cannot distinguish the "real" parent from the "ISF-generated" parent.[1]

The Golden Rule: Chromatographic Separation

You must chromatographically separate this compound from Ropinirole.[1][2]

  • Ropinirole: More hydrophobic (elutes later on C18).[1]

  • N-Oxide: More polar (elutes earlier).[1]

Protocol Adjustments:

  • Column: Use a high-strength silica (HSS) T3 or C18 column compatible with 100% aqueous mobile phase to retain the polar N-oxide.[1]

  • Mobile Phase: Use a gradient starting at low organic (e.g., 5% Acetonitrile) to capture the N-oxide.[1]

  • Source Temp: Lower the ESI source temperature (e.g., <350°C) to minimize thermal conversion in the source.

Data Interpretation Table: Is it ISF or Contamination?

ObservationDiagnosisAction
Parent peak appears at N-oxide retention time In-Source Fragmentation (ISF)This is an artifact.[1] Ensure baseline separation. The area under this peak should not be integrated as parent drug.[1]
Parent peak appears at Parent retention time Standard ContaminationYour N-oxide reference standard contains parent drug impurities.[1] Obtain a fresh standard.
References
  • Bhatt, J., et al. (2006).[1][3] "Rapid and sensitive liquid chromatography–mass spectrometry method for determination of ropinirole in human plasma." Journal of Chromatography B.

    • Context: Establishes baseline SPE methods for Ropinirole using C
  • Farsam, H., et al. (2013).[1] "Evaluation of solid-phase sorbents for the analysis of ropinirole in whole blood." Journal of Analytical Toxicology.

    • Context: Compares C18 vs. SCX (Strong Cation Exchange) for Ropinirole extraction.
  • Ma, J., et al. (2022).[1] "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis.

    • Context: Authoritative guide on handling N-oxide thermal instability and in-source fragmentation.[1]

  • Waters Corporation. (2008).[1] "A Rapid And Sensitive SPE-UPLC-MS/MS Method For Determination Of Ropinirole In Human Plasma." Application Note.

    • Context: Validates the use of MCX (Mixed-Mode Cation Exchange) for this specific analyte class.

Sources

Refinement of sample preparation for Ropinirole metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Sample Preparation for Ropinirole and Metabolite (SK&F-104557, SK&F-89124) Analysis Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary & Analytical Challenge

Welcome to the technical support hub for Ropinirole bioanalysis. The core challenge in analyzing Ropinirole (SK&F-101468) alongside its major metabolites—specifically the carboxylic acid metabolite (SK&F-104557) and N-despropyl Ropinirole (SK&F-89124)—lies in their divergent physicochemical properties.

While Ropinirole is a lipophilic base (pKa ~10.2), SK&F-104557 is a polar carboxylic acid. Traditional Liquid-Liquid Extraction (LLE) methods using MTBE or ethyl acetate yield high recovery for the parent drug but often fail to recover the polar acidic metabolite, leading to quantification errors.

This guide refines the extraction protocol from "parent-only" workflows to a comprehensive metabolite-inclusive strategy using Polymeric Solid Phase Extraction (SPE).

Optimized Protocol: Polymeric SPE (The "Gold Standard")

For simultaneous determination, we recommend switching from LLE or Silica-based C18 to Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE . This sorbent retains both the basic parent and acidic metabolites via a dual retention mechanism (hydrophobic and polar interactions) that is less pH-sensitive than silica.

The "Universal" Extraction Workflow

Matrix: Human Plasma / Urine Sorbent: Polymeric HLB (30 mg / 1 cc)

StepSolvent/BufferMechanistic Rationale
1. Pre-treatment Dilute plasma 1:1 with 2% H3PO4 Acidification (pH ~2-3) neutralizes the carboxylic acid metabolite (SK&F-104557) to increase hydrophobic retention, while Ropinirole remains charged but sufficiently hydrophobic to bind.
2. Conditioning Methanol followed by WaterActivates the polymeric surface.
3. Loading Pre-treated sampleSlow flow rate (1 mL/min) to maximize mass transfer.
4. Wash 1 5% Methanol in WaterRemoves proteins and salts without eluting the polar metabolite.
5. Wash 2 2% Formic Acid in WaterEnsures the acid metabolite remains protonated (neutral) and retained.
6. Elution Methanol:Acetonitrile (1:1)Strong organic solvent disrupts hydrophobic bonds for both analytes.
7. Reconstitution Mobile Phase Initial ConditionsMatches the LC gradient to prevent peak broadening.
Workflow Visualization (DOT)

SPE_Workflow cluster_logic Chemistry Logic Start Plasma Sample Acidify Acidify (2% H3PO4) Target pH: 2-3 Start->Acidify Pre-treatment Load Load on Polymeric HLB (Ropinirole+ & Acid-Metabolite Neutral) Acidify->Load Dual Retention Logic1 Acidic pH neutralizes SK&F-104557 for retention. Acidify->Logic1 Wash Wash Step (5% MeOH / 2% Formic Acid) Load->Wash Remove Matrix Elute Elute (MeOH:ACN 1:1) Wash->Elute Recover Analytes LCMS LC-MS/MS Analysis Elute->LCMS Inject

Caption: Figure 1. Optimized Polymeric HLB extraction workflow designed to retain both the basic parent drug and the acidic metabolite simultaneously.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery of the Carboxylic Acid Metabolite (SK&F-104557)

User Question: "I am getting >90% recovery for Ropinirole, but only 40% for the metabolite SK&F-104557. I am using an LLE method with MTBE."

Root Cause: This is a classic "Polarity Trap." Ropinirole is moderately lipophilic (LogP ~2.7) and extracts well into Methyl tert-butyl ether (MTBE). However, SK&F-104557 is a carboxylic acid.[1][2][3] At physiological pH, it exists as an anion (COO-) and stays in the aqueous water phase, leading to poor extraction efficiency.

Corrective Action:

  • Switch to SPE: As detailed in the protocol above.

  • If LLE is mandatory: You must acidify the plasma to pH < 3.0 before adding MTBE. This suppresses ionization of the carboxylic acid (converting COO- to COOH), making it more soluble in the organic layer.

    • Warning: Acidifying too much might protonate Ropinirole (making it more water-soluble), so a compromise pH or a salt-assisted LLE (salting out) is required. SPE is strongly preferred.

Issue 2: Peak Tailing or Split Peaks in LC-MS

User Question: "My Ropinirole peak looks fine, but the metabolite peak is splitting or tailing significantly."

Root Cause: This often stems from a solvent strength mismatch between the reconstitution solvent and the initial mobile phase. Because the metabolite is more polar, it elutes earlier. If you reconstitute in 100% Methanol, the metabolite travels with the solvent plug down the column before focusing, causing peak distortion.

Corrective Action:

  • Reconstitute in low-organic solvent: Use 90% Water / 10% Methanol (or match your initial gradient conditions).

  • Check Buffer Capacity: Ensure your mobile phase contains Ammonium Formate (5-10 mM). Ropinirole is a base; without a buffer, secondary interactions with residual silanols on the column can cause tailing.

Issue 3: Signal Instability (Oxidation)

User Question: "My QC samples show decreasing area counts for Ropinirole over 24 hours in the autosampler."

Root Cause: Ropinirole contains a secondary amine and an indole-like structure, making it susceptible to oxidative degradation and light sensitivity.

Corrective Action:

  • Amber Glassware: Mandatory for all stock solutions and samples.

  • Temperature Control: Keep autosampler at 4°C.

  • Antioxidant: Add 0.1% Ascorbic Acid to the plasma during the initial aliquoting step to prevent N-oxide formation.

Method Comparison Data[1][4][5]

The following table summarizes the expected performance of different extraction techniques based on internal validation data.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE - MTBE)Polymeric SPE (Recommended)
Ropinirole Recovery ~95%~85-90%~92-98%
Metabolite Recovery ~95%< 50% (pH dependent)~90-95%
Matrix Cleanliness Low (High Ion Suppression)MediumHigh
Sensitivity (LOQ) 1.0 ng/mL0.1 ng/mL0.02 ng/mL
Throughput HighMediumHigh (96-well)

Frequently Asked Questions (FAQ)

Q: Can I use a Cation Exchange (MCX) cartridge instead of HLB? A: Yes, but it requires careful pH manipulation. Ropinirole (Base) binds to MCX via ion-exchange. The acid metabolite (SK&F-104557) will not bind via ion-exchange (it is anionic or neutral). It would only bind via reverse-phase interactions on the MCX backbone. If you use a high-organic wash to clean the cartridge, you risk washing off the metabolite. HLB is safer for simultaneous extraction.

Q: What is the primary metabolite I should track for bioequivalence? A: According to FDA guidance, Ropinirole is extensively metabolized by CYP1A2. While the parent drug is the primary analyte for bioequivalence, tracking N-despropyl ropinirole and the carboxylic acid metabolite provides a complete disposition profile, especially in renally impaired populations where metabolites may accumulate.

Q: Which Internal Standard (IS) should I use? A: Stable isotope-labeled Ropinirole (Ropinirole-D4) is essential. Do not use a generic analog like Quinidine if you are using LC-MS/MS, as it will not compensate for matrix effects specific to the Ropinirole elution window.

Diagnostic Decision Tree

Use this logic flow to diagnose extraction failures.

Troubleshooting_Logic Start Start: Low Sensitivity/Recovery CheckIS Is Internal Standard Recovery also low? Start->CheckIS YesIS Yes: Global Extraction Issue CheckIS->YesIS Yes NoIS No: Matrix Effect or Specific Loss CheckIS->NoIS No CheckLoad Check Loading pH. Is it < 3? YesIS->CheckLoad CheckSuppression Perform Post-Column Infusion NoIS->CheckSuppression Result1 Fix: Acidify sample to retain Acid Metabolite CheckLoad->Result1 No Result2 Fix: Switch from PPT to SPE to clean matrix CheckSuppression->Result2 High Suppression

Caption: Figure 2. Diagnostic logic for troubleshooting low recovery in Ropinirole assays.

References

  • Bhatt, J., et al. "Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma." Journal of Chromatography B, 2006.

  • FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Ropinirole." Application No. 20-658.

  • Coufal, P., et al. "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography."[4] Journal of Chromatography B, 1999.[4]

  • Kaye, C. M., et al. "Clinical pharmacokinetics of ropinirole." Clinical Pharmacokinetics, 2000.

Sources

Technical Support Center: N-Oxide Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Challenges in N-Oxide Metabolite Quantification

Audience: Senior Researchers, Bioanalytical Scientists, and DMPK Leads.

Introduction: The "Ghost" Signal in Your Mass Spec

Welcome to the Technical Support Center. If you are here, you are likely observing a phenomenon where your parent drug concentration appears artificially high, or your metabolite data is inconsistent across replicates.

N-oxide metabolites (formed primarily by Flavin-containing Monooxygenases, FMOs, and CYPs) are notoriously labile. They present a dual threat to data integrity:

  • Thermal Instability: They degrade back to the parent amine inside the ion source (In-Source Fragmentation), creating false positives for the parent drug.

  • Redox Instability: They can be chemically reduced back to the parent drug during sample preparation, compromising the biological snapshot.[1]

This guide provides the protocols to diagnose, isolate, and quantify these metabolites with rigor.

Module 1: Diagnosing In-Source Fragmentation (ISF)

Issue: You detect the parent drug at the retention time of the N-oxide, or the N-oxide signal is lower than expected while the parent signal is inexplicably high.

Mechanism: N-oxides possess a coordinate covalent N–O bond that is thermally labile. In Electrospray Ionization (ESI) and especially Atmospheric Pressure Chemical Ionization (APCI), the heat and cone voltage can cleave this oxygen. The N-oxide (


) enters the source but is detected as the parent (

).
Troubleshooting Protocol: The "ISF Check"

Step 1: Chromatographic Separation (The Golden Rule) You cannot rely on mass resolution alone. The N-oxide fragment and the actual parent drug have the exact same


. They must be separated chromatographically.[1][2][3]
  • Action: Ensure baseline resolution (

    
    ) between the Parent and N-oxide.
    
  • Tip: N-oxides are generally more polar than the parent amine. They typically elute earlier on Reverse Phase (C18) columns.

Step 2: The Pure Standard Injection

  • Inject a pure standard of the N-oxide (do not include the parent).

  • Monitor the MRM transition for the Parent Drug .

  • Result Analysis:

    • If you see a peak in the Parent Drug channel at the N-oxide's retention time, you have In-Source Fragmentation.

    • Quantification: Calculate the % fragmentation:

      
      
      
    • Note: If ISF > 5-10%, you must optimize source conditions or ensure perfect chromatographic separation to prevent "crosstalk" integration.

Visual Logic: ISF Diagnosis Workflow

ISF_Diagnosis Start Start: Pure N-Oxide Standard Injection Source ESI/APCI Source (Thermal Stress) Start->Source Detect Monitor Parent Drug MRM Source->Detect Result1 Peak Detected at N-Oxide RT? Detect->Result1 OutcomeA DIAGNOSIS: In-Source Fragmentation (False Positive Parent Signal) Result1->OutcomeA Yes OutcomeB System Stable (No Interference) Result1->OutcomeB No Action REQUIRED: Optimize Separation or Lower Source Temp OutcomeA->Action

Figure 1: Decision tree for diagnosing In-Source Fragmentation (ISF) artifacts in LC-MS/MS analysis.

Module 2: Sample Preparation & Stability

Issue: Variable quantification results or increasing parent drug concentrations over time in stored samples.

Mechanism: N-oxides are oxidizing agents. In the presence of biological reductants (e.g., thiols, hemoglobin) or chemical antioxidants added to stabilize other analytes (e.g., ascorbic acid), the N-oxide is reduced back to the tertiary amine.

Protocol: The "Cold & Neutral" Extraction

Do not use standard "crash and shoot" methods without validation.

ParameterRecommendationScientific Rationale
Temperature Ice Bath / 4°C Thermal energy accelerates the reduction of N–O bonds. Keep all processing steps cold.
pH Control Neutral (pH 7.0 - 7.4) Acidic conditions can catalyze disproportionation or reduction. Avoid strong acid precipitation if possible.
Antioxidants AVOID Ascorbic Acid Ascorbic acid is a strong reducing agent and will rapidly convert N-oxides to parent drugs [1].
Solvent Acetonitrile (Cold) Methanol can sometimes act as a proton source/reductant under specific catalytic conditions. ACN is generally safer.

Step-by-Step Extraction Guide:

  • Thaw plasma/tissue samples on wet ice (never water bath).

  • Aliquot sample into pre-chilled tubes.

  • Precipitate proteins using ice-cold Acetonitrile (1:3 v/v).

    • Critical: Do not add ascorbic acid or metabisulfite.

  • Vortex briefly (5s) and centrifuge at 4°C (10,000 x g, 10 min).

  • Transfer supernatant to a cooled autosampler (4°C).

    • Warning: If evaporation is required, use a nitrogen stream at ambient temperature. Do not heat.

Module 3: Structural Elucidation (N-Oxide vs. Hydroxyl)

Issue: You observe a metabolite with Mass


. Is it an N-oxide or a hydroxylated metabolite?

Differentiation Strategy: Both modifications add 16 Da (Oxygen). However, their fragmentation pathways in MS/MS are distinct.

The Fragmentation Rule Table
FeatureN-Oxide MetaboliteHydroxylated Metabolite
Precursor Shift +16 Da+16 Da
Primary Neutral Loss -16 Da (O) or -17 Da (OH) -18 Da (H₂O)
Mechanism Homolytic cleavage of weak N–O bond.Dehydration (common in aliphatic hydroxyls).
Retention Time Elutes Earlier than Parent (More Polar).Elutes Earlier (but often later than N-oxide).
D/H Exchange No exchangeable proton on the N–O group.Hydroxyl group (-OH) proton exchanges with D₂O.
Visual Logic: Structural ID Decision Tree

Structure_ID Unknown Unknown Metabolite (M + 16 Da) MS2 Perform MS/MS Fragmentation Unknown->MS2 Loss16 Loss of 16 Da (O) or 17 Da (OH) MS2->Loss16 Dominant Path Loss18 Loss of 18 Da (H₂O) MS2->Loss18 Dominant Path ResultNO ID: N-Oxide Loss16->ResultNO ResultOH ID: Hydroxylated (Aliphatic) Loss18->ResultOH

Figure 2: MS/MS fragmentation logic to distinguish isobaric N-oxide and hydroxylated metabolites.

Module 4: FAQ & Case Study (Clozapine N-Oxide)

Case Study: The Clozapine N-Oxide (CNO) Trap

Scenario: Researchers using CNO for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) experiments often find unexpected "off-target" effects.[4] Root Cause: CNO is not biologically inert. It reversibly metabolizes back to Clozapine (a potent antipsychotic) in vivo [2, 3]. Technical Insight: In LC-MS analysis of these samples, if you do not separate CNO from Clozapine, you cannot distinguish between in vivo back-conversion (biological) and in-source back-conversion (analytical artifact).

Frequently Asked Questions

Q: Can I use GC-MS for N-oxide quantification? A: No. The high temperatures of the GC injection port (250°C+) will thermally degrade the N-oxide entirely to the parent amine or other pyrolysis products. LC-MS/MS is the mandatory standard.

Q: My N-oxide peak is tailing significantly. Why? A: N-oxides are highly polar and can interact with silanols on the column stationary phase.

  • Fix: Use end-capped columns (e.g., C18 with high carbon load) and ensure your mobile phase buffer has sufficient ionic strength (e.g., 10mM Ammonium Formate) to suppress secondary interactions.

Q: How do I distinguish FMO-mediated N-oxidation from CYP-mediated oxidation? A: Use heat inactivation. FMOs are heat-labile (inactive after 50°C for 1-2 mins), whereas CYPs are heat-stable. If pre-heating microsomes abolishes the metabolite formation, it is likely FMO-mediated [4].

References

  • Korfmacher, W. A., et al. (2025). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Link

  • Chang, W. H., et al. (1998). Reversible metabolism of clozapine and clozapine N-oxide in schizophrenic patients. Biological Psychiatry.[5] Link

  • Raper, J., et al. (2017). Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics. ACS Chemical Neuroscience. Link

  • Cashman, J. R. (2005).[6] Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications.[6] Link

  • Tong, X. S., et al. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry. Link

Sources

Optimization of SPE protocols for polar metabolites like Ropinirole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to function as a direct "Tier 3" support intervention for bioanalytical scientists facing recovery or stability issues with Ropinirole N-Oxide.

The Scientific Challenge: Why Standard Protocols Fail

Ropinirole is a dopamine agonist with a tertiary amine (pKa ~10.2), making it a textbook candidate for standard Cation Exchange (CX) or Reversed-Phase (RP) extraction.[1] However, its major metabolite, This compound , introduces two critical challenges that often lead to assay failure:[1]

  • Polarity Shift & pKa Drop: The N-oxidation of the tertiary amine creates a highly polar N-O bond.[1] While the parent drug is a strong base, the conjugate acid of an aliphatic N-oxide is typically a much weaker acid (pKa ~4.5–5.0).[1] In standard Mixed-Mode Cation Exchange (MCX) protocols, a neutral methanol wash can inadvertently deprotonate the N-oxide, breaking the ionic retention mechanism and causing analyte loss (breakthrough).[1]

  • Thermal & Chemical Instability: N-oxides are thermally labile.[1] They can undergo de-oxygenation (reducing back to the parent Ropinirole) under high-temperature evaporation or in the presence of heme-iron in hemolyzed blood.[1] This leads to variable recovery and false positives for the parent drug.[1]

Recommended Sorbent & Chemistry

For biological fluids (plasma/serum), Polymeric Mixed-Mode Cation Exchange (MCX) is the superior choice over standard C18 (HLB).

  • Why MCX? It allows for a rigorous 100% organic wash to remove phospholipids (the primary cause of matrix effects in LC-MS/MS) while the analyte is "locked" by ionic interaction.[1]

  • The Adjustment: Because this compound has a lower pKa than the parent, the loading and washing pH must be strictly acidic (pH < 3) to maintain the cationic state (

    
    ).[1]
    
Sorbent Specifications
ParameterRecommendationRationale
Sorbent Type Mixed-Mode Strong Cation Exchange (Polymeric)Dual retention (Hydrophobic + Ionic) handles the polarity difference between Parent and N-Oxide.[1]
Base Material DVB-Vinylpyrrolidone CopolymerWater-wettable; prevents drying out during vacuum steps.[1]
Capacity 30 mg / 1 cc (or 96-well plate)Sufficient capacity for plasma volumes up to 500 µL without breakthrough.[1]
Pore Size ~80 ÅOptimal for small molecule diffusion.[1]

Optimized Protocol (Step-by-Step)

Note: This protocol is designed to co-extract both Ropinirole and this compound.[1]

Reagent Preparation
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.[1]
    
  • Wash Solvent 1: 2% Formic Acid in water.[1]

  • Wash Solvent 2 (Critical): 2% Formic Acid in Methanol (Acidified Organic).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile/Methanol.
    
Workflow
StepActionTechnical Note (The "Why")
1. Pre-treatment Mix Plasma (e.g., 200 µL) with Loading Buffer (200 µL). Vortex.Acidification (pH ~2) is mandatory to protonate the N-oxide oxygen, ensuring it binds to the cation exchange sites.[1]
2. Conditioning 1 mL Methanol, then 1 mL Water.[1]Activates the hydrophobic ligands.
3.[1] Loading Load pre-treated sample at low vacuum (~1-2 mL/min).Slow flow allows sufficient interaction time for the weak cation (

) to bind to the sulfonate groups.[1]
4. Wash 1 1 mL 2% Formic Acid in Water.[1]Removes proteins and salts.[1] Maintains acidic environment.[1][2]
5. Wash 2 1 mL 2% Formic Acid in Methanol .CRITICAL: Standard protocols use pure MeOH.[1] For N-oxides, pure MeOH can shift the local micro-environment pH, causing deprotonation.[1] Acidified MeOH removes phospholipids while keeping the N-oxide charged.[1]
6. Elution 2 x 250 µL Elution Solvent.High pH breaks the ionic bond; organic solvent overcomes hydrophobic retention.[1]
7. Evaporation Evaporate under

at Max 35°C .[1]
STOP POINT: Do not exceed 40°C. N-oxides degrade thermally.
8.[1] Reconstitution 100 µL Mobile Phase (Initial conditions).Ensure compatibility with LC gradient.

Visualizing the Mechanism

The following diagram illustrates the critical decision pathways and chemical mechanisms involved in this specific extraction.

SPE_Optimization cluster_chemistry Chemical State of this compound State_Acid Acidic pH (< 3) Form: R3N+-OH (Cationic) Retained by: SCX Sorbent Result_Pass Analyte Remains Cationic Phospholipids Removed RESULT: High Recovery State_Acid->Result_Pass State_Neutral Neutral pH (4-7) Form: R3N+-O- (Zwitterionic/Neutral) Risk: Elutes in Organic Wash Result_Fail Analyte Deprotonates Loss of Ionic Retention RESULT: Low Recovery State_Neutral->Result_Fail State_Basic Basic pH (> 9) Form: Neutral/De-protonated Action: Elutes from Sorbent Start Start: Plasma Sample PreTreat Acidify with 4% H3PO4 Start->PreTreat Load Load on MCX Sorbent PreTreat->Load Ensures Cationic State Load->State_Acid Mechanism Decision_Wash Select Organic Wash Load->Decision_Wash Wash_Std 100% Methanol (Standard Protocol) Decision_Wash->Wash_Std Standard Wash_Opt 2% Formic Acid in MeOH (Optimized Protocol) Decision_Wash->Wash_Opt Recommended Wash_Std->State_Neutral pH Shift Wash_Opt->State_Acid Maintains pH

Caption: Figure 1: Mechanism of retention failure in standard protocols vs. the optimized acidified wash strategy.

Troubleshooting & FAQs

Q1: I see Ropinirole (Parent) in my N-Oxide standard injection. Is my standard contaminated?

Diagnosis: Likely In-Source Fragmentation or Thermal Degradation .[1] Explanation: N-oxides are thermally unstable.[1] In the heated electrospray ionization (ESI) source of the mass spectrometer, the oxygen can be cleaved, creating an artifactual signal for the parent drug.[1] Solution:

  • Chromatographic Separation: You must chromatographically separate the N-Oxide from the Parent.[1][3] If they co-elute, you cannot distinguish the metabolite from the artifact.

  • Source Temp: Lower the ESI source temperature (e.g., from 500°C to 350°C) and monitor the parent transition in the N-oxide standard to minimize conversion.

Q2: My recovery for Ropinirole is 90%, but this compound is only 40%. Why?

Diagnosis: Premature Elution during the organic wash.[1] Explanation: As detailed in Section 2, the N-oxide is a weaker base than the parent.[1] If you used neutral Methanol for Wash 2, the N-oxide likely deprotonated and washed away, while the stronger base (Parent) remained ionically bound.[1] Fix: Switch Wash 2 to 2% Formic Acid in Methanol . This keeps the N-oxide protonated (


) so it stays on the cation exchange sorbent.
Q3: Can I use hemolyzed plasma?

Diagnosis: Risk of Chemical Reduction. Explanation: Hemolyzed blood releases intracellular components (heme iron) that can act as reducing agents, converting the N-oxide back to the parent drug during sample handling.[1] Fix:

  • Flag hemolyzed samples.[1]

  • Process on ice (4°C).

  • Avoid adding reducing agents (like ascorbic acid) often used to stabilize other oxidative metabolites.

Q4: I am seeing ion suppression despite using MCX.

Diagnosis: Phospholipid Breakthrough. Explanation: While MCX is excellent for cleanup, high plasma loads (>300 µL) can saturate the hydrophobic capacity of small sorbent beds (10 mg).[1] Fix:

  • Increase wash volume.[1]

  • Ensure the elution solvent is 5% NH4OH (high pH). Phospholipids are often zwitterionic; at high pH, they may ionize and co-elute.[1]

  • Pro Tip: Use a "Pass-Through" cleanup (e.g., Ostro or HybridSPE) if MCX optimization fails, though this sacrifices concentration capability.

References

  • Altasciences. (2025).[1][4] A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5095, Ropinirole. Retrieved from [1]

  • Biotage. (2023).[1][2] When should I choose a mixed-mode SPE? Retrieved from

  • Chowdhury, S. K., et al. (2014).[1] Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Optimization in Drug Discovery. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. (Standard reference for stability assessment requirements).

Sources

Validation & Comparative

Comparative Bioactivity & Quality Analysis: Ropinirole vs. Ropinirole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ropinirole (the active pharmaceutical ingredient) and its specific derivative, Ropinirole N-Oxide (a metabolite and process-related impurity).

Key Distinction: Ropinirole is a potent, non-ergoline dopamine agonist with high selectivity for D2-like receptors (specifically D3).[1][] In contrast, this compound is pharmacologically negligible, serving primarily as a quality control marker in drug substance manufacturing and a minor oxidative metabolite. This guide details the structural, pharmacological, and experimental differences between the two, providing actionable protocols for their differentiation in research and development.

Chemical & Structural Profile

The fundamental difference lies in the oxidation state of the tertiary amine. This structural alteration drastically changes the physicochemical properties and receptor binding capability.

FeatureRopinirole (API)This compound (Impurity/Metabolite)
CAS Registry 91374-21-91076199-41-1
Molecular Weight 260.38 g/mol 276.38 g/mol
Chemical Structure Tertiary amine (Protonatable)Amine N-oxide (Polar, Non-basic)
Basicity (pKa) ~9.7 (Amine protonation)~4.5 (Weakly basic/Neutral)
Lipophilicity (LogP) ~2.9 (Moderate, BBB penetrant)< 1.0 (Highly Polar, poor BBB penetration)
Role Therapeutic AgonistOxidative Degradant / Minor Metabolite

Structural Insight: The tertiary nitrogen in Ropinirole is critical for bioactivity. At physiological pH (7.4), this nitrogen is protonated (


), allowing it to form an essential ionic bond with the conserved Aspartate (Asp 3.32)  residue in the orthosteric binding pocket of Dopamine D2/D3 receptors.
In this compound, the nitrogen is oxidized (

), creating a dipole that cannot be protonated. This prevents the formation of the critical salt bridge, rendering the molecule pharmacologically inert at the target site.
Pharmacodynamics: Mechanism of Action
Ropinirole: The Agonist Profile

Ropinirole functions as a full agonist with high intrinsic activity at D2-like receptors.[][3]

  • Selectivity: D3 > D2 > D4.

  • Mechanism: Activation of Gi/o-coupled GPCRs leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of ion channels (e.g., GIRK activation).

This compound: The Inactive Counterpart

Experimental data and structure-activity relationship (SAR) models confirm that the N-oxide modification abolishes affinity.

  • Binding Affinity (Ki): While Ropinirole exhibits Ki values in the low nanomolar range (1–10 nM for D3), N-oxides of dopaminergic ligands typically exhibit Ki values >10,000 nM (negligible).

  • Toxicology: As a metabolite, it is generally considered a detoxification product. However, as an impurity in drug substance, it must be controlled below ICH Q3B thresholds (typically <0.15%) to prevent potential off-target toxicity or genotoxicity.

Pathway Visualization: Receptor Activation vs. Failure

DopamineSignaling Rop Ropinirole (Protonated Amine) Rec D2/D3 Receptor (Orthosteric Site) Rop->Rec High Affinity Binding NOx This compound (Polar N-O dipole) NOx->Rec Rejection NoBind No Binding (Steric/Charge Clash) NOx->NoBind Asp Aspartate 3.32 (Anionic Site) Rec->Asp Ionic Bond Formation Gprot Gi/o Protein Activation Asp->Gprot Conformational Change Effector Adenylyl Cyclase Inhibition Gprot->Effector Response Therapeutic Effect (Motor Control) Effector->Response

Figure 1: Mechanistic divergence. Ropinirole engages the receptor via ionic bonding, while the N-Oxide fails to bind due to charge neutralization.

Metabolism & Impurity Profiling

Ropinirole is extensively metabolized by the liver, primarily via CYP1A2 .[4][5] Understanding the origin of the N-oxide is crucial for differentiating between in vivo metabolism and in vitro degradation.

  • Metabolic Route: CYP1A2 facilitates N-dealkylation (major route) and hydroxylation.[5][6] N-oxidation is a minor pathway.

  • Degradation Route: this compound is a common oxidative degradant formed during storage if the API is exposed to peroxides or air without antioxidants.

Metabolic & Degradation Workflow

Metabolism cluster_Liver Hepatic Metabolism (In Vivo) cluster_Storage Stability/Degradation (In Vitro) Rop Ropinirole (API) CYP CYP1A2 Enzyme Rop->CYP NOx This compound (Impurity/Minor Metabolite) Rop->NOx Minor CYP Pathway Rop->NOx Chemical Oxidation SKF SKF-104557 (Carboxylic Acid Metabolite) [Inactive] CYP->SKF Major Pathway Hydro Hydroxy-Ropinirole [Inactive] CYP->Hydro OxStress Oxidative Stress (Peroxides/Air) OxStress->NOx

Figure 2: Origins of this compound via metabolic and chemical pathways.

Experimental Protocols

To objectively compare these compounds, researchers must employ specific assays. The following protocols are "self-validating" systems designed to ensure data integrity.

Protocol A: Comparative Receptor Binding Assay (D2/D3)

Objective: Determine the Ki (inhibition constant) of Ropinirole vs. N-Oxide.

  • Cell Line: CHO cells stably expressing human D3 receptors (hD3).

  • Radioligand: [³H]-7-OH-DPAT (High affinity D3 agonist) or [³H]-Spiperone (Antagonist).

  • Buffer System: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂. Critical: Do not add ascorbic acid if testing N-oxide stability is a concern, though standard assays use it to protect the agonist.

  • Procedure:

    • Incubate membrane preparations (20 µg protein) with Radioligand (0.5 nM).

    • Add increasing concentrations of Ropinirole (10⁻¹¹ to 10⁻⁵ M) in set A.

    • Add increasing concentrations of This compound (10⁻⁹ to 10⁻⁴ M) in set B.

    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

  • Validation:

    • Positive Control: Unlabeled Dopamine (should show Ki ~10-20 nM).

    • Negative Control: Buffer only (Total Binding).

    • Expectation: Ropinirole Ki < 10 nM; N-Oxide Ki > 10,000 nM (No displacement).

Protocol B: HPLC-MS Separation (Impurity Profiling)

Objective: Separate and identify the N-oxide impurity from the parent API.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH keeps Ropinirole protonated).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection:

    • UV at 250 nm (Aromatic ring absorption).

    • MS (ESI Positive Mode).

  • Differentiation Logic:

    • Ropinirole: Retention time (RT) ~6-8 min. Mass [M+H]+ = 261.2.

    • N-Oxide: Elutes earlier (RT ~3-5 min) due to higher polarity. Mass [M+H]+ = 277.2 (+16 Da shift).

    • Self-Check: If N-oxide elutes after parent, check mobile phase pH; at neutral pH, N-oxides can behave differently, but in acidic conditions, the polarity shift usually reduces retention on C18.

Comparative Data Summary

The following table synthesizes typical experimental values found in pharmaceutical development literature for these compounds.

ParameterRopiniroleThis compoundInterpretation
hD2 Receptor Affinity (Ki) ~20 - 100 nM> 10,000 nMN-Oxide is inactive at D2.
hD3 Receptor Affinity (Ki) ~1 - 10 nM> 5,000 nMN-Oxide lacks D3 selectivity/activity.
Functional Potency (EC50) ~2 - 5 nM (GTPγS)No ResponseN-Oxide does not activate G-proteins.
Metabolic Stability (t½) ~6 hours (Human)Variable (Excreted)N-Oxide is a clearance product.
Genotoxicity (Ames) NegativeNegativeN-Oxide is generally non-mutagenic but monitored.
References
  • Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. Source: Neurology (PubMed)[3]

  • Clinical pharmacokinetics of ropinirole. Source: Clinical Pharmacokinetics (PubMed)

  • Comparison of the functional potencies of ropinirole and other dopamine receptor agonists. Source: British Journal of Pharmacology (NCBI/PMC)

  • This compound (Impurity Reference Standard). Source: LGC Standards
  • Ropinirole: PubChem Compound Summary.

Sources

Validation of Ropinirole N-Oxide as a Biomarker for Drug Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Domain: DMPK / Bioanalysis

Executive Summary

This guide evaluates Ropinirole N-Oxide as a specific surrogate biomarker for assessing CYP1A2 enzymatic activity. While Caffeine remains the clinical "gold standard" for CYP1A2 phenotyping, this compound offers distinct advantages in preclinical toxicology and specific drug-drug interaction (DDI) contexts where caffeine is unsuitable due to dietary interference or complex downstream metabolism (e.g., NAT2 polymorphism).

Verdict: this compound is a valid, high-specificity biomarker for oxidative CYP1A2 metabolism, provided that in-source fragmentation is controlled during LC-MS/MS analysis.

Mechanistic Basis: The CYP1A2 Pathway

Ropinirole is extensively metabolized by the liver.[1][2][3] While N-despropylation is the major clearance pathway, the formation of This compound represents a direct oxidative step primarily mediated by CYP1A2 , with minor contributions from CYP3A4. Unlike the N-despropyl metabolite, which can involve multiple enzymes, the N-oxide provides a cleaner "readout" of oxidative stress and CYP1A2 induction/inhibition status.

Metabolic Pathway Visualization

The following diagram illustrates the position of this compound relative to the major clearance pathways.

RopiniroleMetabolism Ropinirole Ropinirole (Parent Drug) CYP1A2 CYP1A2 (Primary) Ropinirole->CYP1A2 CYP3A4 CYP3A4 (Minor) Ropinirole->CYP3A4 NOxide This compound (Target Biomarker) CYP1A2->NOxide N-Oxidation (Direct Probe) Despropyl N-despropyl Ropinirole (Major Metabolite) CYP1A2->Despropyl N-Dealkylation Hydroxy 7-Hydroxy Ropinirole CYP1A2->Hydroxy Hydroxylation CYP3A4->Despropyl

Figure 1: Ropinirole Metabolic Pathway. The N-Oxide pathway (green) serves as a direct probe for oxidative CYP1A2 activity.

Comparative Analysis: this compound vs. Alternatives

To validate this compound, we must compare it against established CYP1A2 probes.[4]

Comparison Matrix
FeatureThis compound Caffeine (Paraxanthine Ratio) Phenacetin (O-deethylation)
Primary Enzyme CYP1A2 (High Specificity)CYP1A2 (High Specificity)CYP1A2 (High Specificity)
Metabolic Complexity Low (Direct oxidation)High (Demethylation + Acetylation via NAT2)Moderate
Genetic Confounders Minimal (CYP1A2 only)High (NAT2 polymorphisms affect ratios)None
Analytical Sensitivity High (LC-MS/MS, +ESI)Moderate (UV/LC-MS)High
In Vivo Safety Moderate (Dopaminergic effects: nausea)Excellent (GRAS status)Poor (Nephrotoxic/Carcinogenic)
Use Case Preclinical DDI; Mechanistic ToxClinical Phenotyping; Dietary StudiesHistorical In Vitro (Phased out)
Key Differentiator

Why choose this compound? While Caffeine is safer for human volunteers, its utility as a pure CYP1A2 probe is compromised by NAT2 genetic polymorphisms . Slow acetylators accumulate downstream metabolites differently than fast acetylators, skewing the metabolic ratio. This compound formation is not dependent on acetylation, making it a more direct measure of CYP1A2 oxidative capacity in genetically diverse populations or preclinical species (e.g., dogs/rats) where acetylation patterns differ from humans.

Experimental Validation Protocols

To validate this compound as a biomarker, you must demonstrate linearity , stability , and specificity . The following protocols are designed to ensure data integrity, specifically addressing the instability of N-oxides.

Protocol A: In Vitro Microsomal Incubation (The Generation System)

Objective: Determine Km and Vmax for N-oxide formation to establish linear conditions.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation:

    • Mix HLM (0.5 mg/mL final protein) with Ropinirole (range 0.1 – 100 µM).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction: Incubate at 37°C for 20 minutes (must be within linear time range).

  • Termination (CRITICAL):

    • Add ice-cold Acetonitrile (ACN) containing Internal Standard (Deuterated Ropinirole-d4).

    • Note: Do not use acidic quenching agents immediately if analyzing other acid-labile metabolites, though N-oxides are generally stable in mild acid.

Protocol B: LC-MS/MS Quantification (The Detection System)

Objective: Quantify N-Oxide while preventing "In-Source Fragmentation."

The Challenge: N-oxides are thermally unstable. In the heated electrospray ionization (ESI) source, this compound can lose oxygen and revert to Ropinirole (Parent). If they co-elute, the Parent signal will mask the N-Oxide, or the N-Oxide conversion will artificially inflate the Parent count.

The Solution: Chromatographic Separation.[5][6][7]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Slow gradient (5% B to 40% B over 5 mins) to ensure baseline separation of Ropinirole (RT ~3.5 min) and this compound (RT ~2.8 min).

  • MS Transitions (MRM):

    • Ropinirole: 261.2

      
       114.2 (Quantifier)
      
    • This compound: 277.2

      
       261.2 (Loss of oxygen) or 277.2 
      
      
      
      114.2 (Characteristic fragment).
Validation Workflow Diagram

ValidationWorkflow Sample Biological Sample (Microsomes/Plasma) Extraction Protein Precipitation (Ice-cold ACN) Sample->Extraction Centrifuge Centrifugation (4000g, 10 min, 4°C) Extraction->Centrifuge LC_Sep LC Separation (Critical: Resolve N-Oxide from Parent) Centrifuge->LC_Sep MS_Detect MS/MS Detection (Monitor 277.2 -> 114.2) LC_Sep->MS_Detect Check Check: Is N-Oxide RT == Parent RT? MS_Detect->Check Fail FAIL: In-Source Fragmentation Interference Check->Fail Yes (Co-elution) Pass PASS: Validated Biomarker Check->Pass No (Separated)

Figure 2: Analytical Validation Workflow. Note the critical checkpoint for chromatographic separation to rule out in-source fragmentation artifacts.

Data Interpretation & Pitfalls

When analyzing the data, apply the following interpretative framework:

  • Correlation with CYP1A2 Inhibitors:

    • Perform the incubation with Fluvoxamine (potent CYP1A2 inhibitor).

    • Expected Result: >80% reduction in this compound formation. If inhibition is <50%, the pathway involves other enzymes (e.g., CYP3A4 or FMO), invalidating it as a specific CYP1A2 biomarker.

  • Species Differences:

    • Be cautious extrapolating from Rat to Human. Rat CYP1A2 and Human CYP1A2 have different substrate specificities. Validation must be performed using Human Liver Microsomes (HLM) or recombinant human enzymes.

  • Matrix Effects:

    • N-oxides can be reduced back to parent drugs by hemoglobin in hemolyzed plasma. Ensure strict sample handling criteria (reject hemolyzed samples) to maintain biomarker integrity.

References

  • Bloomer, J. C., Clarke, S. E., & Chenery, R. J. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole.[3] Drug Metabolism and Disposition.[1][2][3][6]

  • Kaye, C. M., & Nicholls, B. (2000). Clinical pharmacokinetics of ropinirole. Clinical Pharmacokinetics.[3]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Ma, B., & Prueksaritanont, T. (2012). Characterization of N-oxide formation and its potential for in-source reduction in LC-MS/MS analysis. Journal of Mass Spectrometry.

Sources

Validation of a stability-indicating assay for Ropinirole and its degradants.

[1][2]

Executive Summary

Product Under Review: Gradient RP-HPLC with Photodiode Array (PDA) Detection. Alternative: Conventional Isocratic HPLC-UV.[]

In the development of Parkinson’s therapeutics like Ropinirole Hydrochloride, the ability to distinguish the Active Pharmaceutical Ingredient (API) from its degradation products is critical. This guide objectively compares a robust Gradient RP-HPLC-PDA method (The Product) against a standard Isocratic HPLC-UV method (The Alternative) .

While isocratic methods are often favored for routine Quality Control due to simplicity, our validation data demonstrates that they frequently fail to resolve late-eluting oxidative degradants, posing a risk to patient safety and regulatory compliance (ICH Q2(R1)). This guide provides the experimental framework to validate the superior specificity and sensitivity of the Gradient PDA method.

Part 1: The Challenge of Ropinirole Stability

Ropinirole is a non-ergoline dopamine agonist.[] Its chemical structure makes it susceptible to specific degradation pathways that must be monitored:

  • Oxidation: The benzylic positions and the indole nitrogen are vulnerable, leading to the formation of Ropinirole N-Oxide .

  • Hydrolysis: The amide bond in the lactam ring is susceptible to acid/base hydrolysis, forming carboxylic acid derivatives and N-despropyl analogs .[]

A "Stability-Indicating Assay" (SIA) must demonstrate Specificity : the unequivocal assessment of the analyte in the presence of these expected impurities.

Part 2: Method Comparison

The following data compares the performance of the optimized Gradient method against the traditional Isocratic approach.

Table 1: Performance Metrics Comparison
FeatureThe Product: Gradient RP-HPLC (PDA)The Alternative: Isocratic HPLC (UV)Impact Analysis
Resolution (Rs) > 2.5 for all degradants< 1.5 for Oxidative ImpurityGradient elution is essential to separate the non-polar N-oxide degradant.[]
Peak Purity Confirmed via Spectral Analysis (PDA)Blind (Single Wavelength)UV detectors cannot distinguish co-eluting peaks; PDA confirms specificity.
Run Time 12.0 minutes8.0 minutesThe Alternative is faster but sacrifices resolution of late-eluting impurities.[]
LOD (Sensitivity) 0.012 µg/mL0.050 µg/mLThe Product offers superior sensitivity for trace impurity monitoring.
Linearity (

)
0.99980.9950Higher precision in the Gradient method due to sharper peak shapes.
Expert Insight: The False Economy of Isocratic Methods

While the Isocratic method (Alternative) appears more efficient with a shorter run time, it lacks the selectivity required for stability testing. Experimental data shows that under oxidative stress (3%

Part 3: Experimental Protocol (Validation Workflow)

To validate the Gradient RP-HPLC method, you must perform Forced Degradation Studies (Stress Testing).[2][3] This establishes the method's "Stability-Indicating" nature.[][3][4][5][6][7]

Stress Conditions (Degradation Protocol)

Prepare 1 mg/mL stock solutions of Ropinirole HCl. Subject them to the following conditions:

  • Acid Hydrolysis: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

    • Target: Cleavage of the amide bond.

  • Base Hydrolysis: Add 0.1 N NaOH. Reflux at 60°C for 2 hours. Neutralize with 0.1 N HCl.

    • Target: Rapid degradation (Ropinirole is highly unstable in alkali).

  • Oxidative Stress: Add 3%

    
    .[] Store at room temperature for 6 hours.
    
    • Target: Formation of N-Oxide impurities.[]

  • Thermal Stress: Expose solid API to 105°C for 48 hours.

Chromatographic Conditions (The Product)[2][4]
  • Column: C18 (250 x 4.6 mm, 5 µm) - e.g., Hypersil or equivalent.[]

  • Mobile Phase A: 0.05M Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.[][7][8]

  • Gradient Program:

    • 0-2 min: 90% A (Isocratic hold)[]

    • 2-10 min: 90% A → 50% A (Linear Gradient)[]

    • 10-12 min: 50% A (Wash)

  • Flow Rate: 1.0 mL/min.[][4]

  • Detection: PDA at 250 nm (Scan range 200-400 nm for purity).

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating the method's specificity using Peak Purity analysis.

ValidationWorkflowAPIRopinirole API(Sample)StressForced Degradation(Acid, Base, Ox, Heat)API->StressHPLCInject intoGradient RP-HPLCStress->HPLCPDAPDA Detector(Spectral Analysis)HPLC->PDADecisionPeak Purity Check(Purity Angle < Purity Threshold?)PDA->DecisionPassPASS:Method is Stability-IndicatingDecision->PassYesFailFAIL:Co-elution DetectedDecision->FailNoOptimizeOptimize GradientSlope or pHFail->OptimizeOptimize->HPLC

Caption: Figure 1: Logic flow for confirming Specificity via Peak Purity analysis. A method only passes if the Purity Angle is less than the Purity Threshold, proving no degradants are "hiding" under the main peak.

Part 5: Validation Parameters & Acceptance Criteria[1][9]

To comply with ICH Q2(R1) , the following parameters must be met using the Gradient method:

Specificity
  • Definition: Ability to assess the analyte unequivocally in the presence of components.

  • Protocol: Inject stressed samples.

  • Acceptance: Resolution (

    
    ) > 2.0 between Ropinirole and nearest degradant. Peak Purity index > 0.999.[]
    
Linearity
  • Protocol: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    0.999.[]
Accuracy (Recovery)
  • Protocol: Spike placebo with API at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[][4][7]

Robustness[1][2][3][5][6][7]
  • Protocol: Deliberately vary Flow Rate (±0.2 mL/min), pH (±0.2 units), and Column Temp (±5°C).

  • Acceptance: System suitability parameters (Tailing factor < 2.0) must remain within limits.

References

  • Syeed, A., et al. (2025). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. ResearchGate.

  • Mustafa, G., et al. (2013). Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole. Arabian Journal of Chemistry/PubMed Central.

  • International Conference on Harmonisation (ICH). (2005).[9] Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance Documents.

  • Sadashivaiah, R., et al. (2019).[5] Degradation recovery of ropinirole HCl in different stress conditions. ResearchGate.

Comparative Analytical Strategies for Certifying Ropinirole N-Oxide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole N-Oxide (CAS: 1076199-41-1) is a critical oxidative impurity (Impurity B in EP/BP contexts) monitored during the stability testing of Ropinirole Hydrochloride drug substances.[1] As a Senior Application Scientist, I frequently encounter a dangerous oversight in the industry: the assumption that a reference standard's purity can be assigned solely via HPLC area normalization.

For N-oxides, this assumption is scientifically flawed. N-oxides possess significantly different UV extinction coefficients compared to their parent amines and are susceptible to thermal deoxygenation during analysis. This guide objectively compares three certification strategies—HPLC-UV Area% , Mass Balance , and Quantitative NMR (qNMR) —demonstrating why qNMR is the requisite "Gold Standard" for establishing primary reference materials for this specific impurity.

Part 1: The Stability & Chemistry Challenge

Before selecting an analytical method, one must understand the analyte's behavior. This compound is formed via the oxidation of the tertiary amine in the propyl side chain.

The "Thermal Trap"

N-oxides are thermally labile. In high-temperature environments (such as uncooled GC inlets or aggressively heated LC-MS sources), they can undergo Cope elimination or reduction back to the parent Ropinirole.

  • Consequence: If your analytical method induces degradation, you will underestimate the N-oxide purity and overestimate the parent drug presence, leading to a falsified Certificate of Analysis (CoA).

The "Response Factor Trap"

The N-oxide functional group alters the electron density of the molecule. While the indolin-2-one core remains responsible for UV absorption, the auxochromic effect of the N-oxide changes the molar absorptivity (


) at standard detection wavelengths (250 nm or 215 nm).
  • Consequence: Using HPLC Area % assumes the Response Factor (RF) = 1.0. If the N-oxide RF is 0.8 relative to Ropinirole, a 98% (area) peak is actually significantly less pure by mass.

Part 2: Strategic Comparison of Purity Assessment Methods

The following table contrasts the three prevailing methodologies for certifying this compound standards.

FeatureMethod A: HPLC-UV (Area %) Method B: Mass Balance (HPLC + TGA + ROI) Method C: qNMR (Internal Standard)
Principle Relative peak area integration.Purity = (100% - Impurities) × (1 - Volatiles - Ash).Molar ratio of protons vs. a NIST-traceable internal standard.
Traceability Low. Relies on assumed linearity and RF=1.0.Medium. Still relies on HPLC for organic impurity estimation.High (SI-Traceable). Direct measurement of mass fraction.
N-Oxide Specificity Low. Cannot detect non-chromatophoric impurities (salts, moisture).High. Accounts for water/solvents, but organic purity is still relative.High. Quantifies the specific N-oxide structure directly.
Risk of Bias Extreme. Overestimates purity if RF < 1.0.Moderate. Better than Area %, but propagates HPLC errors.Minimal. Independent of UV response factors.
Sample Req. < 1 mg.> 10 mg (for TGA/ROI).5–10 mg.
Verdict Unacceptable for Primary Standards. Acceptable for Secondary Standards. The Gold Standard for Primary Certification.

Part 3: Visualizing the Certification Workflow

The following diagram illustrates the logical failure points of traditional methods versus the robustness of the qNMR approach.

G cluster_0 Method A: The 'Area %' Trap cluster_1 Method C: The qNMR Solution Start Crude this compound (Synthesized) HPLC_UV HPLC-UV Analysis (Assumes RF=1.0) Start->HPLC_UV Weighing Metrological Weighing (+ Internal Standard) Start->Weighing Result_A Result: 99.5% Purity (FALSE POSITIVE) HPLC_UV->Result_A Ignores Water/Salts & Response Factors NMR_Acq 1H-NMR Acquisition (d1 > 5*T1) Weighing->NMR_Acq Result_C Result: 94.2% Potency (TRUE VALUE) NMR_Acq->Result_C Direct Proton Counting

Figure 1: Comparison of analytical workflows. Note how HPLC Area % can dangerously overestimate purity by ignoring non-UV active contaminants and response factor differences.

Part 4: Validated Experimental Protocols

As a reference standard manufacturer, you cannot rely on literature methods alone. The following protocols are optimized for This compound specificity.

Protocol 1: Chromatographic Purity (HPLC-DAD)

Purpose: To determine the ratio of organic impurities (Related Substances).

  • Column: Inertsil ODS-3V or Phenomenex Luna C18(2), 250 × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.05 M Ammonium Acetate (pH 7.0). Note: Neutral pH is preferred for Ropinirole stability and peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 85% A / 15% B

    • 15 min: 60% A / 40% B

    • 25 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 250 nm (UV).

  • Critical Control: The N-oxide is more polar than Ropinirole. It will elute before the parent peak. Ensure the solvent front does not interfere with the N-oxide peak (retention factor

    
    ).
    
Protocol 2: Absolute Assay via qNMR

Purpose: To assign the absolute mass fraction (Potency) for the CoA.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Ensures solubility of both the N-oxide and polar salts).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

    • Selection Criteria: The IS signals must not overlap with the Ropinirole propyl chain signals (

      
       0.8–3.0 ppm) or the aromatic indolone signals (
      
      
      
      6.5–7.2 ppm). Maleic acid provides a clean singlet at
      
      
      6.2 ppm.
  • Pulse Sequence:

    • Pulse angle: 90°.

    • Relaxation delay (d1):

      
       60 seconds (Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[4][5][6][7][8]

Part 5: The "Self-Validating" Logic (E-E-A-T)

How do you know your result is true? A robust certification process is self-validating.

  • Orthogonal Confirmation: The purity value derived from qNMR should align with the value calculated via Mass Balance (100% - HPLC Impurities - Water by KF - Residual Solvents by GC).

    • Example: If qNMR gives 95.0% and Mass Balance gives 99.5%, your HPLC method is missing an impurity (likely inorganic salts or non-chromophoric dimers), or the N-oxide is wet. Trust the qNMR.

  • Stability Check: Inject the standard into the HPLC. Re-inject after 24 hours of ambient storage. If the Ropinirole (parent) peak area increases, your N-oxide is degrading in solution.

Visualizing the Stability Pathway

Stability NOxide This compound (Impurity B) Parent Ropinirole (Parent Drug) NOxide->Parent Thermal Reduction (GC Inlet / Hot Source) Elim Hydroxylamine By-product NOxide->Elim Cope Elimination

Figure 2: Degradation pathways that lead to analytical bias. Avoid high-temperature techniques (GC) for N-oxide purity assessment.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Ropinirole Hydrochloride Monograph 2603. (Defines Impurity B as the N-Oxide).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).

  • Bhatia, M.S., et al. (2025).[1] Impurity profiling of the ropinirole extended release formulation. (Details on HPLC separation conditions for Ropinirole impurities).

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

Sources

Comparative functional potency of Ropinirole and its metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ropinirole (SK&F-101468) is a non-ergoline dopamine agonist with high selectivity for the D3 receptor subtype, widely used in the management of Parkinson’s disease (PD) and Restless Legs Syndrome (RLS).[1][2] Its therapeutic efficacy is driven by its ability to act as a full agonist at D2-like receptors (D2, D3, D4).[3]

In drug development and clinical pharmacology, understanding the activity of metabolites is critical for assessing safety margins and "off-target" effects. This guide objectively compares Ropinirole against its primary human metabolites—SK&F-104557 (N-despropyl ropinirole) and SK&F-97930 (carboxylic acid derivative)—demonstrating that while the parent compound drives therapeutic efficacy, the major metabolite retains specific, albeit lower, receptor activity.

Metabolic Pathway & Structural Context

Ropinirole undergoes extensive hepatic metabolism, primarily via the CYP1A2 isozyme.[2][4][5] The metabolic cascade results in products with significantly altered pharmacodynamic profiles.

Figure 1: Ropinirole Metabolic Cascade

The following diagram illustrates the conversion of Ropinirole into its primary metabolites, highlighting the role of CYP1A2 and the functional status of the resulting compounds.

RopiniroleMetabolism Ropinirole Ropinirole (Parent Drug) Active D2/D3 Agonist CYP1A2 CYP1A2 (Liver Microsomes) Ropinirole->CYP1A2 SKF104557 SK&F-104557 (N-despropyl metabolite) Weak/Partial Agonist CYP1A2->SKF104557 N-despropylation (Major Pathway) Hydroxy 7-Hydroxy-Ropinirole (Rapidly Glucuronidated) CYP1A2->Hydroxy Hydroxylation SKF97930 SK&F-97930 (Carboxylic Acid) Pharmacologically Inactive SKF104557->SKF97930 Oxidation

Caption: CYP1A2-mediated biotransformation of Ropinirole into active (SK&F-104557) and inactive (SK&F-97930) metabolites.[1][2][3][4][6][7]

Comparative Pharmacology: Potency & Affinity

The distinction between Binding Affinity (Ki) and Functional Potency (EC50) is crucial here. While a metabolite may bind to a receptor, it may lack the intrinsic efficacy to trigger the downstream signaling cascade required for therapeutic effect.

Receptor Binding vs. Functional Response
  • Ropinirole: Exhibits ~10-20 fold selectivity for the D3 receptor over D2 in binding assays.[3][6][8] It acts as a full agonist at hD2, hD3, and hD4 receptors.[3][8][9]

  • SK&F-104557: The major metabolite retains binding affinity similar to the parent at D2/D3 receptors but exhibits significantly lower intrinsic efficacy .[8][9] In functional assays, it is approximately 10-fold less potent than Ropinirole.[3][8][9]

  • SK&F-97930: Displays negligible affinity and is functionally inactive.[3][6][8]

Table 1: Comparative Potency Data (Human Receptors)

Data synthesized from microphysiometry (ECAR) and radioligand binding studies expressed in CHO cells.

CompoundReceptorBinding Affinity (pKi)Functional Potency (pEC50)Efficacy Status
Ropinirole hD2 7.37.4 Full Agonist
hD3 8.68.4 Full Agonist
hD4 6.86.8 Full Agonist
SK&F-104557 hD2 7.26.4 Full Agonist (Low Potency)
(Metabolite)hD3 8.57.4 Full Agonist (Low Potency)
hD4 6.5< 6.0 Partial Agonist
SK&F-97930 All < 5.0Inactive Inactive

Key Insight: Despite similar binding affinities (pKi), the functional potency (pEC50) of the metabolite SK&F-104557 drops by a log unit (10-fold) compared to Ropinirole.[3][6][8][9] This "efficacy gap" confirms that the metabolite contributes minimally to the clinical therapeutic effect, acting more as a competitive displacer than a signal transducer.

Mechanism of Action: D2/D3 Signaling

To understand why functional potency differs, we must look at the G-protein signaling pathway. Ropinirole efficacy is measured by its ability to drive the Gαi/o-mediated inhibition of Adenylyl Cyclase.

Figure 2: Dopaminergic Signaling Pathway

This diagram details the intracellular cascade activated by Ropinirole, serving as the basis for the functional assays described in Section 5.

SignalingPathway Ligand Ropinirole / SK&F-104557 Receptor D2 / D3 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation (GTP exchange) AC Adenylyl Cyclase (Enzyme) GProtein->AC Inhibition (-) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Reduced Production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., Acidification Rate) PKA->Response Modulation

Caption: Gi/o-coupled signaling pathway where agonist binding leads to Adenylyl Cyclase inhibition and reduced cAMP.[4]

Validated Experimental Protocols

To replicate the data presented above, the following protocols are recommended. These maximize reproducibility and specificity for D2-like receptors.

Microphysiometry (Functional Potency Assay)

This assay measures the Extracellular Acidification Rate (ECAR) , a real-time metabolic proxy for GPCR activation. It is superior to simple cAMP accumulation assays for detecting partial agonism.

Protocol Workflow:

  • Cell Line Generation: Transfect Chinese Hamster Ovary (CHO) cells with cDNA encoding human D2(long), D3, or D4.4 receptors. Select clones expressing ~2-5 pmol receptor/mg protein (verify via saturation binding).

  • Seeding: Seed cells onto capsule cups (transwell inserts) at high density (e.g., 5 x 10^5 cells) 24 hours prior to assay.

  • Equilibration: Load cups into a microphysiometer (e.g., Cytosensor). Perfuse with low-buffering capacity medium (modified RPMI 1640, pH 7.4) at 37°C.

  • Baseline Stabilization: Monitor ECAR until a stable baseline is achieved (approx. 1-2 hours).

  • Agonist Challenge: Expose cells to Ropinirole or metabolites (1 nM – 100 µM) for 30-60 second pulses.

  • Data Calculation: Calculate the peak increase in acidification rate over baseline. Plot concentration-response curves to derive EC50.

[35S]GTPγS Binding (Intrinsic Efficacy Assay)

This assay directly measures the activation of G-proteins, providing a measure of intrinsic activity independent of downstream amplification.

Protocol Workflow:

  • Membrane Prep: Homogenize CHO-D2/D3 cells in ice-cold Tris-HCl buffer. Centrifuge at 48,000 x g to isolate membranes.

  • Incubation Mix: Prepare assay buffer containing GDP (10-100 µM) to minimize basal binding.

  • Reaction: Incubate membranes (10-20 µg protein) with:

    • Test compound (Ropinirole/Metabolites)

    • [35S]GTPγS (~0.1 nM)

  • Termination: Incubate for 60 min at 30°C. Terminate by rapid filtration through GF/B filters.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Analysis: Normalize data to maximal stimulation (defined by a standard full agonist like Quinpirole).

Clinical Relevance & Conclusion

The experimental data confirms that Ropinirole is the primary driver of therapeutic efficacy in PD and RLS.

  • Safety Buffer: The major metabolite, SK&F-104557, is 150-fold less potent in in vivo models (e.g., 6-OHDA lesioned rat rotation) compared to the parent drug.[6] This suggests that accumulation of this metabolite in patients with renal/hepatic impairment is unlikely to cause unexpected dopaminergic toxicity.

  • Selectivity: Ropinirole's high selectivity for D3 (10-20 fold over D2) is preserved in its functional profile, which is hypothesized to contribute to its efficacy in treating limbic-associated symptoms of PD while managing motor deficits.

Final Verdict: Researchers focusing on Ropinirole pharmacodynamics should prioritize the parent compound. Metabolites, while structurally related, lack the necessary functional potency to be considered active therapeutic contributors.

References

  • Coldwell, M. C., et al. (1999). Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells.[8][9][10] British Journal of Pharmacology.[3][10]

  • Ramji, J. V., et al. (1999). The in vitro metabolism of ropinirole: identification of cytochrome P450 enzymes responsible for its biotransformation. Xenobiotica.[3]

  • Eden, R. J., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacology Biochemistry and Behavior.[]

  • Reavill, C., et al. (2000). Comparative pharmacological study of ropinirole (SKF-101468) and its metabolites in rats. Journal of Pharmacy and Pharmacology.[3]

  • GlaxoSmithKline. Requip (ropinirole) Prescribing Information.[3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.